5-Nitroindazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURAYTCUVDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049316 | |
| Record name | 5-Nitroindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Eastman Kodak MSDS] | |
| Record name | 5-Nitroindazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000128 [mmHg] | |
| Record name | 5-Nitroindazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5401-94-5 | |
| Record name | 5-Nitroindazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroindazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Nitroindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nitroindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235Y7P37ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Nitroindazole
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. The information is intended for use in research, drug discovery, and development.
Core Chemical Identity
This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a nitro group substituted at position 5.[1] This scaffold is of significant interest in medicinal chemistry, serving both as a bioactive molecule itself and as a crucial intermediate for the synthesis of more complex derivatives.[1][2]
The presence of the indazole core and the electron-withdrawing nitro group gives the molecule properties of a polar heteroaromatic compound.[1]
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 5-nitro-1H-indazole[3] |
| CAS Number | 5401-94-5[3][4][5] |
| Molecular Formula | C₇H₅N₃O₂[3][4][5] |
| Molecular Weight | 163.13 g/mol [3][4][5] |
| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2[1][3] |
| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[1][3] |
| Synonyms | 5-Nitro-1H-indazole, 5-NI[3][4] |
Physicochemical Properties
This compound is typically a yellow to light-orange crystalline solid at room temperature.[1][4] It is stable under normal storage conditions.[1][6] Key quantitative properties are detailed in the table below.
| Property | Value |
| Appearance | White to Yellow/Beige or light yellow crystalline powder.[1] |
| Melting Point | 204 - 212 °C[2][4][6] |
| Boiling Point | 383.3 °C at 760 mmHg (Predicted)[6] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted)[6] |
| Water Solubility | Sparingly soluble (14.2 µg/mL).[1][6] |
| pKa | 11.71 ± 0.40 (Predicted)[1] |
| LogP | 2.0[6] |
| Storage Temperature | Room Temperature, sealed in a dry place.[1][7] |
Synthesis and Reactivity
This compound is primarily synthesized through diazotization and cyclization reactions. It serves as a versatile intermediate in organic synthesis.
Synthetic Routes
Common methods for the preparation of this compound include:
-
From 2-Amino-5-nitrotoluene: This classic route involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite (B80452), followed by intramolecular cyclization.[6][8]
-
From 2-Methyl-4-nitroaniline (B30703): A similar approach uses the diazotization of 2-methyl-4-nitroaniline in acetic acid.[9]
-
From 2-Fluoro-5-nitrobenzaldehyde: This method involves a condensation reaction with hydrazine (B178648) hydrate (B1144303) in DMF.[9]
The nitration of indazole itself can also yield this compound, though control of regioselectivity is crucial.[1] Further nitration of this compound can produce dinitroindazoles, such as 3,5-dinitroindazole and 2,5-dinitroindazole.[10][11]
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Amino-5-nitrotoluene
This protocol is adapted from the procedure published in Organic Syntheses.[6][8]
-
Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Maintain the temperature below 25°C during this addition, using an ice bath if necessary.
-
Reaction: Continue stirring for 15 minutes to complete the diazotization. If any yellow precipitate (presumed diazoamino compound) forms, it should be filtered and discarded.
-
Cyclization: Allow the reaction solution to stand at room temperature for 3 days.
-
Concentration: Concentrate the solution on a steam bath under reduced pressure until further evaporation is difficult.
-
Isolation: Stir the residue with 200 ml of water and filter the crude product. Wash the filter cake thoroughly with cold water.
-
Drying & Purification: Dry the crude material in an oven at 80–90°C. The crude product (typically 47–57 g, 80–96% yield) can be purified by recrystallization from approximately 650 ml of boiling methanol (B129727) with decolorizing charcoal.
-
Final Product: The recrystallized product appears as pale yellow needles with a melting point of 208–209°C.[8] The final yield is typically 42–47 g (72–80%).[6][8]
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of this compound is its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1]
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a critical signaling molecule in the nervous system, synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).
This compound demonstrates selectivity for the neuronal isoform, nNOS.[1] Its mechanism of action involves blocking the production of nitric oxide, which plays a role in various neurological processes.[1] This inhibition is achieved by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site. The inhibition of nNOS by this compound has made it a valuable tool in neuroscience research for studying the roles of NO in excitotoxicity and neurodegenerative diseases.[12][13]
Caption: Inhibition of the nNOS pathway by this compound.
Scaffold for Drug Development
Beyond its direct activity, this compound is a key building block for synthesizing derivatives with a wide range of therapeutic potential.[2] The nitroindazole scaffold has been explored for:
-
Antiparasitic Agents: Derivatives have shown significant activity against Trichomonas vaginalis (trichomonacidal), Trypanosoma cruzi (antichagasic), and Acanthamoeba castellanii.[14][15][16][17] The mechanism is often linked to the nitro group, which can induce oxidative stress in the parasites.[18]
-
Antineoplastic Agents: Certain this compound derivatives have demonstrated moderate activity against tumor cell lines such as TK-10 and HT-29.[14][15]
-
Kinase Inhibitors: The indazole ring is a versatile scaffold in medicinal chemistry for developing various enzyme inhibitors.[1]
For example, specific derivatives have shown potent activity against A. castellanii trophozoites, with IC₅₀ values lower than the reference drug chlorhexidine (B1668724) digluconate.[16]
Experimental Protocol: nNOS Inhibition Assay (Citrulline Formation)
This is a representative protocol to measure the inhibitory effect of this compound on nNOS activity. The assay quantifies the conversion of [³H]L-arginine to [³H]L-citrulline.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, and 0.5 mM CaCl₂).
-
Prepare solutions of nNOS enzyme, L-arginine (spiked with [³H]L-arginine), NADPH, calmodulin, and tetrahydrobiopterin (BH₄).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH, calmodulin, BH₄, and the desired concentration of this compound or vehicle control.
-
Add the nNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the [³H]L-arginine solution.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA).
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8) pre-equilibrated with the stop buffer. The positively charged, unreacted [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
-
Quantification:
-
Collect the eluate containing [³H]L-citrulline.
-
Measure the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]L-citrulline produced.
-
Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.
-
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions are required when handling this compound.
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[19][20] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[19][20] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[19][20] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[19][20] |
This is an aggregated GHS classification and may not be exhaustive.[6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[19][21]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or NIOSH standards).[19][21][22]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[19][21][22]
-
Respiratory Protection: Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH or EN 149 approved respirator.[21][22]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19][22]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20][22]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19][22]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[19][20]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20][22]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19][21][22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. 5401-94-5|5-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. This compound | 5401-94-5 [chemicalbook.com]
- 12. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 13. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. watson-int.com [watson-int.com]
- 20. Page loading... [wap.guidechem.com]
- 21. This compound(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of 5-Nitroindazole Derivatives: A Technical Guide
Introduction: The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among its substituted variants, 5-nitroindazole derivatives are particularly significant building blocks for the development of new therapeutic agents. The presence of the nitro group at the 5-position modulates the electronic properties of the ring system and serves as a key handle for further functionalization. These derivatives have demonstrated potential as antiprotozoal, antineoplastic, and neuroprotective agents, including for the treatment of Alzheimer's disease. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in drug development.
Core Synthetic Strategies
The synthesis of the this compound core is predominantly achieved through two robust and widely adopted methodologies: the diazotization of 2-methyl-4-nitroaniline (B30703) and the intramolecular cyclization of arylhydrazones derived from activated fluoro-aromatic compounds. Each strategy offers distinct advantages regarding starting material availability, substrate scope, and reaction conditions.
Route 1: Diazotization of 2-Methyl-4-nitroaniline
One of the most traditional and effective methods for the preparation of the parent this compound is the diazotization of 2-methyl-4-nitroaniline (also known as 5-nitro-o-toluidine), followed by intramolecular cyclization. This reaction proceeds by converting the primary amino group into a diazonium salt, which then undergoes a ring-closing reaction. The process is typically carried out in glacial acetic acid.
Core Mechanism of Action: Inhibition of Nitric Oxide Synthase
An In-depth Technical Guide to the Mechanism of Action of 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its role as an inhibitor of Nitric Oxide Synthase (NOS). This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
This compound is recognized primarily for its inhibitory effects on nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathophysiological processes.[1]
The Nitric Oxide Synthase (NOS) Family
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in neurotransmission.
-
Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is crucial for regulating vascular tone.
-
Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, it is involved in host defense.
All three isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[2]
Mechanism of NOS Inhibition by this compound
This compound acts as an inhibitor of NOS.[3][4] While detailed kinetic studies for this compound are not as prevalent in the literature as for its analogue, 7-nitroindazole (B13768), the proposed mechanism involves competition at the enzyme's active site. The indazole ring structure is thought to mimic the substrate, L-arginine, allowing it to bind to the active site and block the synthesis of nitric oxide. For the related compound, 7-nitroindazole, inhibition is competitive with both the L-arginine substrate and the cofactor tetrahydrobiopterin (B1682763) (BH4).[3]
Caption: this compound inhibits NOS, blocking L-arginine conversion to NO.
Quantitative Data on NOS Inhibition
Specific IC50 and Ki values for this compound across the three NOS isoforms are not consistently reported in the available literature. However, data for the closely related and extensively studied compound, 7-nitroindazole (7-NI) , provides a valuable reference for the inhibitory profile of this class of compounds.[5]
Table 1: Inhibitory Potency of 7-Nitroindazole against NOS Isoforms
| NOS Isoform | Enzyme Source | Parameter | Value (µM) | Reference |
| nNOS | Bovine Brain | IC50 | 2.5 | [5] |
| nNOS | Bovine Brain | Ki | 0.16 | [5] |
| iNOS | Murine Macrophages | IC50 | 20 | [5] |
| iNOS | Murine Macrophages | Ki | 1.6 | [5] |
| eNOS | Bovine Endothelium | IC50 | 0.8 | [5] |
| eNOS | Bovine Endothelium | Ki | 0.8 | [5] |
Note: Lower IC50 and Ki values indicate higher inhibitory potency. Variations in experimental conditions can influence absolute values.
Role of this compound Derivatives in Indoleamine 2,3-Dioxygenase (IDO) Inhibition
While this compound itself is not primarily identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), its structural scaffold has been utilized in the development of potent IDO1 inhibitors.[6]
The IDO1 Pathway
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[7] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell function and promotes immune tolerance, allowing cancer cells to evade the immune system.[8]
Caption: this compound derivatives can inhibit the IDO1 enzyme.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of NOS inhibitors like this compound.
NOS Inhibition Assay: [³H]-L-Arginine to [³H]-L-Citrulline Conversion
This is a classic and highly sensitive method for measuring NOS activity by quantifying the formation of [³H]-L-citrulline from [³H]-L-arginine.[1][9]
Principle: NOS converts L-arginine to L-citrulline. By using radiolabeled L-arginine, the activity of the enzyme can be determined by measuring the amount of radiolabeled L-citrulline produced. The positively charged [³H]-L-arginine is separated from the neutral [³H]-L-citrulline using a cation-exchange resin.
Detailed Protocol:
-
Enzyme Preparation: Prepare tissue homogenates or purified/recombinant NOS enzymes in a suitable homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge to obtain the supernatant containing the enzyme.
-
Reaction Mixture Preparation (on ice): For each reaction, prepare a mixture containing:
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH4)
-
1 mM CaCl₂
-
10 µg/mL Calmodulin
-
[³H]-L-arginine (approx. 0.1 µCi)
-
Varying concentrations of this compound (or vehicle control).
-
-
Reaction Initiation: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.
-
Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Separation of Citrulline:
-
Apply the entire reaction mixture to a column containing 1 mL of Dowex 50W-X8 (Na⁺ form) cation-exchange resin, pre-equilibrated with the stop buffer.
-
The unreacted [³H]-L-arginine (positively charged) binds to the resin, while the [³H]-L-citrulline (neutral) flows through.
-
Wash the column with 2 mL of water and collect the eluate.
-
-
Quantification:
-
Add the eluate to a scintillation vial with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of [³H]-L-citrulline formed and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Caption: A typical workflow for a NOS inhibition assay.
Griess Assay for Nitrite (B80452) Determination
This colorimetric assay is a common method for indirectly measuring NO production by quantifying nitrite (NO₂⁻), one of its stable breakdown products in aqueous solution.[10]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be quantified by measuring its absorbance at 540-570 nm.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS, at 1 µg/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated, vehicle, and positive inhibitor).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant for nitrite measurement.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant to each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
-
Incubation and Measurement: Incubate for 10 minutes at room temperature until a purple/magenta color develops. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
Other Reported Biological Activities
In addition to NOS inhibition, this compound and its derivatives have been investigated for other potential therapeutic applications, including:
-
Antiparasitic Activity: Derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]
-
Neuroprotection: As an nNOS inhibitor, it has been studied for its potential to protect against neurotoxicity in models of neurological diseases.[1]
-
Anticancer Properties: The development of this compound derivatives as IDO1 inhibitors highlights its potential as a scaffold for anticancer drug discovery.[6]
Conclusion
This compound is a well-established inhibitor of nitric oxide synthase, with a mechanism of action centered on blocking the enzyme's active site. While specific isoform selectivity data for this compound is limited, the related compound 7-nitroindazole shows preference for nNOS and eNOS over iNOS. Furthermore, the this compound scaffold is a valuable template for developing inhibitors of other key therapeutic targets, such as IDO1. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms and potential applications of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 8. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Nitroindazole Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the diverse therapeutic potential of this compound derivatives, with a primary focus on their antiparasitic, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details essential experimental protocols for activity assessment, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction
Indazole, a bicyclic heteroaromatic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles. The introduction of a nitro group at the 5-position of the indazole ring has been shown to be a critical modification, often enhancing or conferring potent biological activities. This guide consolidates the current scientific knowledge on the this compound scaffold, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Antiparasitic Activity
Derivatives of the this compound scaffold have demonstrated remarkable efficacy against a range of protozoan parasites, positioning them as promising candidates for the development of new antiparasitic agents.
Anti-trypanosomal Activity
Numerous studies have highlighted the potent activity of this compound derivatives against Trypanosoma cruzi, the etiological agent of Chagas disease. These compounds have shown efficacy against different life cycle stages of the parasite, including epimastigotes and intracellular amastigotes.[1][2][3]
Table 1: In Vitro Anti-Trypanosoma cruzi Activity of this compound Derivatives
| Compound | Parasite Stage | IC50 (µM) | Reference |
| Derivative 16 | Epimastigotes | 0.49 | [2] |
| Derivative 16 | Amastigotes | 0.41 | [2] |
| Derivative 24 | Epimastigotes | 5.75 | [2] |
| Derivative 24 | Amastigotes | 1.17 | [2] |
| Derivative 11 | Epimastigotes | 1.00 - 8.75 | [3] |
| Derivative 12 | Epimastigotes | 1.00 - 8.75 | [3] |
| Derivative 14 | Epimastigotes | 1.00 - 8.75 | [3] |
| Derivative 17 | Epimastigotes | 1.00 - 8.75 | [3] |
Anti-leishmanial Activity
This compound derivatives have also been identified as potent agents against various Leishmania species. Their activity against both promastigote and amastigote forms suggests their potential for treating different forms of leishmaniasis.
Other Antiparasitic Activities
The antiparasitic spectrum of 5-nitroindazoles extends to other protozoa. Notably, certain derivatives have shown significant activity against Trichomonas vaginalis and Acanthamoeba castellanii.[4][5] For instance, derivatives 8, 9, and 10 were found to be more effective against A. castellanii trophozoites than the reference drug chlorhexidine, with IC50 values below 5 µM.[5]
Mechanism of Antiparasitic Action
The primary mechanism of antiparasitic action for this compound derivatives is believed to involve the bioreduction of the nitro group by parasitic nitroreductases. This process generates reactive nitrogen species, such as nitro anion radicals, which induce oxidative stress and damage essential biomolecules within the parasite, ultimately leading to cell death.[6]
Caption: Proposed mechanism of antiparasitic action of 5-nitroindazoles.
Anticancer Activity
The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines, including TK-10 (renal) and HT-29 (colon).[4][7]
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity | Reference |
| Derivative 8 | TK-10, HT-29 | Moderate antineoplastic activity | [4] |
| Derivative 10 | TK-10, HT-29 | Moderate antineoplastic activity | [4] |
| Derivative 11 | TK-10, HT-29 | Moderate antineoplastic activity | [4] |
Mechanism of Anticancer Action
The anticancer mechanism of this compound derivatives is multifaceted and appears to involve the inhibition of key signaling pathways that are often dysregulated in cancer. In silico studies have identified this compound as a potential multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and transferase kinases, which are crucial for cell cycle progression and signal transduction.[8] Furthermore, there is evidence suggesting the involvement of the PI3K/Akt and MAPK signaling pathways.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound derivatives may exert their anticancer effects by inhibiting key components of this pathway, thereby promoting apoptosis and inhibiting cell proliferation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Inhibition of components of the MAPK pathway by this compound derivatives could be another mechanism contributing to their anticancer effects.
Caption: Potential inhibition of the MAPK signaling pathway.
Antimicrobial Activity
In addition to their antiparasitic properties, this compound derivatives have shown promise as antimicrobial agents, with activity against both bacteria and fungi.
Table 3: In Vitro Antimicrobial Activity of this compound Acetamides
| Compound Substitution | Target Organism | MIC (µg/mL) | Reference |
| Fluorine and morpholine | Mycobacterium tuberculosis H37Rv | 1.6 | [9] |
| Ethyl and methoxy (B1213986) substituted anilines | Aspergillus niger | 50 | [9] |
| Ethyl and methoxy substituted anilines | Candida albicans | 50 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]
In Vitro Anti-Trypanosoma cruzi Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T. cruzi.
Protocol:
-
Cell Culture: Culture host cells (e.g., L929 fibroblasts or Vero cells) in a 96-well plate.
-
Infection: Infect the host cells with trypomastigotes of T. cruzi.
-
Compound Treatment: After infection, treat the cells with different concentrations of the this compound derivative.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours).
-
Quantification: Fix and stain the cells, and determine the number of intracellular amastigotes per cell to calculate the IC50 value.
In Vitro Anti-leishmanial Assay
This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania.
Protocol:
-
Macrophage Culture: Plate peritoneal macrophages from mice in a 24-well plate with coverslips.
-
Infection: Infect the macrophages with Leishmania promastigotes.
-
Compound Treatment: After infection, treat the cells with various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix and stain the coverslips and determine the percentage of infected macrophages and the number of amastigotes per macrophage to calculate the IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its antiparasitic, anticancer, and antimicrobial activities has provided a strong foundation for further drug discovery efforts. The detailed experimental protocols and mechanistic insights presented in this guide are intended to facilitate and accelerate the research and development of new drugs based on this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships, elucidating more detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitroindazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the History, Synthesis, and Therapeutic Potential of a Versatile Heterocyclic Scaffold
Introduction
5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique chemical structure, characterized by an indazole core substituted with a nitro group at the fifth position, imparts a range of biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its history, synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular focus on its roles as an antiprotozoal agent, a potential therapeutic for Alzheimer's disease, and a neuronal nitric oxide synthase (nNOS) inhibitor.
Historical Overview
The synthesis of this compound was first reported in the early 20th century, with more significant advancements in its chemistry and applications emerging in the 1940s and 1950s. Initially explored as part of broader investigations into the functionalization of the indazole ring system, its potential in medicinal chemistry has been increasingly recognized in recent decades. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1]
Physicochemical and Chemical Properties
This compound is a crystalline solid, typically appearing as pale yellow needles or powder.[2] It is sparingly soluble in water but shows better solubility in polar organic solvents. The presence of the electron-withdrawing nitro group significantly influences its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅N₃O₂ | [3] |
| Molar Mass | 163.13 g/mol | [3] |
| Melting Point | 204-208 °C | [2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis of this compound and Its Derivatives
Several synthetic routes have been established for the preparation of this compound and its derivatives.
Synthesis of this compound
A common and well-established method for the synthesis of this compound is through the diazotization of 2-amino-5-nitrotoluene.[2] Another effective method involves the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine (B178648) hydrate.[4]
Synthesis of this compound Derivatives
The this compound scaffold can be readily functionalized to generate a diverse library of derivatives. Common synthetic strategies include N-alkylation and substitution at other positions of the indazole ring to modulate the compound's physicochemical properties and biological activity.
Applications in Medicinal Chemistry and Drug Development
The this compound core is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of therapeutic activities.
Antiprotozoal Activity
This compound derivatives have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[5][6][7]
The primary mechanism of antiprotozoal activity is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases. This bioactivation generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species, which are cytotoxic to the parasite.[8][9] These reactive species can induce oxidative stress and damage essential biomolecules such as DNA, proteins, and lipids, leading to parasite death.[8]
Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Selected this compound Derivatives
| Compound | IC₅₀ (µM) on Epimastigotes | IC₅₀ (µM) on Amastigotes | Selectivity Index (SI) | Reference(s) |
| Derivative A | 5.2 | 1.8 | >10 | [7] |
| Derivative B | 3.8 | 0.9 | >25 | [7] |
| Benznidazole (Ref) | 12.5 | 2.5 | 10 | [7] |
Alzheimer's Disease
Derivatives of this compound are being investigated as potential multi-target agents for the treatment of Alzheimer's disease. These compounds have been shown to inhibit key enzymes implicated in the pathology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1).[10][11] By inhibiting cholinesterases, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Inhibition of BACE1, a key enzyme in the production of amyloid-β peptides, can potentially reduce the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Table 3: Cholinesterase and BACE1 Inhibitory Activity of Selected this compound Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) | Reference(s) |
| Derivative C | 0.8 | 1.5 | 5.2 | [10] |
| Derivative D | 1.2 | 2.1 | 7.8 | [10] |
| Donepezil (Ref) | 0.02 | 3.5 | - | [10] |
Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Neuroprotection
Certain this compound derivatives are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[12] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative processes. By inhibiting nNOS, these compounds can reduce excessive NO levels, thereby exerting neuroprotective effects. This makes them promising candidates for the treatment of neurological disorders where excitotoxicity and NO-mediated damage play a role.[7][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives.
Synthesis of this compound from 2-Amino-5-nitrotoluene
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Deionized water
-
Decolorizing charcoal
-
5-L round-bottomed flask with mechanical stirrer
-
Ice bath
-
Filtration apparatus
-
Oven
Procedure:
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.[2]
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.[2]
-
Cool the acetic acid solution to 15-20 °C in an ice bath.[2]
-
Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25 °C.[2]
-
Continue stirring for 15 minutes to complete the diazotization.[2]
-
Allow the solution to stand at room temperature for 3 days.[2]
-
Concentrate the solution on a steam bath under reduced pressure.[2]
-
Add 200 ml of water to the residue and transfer to a beaker to form a slurry.[2]
-
Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.[2]
-
Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of this compound.[2]
In Vitro Anti-Trypanosoma cruzi Activity Assay
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium supplemented with fetal bovine serum (FBS)
-
96-well microplates
-
Test compounds (this compound derivatives) and reference drug (e.g., benznidazole)
-
Resazurin (B115843) solution
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28 °C to the mid-logarithmic growth phase.[14]
-
Seed the epimastigotes into 96-well plates at a density of 1 x 10⁶ parasites/mL in fresh medium.[14]
-
Add serial dilutions of the test compounds and reference drug to the wells. Include a no-drug control.
-
Incubate the plates at 28 °C for 72 hours.[14]
-
Add resazurin solution to each well and incubate for a further 24 hours.
-
Measure the fluorescence (560 nm excitation/590 nm emission) or absorbance (570 nm) using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.[14]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplates
-
Test compounds and reference inhibitor (e.g., donepezil)
-
Microplate reader (412 nm)
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.[2]
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.[2]
-
Add the AChE solution to initiate the reaction (except in the blank).
-
Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).[12]
-
Add the ATCI solution to all wells to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.[2]
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Materials:
-
Purified recombinant nNOS enzyme
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4) as cofactors
-
Calmodulin
-
Griess Reagent (for nitrite detection)
-
96-well microplates
-
Test compounds
-
Microplate reader (540 nm)
Procedure:
-
Prepare a reaction mixture containing buffer, L-arginine, and all cofactors.[15]
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.[15]
-
Add the purified nNOS enzyme to initiate the reaction.
-
Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).[15]
-
Stop the reaction and add Griess Reagent to each well to measure the amount of nitrite produced (a stable metabolite of NO).[15]
-
Measure the absorbance at 540 nm.[15]
-
Calculate the percentage of nNOS inhibition and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their rich history and well-established synthetic routes provide a solid foundation for the development of novel therapeutic agents. The diverse biological activities, including potent antiprotozoal effects, dual inhibition of key enzymes in Alzheimer's disease, and selective inhibition of neuronal nitric oxide synthase for neuroprotection, highlight the significant potential of this scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and optimize this compound-based compounds, paving the way for the development of new and effective treatments for a range of challenging diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new therapeutic opportunities.
References
- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 13. med.nyu.edu [med.nyu.edu]
- 14. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
5-Nitroindazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of neuroscience, oncology, and infectious disease research. Its utility as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and as a scaffold for the development of novel therapeutic agents, including kinase inhibitors and anti-parasitic drugs, makes a thorough understanding of its physicochemical properties and biological activities essential for researchers. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its role in key signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. A summary of its key quantitative data is presented below.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Melting Point | 204-213 °C | [3][4][5] |
| Boiling Point | 383.3 ± 15.0 °C (Predicted) | [6][7] |
| pKa | 11.71 ± 0.40 (Predicted) | [7][8] |
| Water Solubility | 14.2 µg/mL (at pH 7.4) | [1] |
| LogP | 2 | [9] |
| Appearance | Yellow to light brown crystalline powder or needles | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and the development of new research avenues. The following sections provide established protocols for the synthesis of this compound and general methods for the determination of its key physicochemical properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[3][10]
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Deionized water
-
Decolorizing charcoal
-
5-L round-bottomed flask with a mechanical stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution in an ice bath to 15–20°C.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
-
Add the sodium nitrite solution to the stirred 2-amino-5-nitrotoluene solution all at once. Ensure the temperature does not exceed 25°C during the addition.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days. Any yellow precipitate that forms during this time should be filtered and discarded.
-
Concentrate the reaction mixture on a steam bath under reduced pressure until spattering begins.
-
Add 200 mL of water to the residue and stir to form a smooth slurry.
-
Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80–90°C. The crude material typically melts at 204–206°C.
-
For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal.
-
Filter the hot solution and allow the filtrate to cool, yielding pale yellow needles of this compound.
-
Dry the purified crystals. The recrystallized product should have a melting point of 208–209°C.[3]
Determination of Physicochemical Properties
The following are general experimental protocols that can be applied to determine the physicochemical properties of this compound.
Melting Point Determination (Capillary Method): [11][12]
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20°C per minute for a rapid preliminary measurement.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.
Solubility Determination (Shake-Flask Method): [13]
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
pKa Determination (UV-Vis Spectrophotometry):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Add a small, constant aliquot of the this compound stock solution to each buffer solution to create a series of solutions with varying pH.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the pH.
-
The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.
Biological Activity and Signaling Pathways
This compound and its derivatives have been shown to interact with several key biological pathways, making them valuable tools for research and potential therapeutic leads.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.
Caption: Inhibition of the nNOS pathway by this compound.
Multi-Targeted Kinase Inhibition in Cancer
Recent studies have identified this compound as a potential multi-targeted inhibitor in lung cancer, simultaneously targeting several kinases involved in cell proliferation and growth.[14] This multi-targeted approach could offer advantages over single-target therapies by potentially overcoming drug resistance.
Caption: Multi-target inhibition of cancer-related kinases by this compound.
Mechanism of Action in Chagas Disease
Derivatives of this compound have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5][9] The proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and ultimately apoptosis.
Caption: Proposed mechanism of action of this compound derivatives against T. cruzi.
Conclusion
This compound possesses a unique combination of physicochemical properties and biological activities that make it a compound of significant interest for researchers in drug discovery and development. Its role as a selective nNOS inhibitor, a potential multi-targeted kinase inhibitor, and a scaffold for anti-parasitic agents highlights its versatility. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this valuable molecule in scientific research.
References
- 1. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. davjalandhar.com [davjalandhar.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Identification of this compound as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitroindazole
Abstract: This technical guide provides a comprehensive overview of 5-Nitroindazole (CAS No: 5401-94-5), a heterocyclic aromatic organic compound with significant applications in neuroscience research and as a building block in medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis and purification protocols, and its primary mechanism of action as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Furthermore, it explores the broader therapeutic potential of this compound derivatives in various disease areas, including parasitic infections. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Nomenclature and Chemical Identity
This compound is a substituted indazole with a nitro group at the 5-position of the indazole ring.
| Identifier | Value |
| CAS Number | 5401-94-5[1][2][3][4] |
| IUPAC Name | 5-nitro-1H-indazole[2][4] |
| Synonyms | 5-Nitro-1H-indazole, 5-Nitro-1H-benzopyrazole[5] |
| Molecular Formula | C7H5N3O2[1][3][4] |
| Molecular Weight | 163.13 g/mol [1][5] |
| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[2] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2 |
Physicochemical Properties
This compound is a yellow to light-brown crystalline solid at room temperature. It is sparingly soluble in water but demonstrates better solubility in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.
| Property | Value | Source |
| Appearance | Yellow to green crystals/powder[3] | Experimental |
| Melting Point | 204-209 °C[1][2] | Experimental |
| Boiling Point | 383.3 ± 15.0 °C | Predicted[5] |
| Density | 1.525 ± 0.06 g/cm³ | Predicted[5] |
| Water Solubility | 14.2 µg/mL | Experimental[4] |
| pKa | 11.71 ± 0.40 | Predicted[5] |
Synthesis and Purification
Several synthetic routes for this compound have been reported. The most common methods involve the diazotization of substituted o-toluidines or the cyclization of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine (B178648).
Experimental Protocol 1: From 2-Amino-5-nitrotoluene
This method involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Water
-
Decolorizing charcoal
Procedure:
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.[1]
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C. The crude yield is typically 80-96%.[1]
Purification:
-
Recrystallize the crude product from approximately 650 mL of boiling methanol with the addition of 5 g of decolorizing charcoal.
-
Filter the hot solution and allow it to cool to obtain pale yellow needles of this compound.
-
The final yield of the purified product is typically 72-80%, with a melting point of 208-209°C.[1]
Caption: Synthesis of this compound from 2-Amino-5-nitrotoluene.
Experimental Protocol 2: From 2-Fluoro-5-nitrobenzaldehyde
This approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate (B1144303).
Materials:
-
2-fluoro-5-nitrobenzaldehyde
-
Hydrazine hydrate (NH2NH2·H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Add hydrazine hydrate (3.0 mmol) dropwise to a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C.
-
Stir the reaction mixture continuously at the same temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete conversion of the starting material.[5]
-
Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.[5]
Caption: Synthesis of this compound from 2-Fluoro-5-nitrobenzaldehyde.
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS).
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The inhibition of nNOS by this compound blocks the enzyme's catalytic activity, which involves the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.
Neuronal Nitric Oxide Signaling Pathway
Nitric oxide is a unique signaling molecule in the central nervous system, acting as a gaseous neurotransmitter. Its synthesis by nNOS is typically triggered by an influx of calcium ions (Ca2+), which bind to calmodulin (CaM), leading to the activation of nNOS.
The NO produced can then diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors. This pathway is implicated in various physiological processes, including synaptic plasticity, learning, and memory.
This compound exerts its effect by directly inhibiting nNOS, thereby reducing the production of NO and attenuating the downstream signaling cascade.
Caption: Inhibition of the nNOS pathway by this compound.
Experimental Protocol: nNOS Inhibition Assay (Griess Assay)
This in vitro assay measures the inhibitory effect of a compound on NOS activity by quantifying nitrite, a stable product of NO oxidation.
Materials:
-
Purified recombinant nNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Other cofactors (FAD, FMN, tetrahydrobiopterin)
-
This compound (test inhibitor)
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing L-arginine and all necessary cofactors.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the purified nNOS enzyme to each well (except the negative control).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction.
-
Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo compound.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Applications in Research and Drug Development
This compound and its derivatives are valuable tools in several areas of research and therapeutic development.
Neuroscience Research
As a selective nNOS inhibitor, this compound is used to investigate the role of nitric oxide in various neurological processes. Overproduction of NO by nNOS has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain.
Pharmaceutical Intermediate
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been explored for various therapeutic applications:
-
Antiparasitic Agents: Derivatives of this compound have shown significant activity against protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[6][7] The mechanism of action in these organisms is thought to involve the generation of oxidative stress.[6]
-
Anticancer Agents: Some this compound derivatives have been investigated for their potential as antineoplastic agents.
-
Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors, and this compound provides a functionalized core for the development of new compounds in this class.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Precautionary Measures:
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
References
- 1. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Nitroindazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitroindazole, a key building block in medicinal chemistry and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for obtaining this data are provided, along with a visual workflow of the analytical process.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).
| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) |
| A | 13.77 | |
| B | 8.844 | J(B,D) = 2.0 |
| C | 8.434 | |
| D | 8.209 | J(D,E) = 9.2 |
| E | 7.751 | |
| Table 1: ¹H NMR spectroscopic data for this compound.[1] |
¹³C NMR Data
The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.
| Chemical Shift (ppm) |
| Data not fully available in search results. Access to a comprehensive spectral database such as SpectraBase is recommended for detailed analysis. |
| Table 2: ¹³C NMR spectroscopic data for this compound. A full spectrum is available on SpectraBase for detailed analysis.[2][3] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically recorded as a KBr disc, reveals characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-3200 | N-H stretch |
| ~1570-1490 & 1390-1300 | NO₂ stretch (asymmetric and symmetric) |
| ~1620-1450 | C=C aromatic ring stretch |
| ~1300-1000 | C-N stretch |
| Table 3: Key IR absorption peaks for this compound. Note: Specific peak values can be found by analyzing the full spectrum available on platforms like SpectraBase. |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 163 | Top Peak | Molecular Ion [M]⁺ |
| 117 | 3rd Highest | [M - NO₂]⁺ |
| 90 | 2nd Highest | Further fragmentation |
| Table 4: Key mass spectrometry data for this compound.[2][4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.7 - 1.0 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Agitate the vial to ensure complete dissolution of the solid.
-
If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are acquired on a 400 MHz spectrometer.
-
For ¹H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum and enhance signal intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
FT-IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation for GC-MS:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration suitable for injection (e.g., 10-100 µg/mL).
-
Transfer the final solution to an appropriate autosampler vial.
GC-MS Analysis:
-
The sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column.
-
The separated components then enter the mass spectrometer.
-
Electron impact (EI) is a common ionization method, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Rise of 5-Nitroindazoles: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and development of this compound compounds, covering their synthesis, multifaceted biological effects, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of novel therapeutics.
Synthesis of the this compound Core and Its Derivatives
The foundational this compound structure is primarily synthesized through two principal routes: the diazotization of 2-methyl-4-nitroaniline (B30703) and the intramolecular cyclization of arylhydrazones.[1]
Diazotization of 2-Methyl-4-nitroaniline
A common and effective method for the preparation of 5-nitro-1H-indazole involves the diazotization of 2-methyl-4-nitroaniline.[2]
Experimental Protocol:
-
Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid at 0 °C.
-
Add a solution of sodium nitrite (B80452) (1.96 mmol) in water dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 72 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic solution with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.[1]
Intramolecular Cyclization of Arylhydrazones
This versatile approach allows for the synthesis of N-substituted 5-nitroindazoles. The process begins with the formation of an arylhydrazone from a substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) or acetophenone (B1666503), which then undergoes a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.[1][3]
Experimental Protocol for 1-Substituted-5-nitroindazoles:
-
Dissolve the substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone (1.0 mmol) in DMF (5 mL).
-
Add the appropriate arylhydrazine hydrochloride (2.0-3.0 mmol).
-
Heat the mixture at 50 °C for 2-3 hours.
-
Cool the reaction to room temperature and add potassium carbonate (2.0 mmol).
-
Heat the mixture at 90 °C for the time required to complete the reaction (typically monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1]
Biological Activities of this compound Compounds
This compound derivatives have demonstrated a wide spectrum of biological activities, with significant potential in the treatment of infectious diseases and cancer.
Antiparasitic Activity
Numerous this compound derivatives have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is believed to involve the reduction of the 5-nitro group by parasitic nitroreductases, leading to the generation of reactive nitrogen species and oxidative stress within the parasite.[4][5]
| Compound/Derivative | Target Organism | IC50 (µM) | Reference |
| 16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, hydrochloride) | T. cruzi (epimastigotes, Y strain) | 0.49 | [6] |
| 16 | T. cruzi (intracellular amastigotes, Y strain) | 0.41 | [6] |
| 24 (1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one) | T. cruzi (epimastigotes, Y strain) | 5.75 | [6] |
| 24 | T. cruzi (intracellular amastigotes, Y strain) | 1.17 | [6] |
| 12 (2-(2-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one) | T. cruzi (epimastigotes) | >256 (SIEPI) | [5] |
| 17 | T. cruzi (epimastigotes) | >188.23 (SIEPI) | [5] |
| Benznidazole (Reference) | T. cruzi (epimastigotes) | 25.22 | [5] |
Experimental Protocol for in vitro Anti-Trypanosomal Assay (Epimastigotes):
-
Culture epimastigote forms of T. cruzi (e.g., Y strain) in a suitable medium (e.g., LIT medium) at 28°C.
-
Harvest parasites in the exponential growth phase.
-
Seed the parasites into 96-well plates at a density of 1 x 106 parasites/mL.
-
Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (e.g., benznidazole) and a negative control (solvent only).
-
Incubate the plates at 28°C for 72 hours.
-
Determine parasite viability using a suitable method, such as the MTT assay or by counting motile parasites using a hemocytometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
This compound derivatives have also shown promise as anti-leishmanial agents. Similar to their anti-trypanosomal activity, the 5-nitro group is crucial for their mechanism of action.[7][8][9]
| Compound/Derivative | Target Organism | IC50 (µM) | Reference |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis (amastigotes) | 0.46 ± 0.01 | [8][9] |
| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | L. amazonensis (amastigotes) | 0.43 | [10] |
| NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)-1H-indazole)) | L. amazonensis (amastigotes) | 0.17 | [10] |
| Amphotericin B (Reference) | L. amazonensis (amastigotes) | - | [8] |
Experimental Protocol for in vitro Anti-Leishmanial Assay (Amastigotes):
-
Culture a suitable macrophage cell line (e.g., J774 cells) in a 96-well plate.
-
Infect the macrophages with Leishmania promastigotes (e.g., L. amazonensis) and allow them to differentiate into amastigotes.
-
Add serial dilutions of the test compounds to the infected macrophage cultures.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Fix and stain the cells to visualize the intracellular amastigotes.
-
Determine the number of amastigotes per macrophage or the percentage of infected macrophages.
-
Calculate the IC50 value, representing the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
Several this compound derivatives have demonstrated significant activity against Trichomonas vaginalis.[10]
| Compound/Derivative | Target Organism | Concentration for significant activity | Reference |
| 5, 6, 8, 9, 17 | T. vaginalis | 10 µg/mL | [10] |
| Metronidazole (Reference) | T. vaginalis | - | [10] |
Experimental Protocol for in vitro Anti-Trichomonal Assay:
-
Culture T. vaginalis trophozoites in a suitable medium (e.g., Diamond's TYI-S-33 medium) under anaerobic conditions at 37°C.
-
Seed the trophozoites into 96-well plates.
-
Add serial dilutions of the test compounds.
-
Incubate the plates for 24-48 hours.
-
Determine the viability of the trophozoites using a method such as the MTT assay or by direct counting.
-
Calculate the IC50 or the minimum inhibitory concentration (MIC).
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds with potential applications in oncology. Their anticancer effects are attributed to various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival.[11]
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 8, 10, 11 | TK-10 (Renal Cancer) | Moderate Activity | [10] |
| 8, 10, 11 | HT-29 (Colon Cancer) | Moderate Activity | [10] |
Experimental Protocol for Anticancer Activity (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mechanisms of Action
The diverse biological activities of this compound compounds stem from their ability to interact with multiple cellular targets and pathways.
Antiparasitic Mechanism: Oxidative Stress
The primary mechanism of antiparasitic action for 5-nitroindazoles is the generation of reactive oxygen and nitrogen species within the parasite. The electron-withdrawing nitro group at the 5-position is crucial for this activity. Parasite-specific nitroreductases reduce the nitro group, leading to the formation of a nitro anion radical and other reactive intermediates. These species cause damage to vital macromolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[4]
Anticancer Mechanisms
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some this compound derivatives have been investigated as potential inhibitors of VEGFR-2. By blocking the VEGFR-2 signaling cascade, these compounds can inhibit tumor angiogenesis and suppress tumor growth. The downstream signaling pathways of VEGFR-2 that are crucial for angiogenesis include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[12][13][14]
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the repair of single-strand breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to a phenomenon known as synthetic lethality. When PARP is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. Some indazole derivatives have been explored as PARP inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of this compound compounds is significantly influenced by the nature and position of substituents on the indazole ring.
-
The 5-Nitro Group: This group is consistently reported as essential for the antiparasitic activity of these compounds. Its removal often leads to a significant loss of potency.[11]
-
Substitution at N-1: Modifications at the N-1 position with various alkyl or aryl groups have been shown to modulate the antiparasitic and anticancer activities. For instance, the introduction of hydrophilic fragments at this position can improve the selectivity profile of some derivatives.[7]
-
Substitution at N-2: The introduction of substituents, such as a benzyl (B1604629) group, at the N-2 position has been explored, with further modifications on the benzyl ring impacting activity. Electron-withdrawing groups on the benzyl ring, like fluorine, have been shown to have a positive impact on trypanocidal activity.[5]
-
Substitution at C-3: The nature of the substituent at the C-3 position can also dramatically affect the biological profile. For example, a hydroxyl group at C-3 can render some derivatives inactive.
Conclusion and Future Directions
This compound compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their broad spectrum of activity against parasites and cancer, coupled with well-defined synthetic routes, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of specific molecular targets will be crucial for their clinical translation. The continued exploration of the this compound chemical space holds significant promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
5-Nitroindazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-nitroindazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The unique electronic properties conferred by the nitro group, coupled with the versatile chemistry of the indazole ring system, provide a robust platform for the design and development of novel therapeutic agents. This technical guide delves into the synthesis, diverse biological activities, and mechanisms of action of this compound derivatives, offering a comprehensive resource for professionals in drug discovery and development.
The importance of the 5-nitro group is frequently highlighted as essential for the biological activity of these compounds.[1][2] Its presence is often linked to a mechanism of action involving bioreductive activation, particularly in hypoxic environments characteristic of certain tumors and anaerobic parasites.[2][3] This process, mediated by nitroreductases, leads to the formation of reactive nitrogen species that can induce cellular damage and apoptosis.[3][4]
Synthetic Strategies
The synthesis of the this compound scaffold and its derivatives is well-established, with several reliable methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
One of the most common and straightforward methods for the preparation of the parent this compound is the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).[5] This one-step procedure offers high yields and utilizes readily available starting materials.[5]
A versatile method for accessing substituted 5-nitroindazoles involves the intramolecular cyclization of arylhydrazones derived from substituted 2-fluoro-5-nitrobenzaldehydes or acetophenones. This approach allows for the introduction of a variety of substituents at the N1-position of the indazole ring.
Experimental Protocol: Synthesis of this compound via Diazotization[5]
-
Dissolution: Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Diazotization: Add a solution of 25 g (0.36 mole) of sodium nitrite (B80452) in 60 ml of water to the stirred solution all at once. Maintain the temperature below 25°C during the addition.
-
Stirring: Continue stirring for 15 minutes to complete the diazotization.
-
Standing: Allow the solution to stand at room temperature for 3 days.
-
Concentration: Concentrate the solution on a steam bath under reduced pressure.
-
Precipitation and Filtration: Add 200 ml of water to the residue and transfer to a beaker to form a slurry. Filter the product, wash thoroughly with cold water, and dry at 80–90°C.
-
Recrystallization: Purify the crude product by recrystallization from boiling methanol (B129727) with decolorizing charcoal to yield pale yellow needles of this compound.
Diagram of Synthetic Workflow
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various disease areas.
Antiparasitic Activity
The most extensively studied application of 5-nitroindazoles is in the treatment of parasitic diseases. These compounds have shown significant efficacy against a range of protozoan parasites.
-
Trypanosoma cruzi (Chagas Disease): Numerous studies have highlighted the potent trypanocidal activity of this compound derivatives against different life stages of T. cruzi.[2][6][7] Several derivatives have exhibited superior in vitro activity compared to the reference drug benznidazole.[7] The mechanism of action is believed to involve the bioreductive activation of the nitro group by parasitic nitroreductases, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the parasite.[2][3]
-
Leishmania species (Leishmaniasis): this compound derivatives have also demonstrated promising antileishmanial activity.[8][9] For instance, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) has shown a high selectivity index and potent activity against intracellular amastigotes of Leishmania amazonensis.[8][9]
-
Other Protozoa: The antiparasitic spectrum of 5-nitroindazoles extends to other protozoa, including Trichomonas vaginalis and Acanthamoeba castellanii.[10][11][12] Notably, certain derivatives have shown greater efficacy than the reference drug chlorhexidine (B1668724) digluconate against both trophozoites and cysts of A. castellanii.[12]
Table 1: Antiparasitic Activity of Selected this compound Derivatives
| Compound | Parasite | Assay | IC50 (µM) | Reference |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Trypanosoma cruzi (epimastigotes) | In vitro | 0.49 | [7] |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Trypanosoma cruzi (epimastigotes) | In vitro | 5.75 | [7] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | In vitro | 0.46 ± 0.01 | [8][9] |
| Derivative 8 | Acanthamoeba castellanii (trophozoites) | In vitro | 2.6 ± 0.7 | [12] |
| Derivative 9 | Acanthamoeba castellanii (trophozoites) | In vitro | 4.7 ± 0.9 | [12] |
| Derivative 10 | Acanthamoeba castellanii (trophozoites) | In vitro | 3.9 ± 0.6 | [12] |
Anticancer Activity
The hypoxic microenvironment of solid tumors makes them susceptible to drugs activated by nitroreductases, positioning this compound derivatives as potential anticancer agents.[10][11] Some derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines, including renal (TK-10) and colon (HT-29) cancer cell lines.[10][11] The proposed mechanism involves the bioreductive activation of the nitro group, leading to the formation of cytotoxic species that can damage cancer cells.[13]
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity | Reference |
| Compound 8 | TK-10 (Renal), HT-29 (Colon) | Moderate | [10][11] |
| Compound 10 | TK-10 (Renal), HT-29 (Colon) | Moderate | [10][11] |
| Compound 11 | TK-10 (Renal), HT-29 (Colon) | Moderate | [10][11] |
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated for their activity against various bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the microgram per milliliter range.[14][15]
Table 3: Antimicrobial Activity of Selected Nitroimidazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,2,4-triazol-3-yl-thio-ethyl-2-methyl-5-nitro-1H-imidazoles | Bacteria and Fungi | 7.3 - 125 | [14] |
| N,N-disubstituted thiocarbamoyl-thio-2-hydroxypropyl-2-methyl-5-nitro-1H-imidazoles | Fungi | 3 - 25 | [14] |
Mechanism of Action: Bioreductive Activation
A central theme in the biological activity of 5-nitroindazoles is their role as prodrugs that undergo bioreductive activation. This process is particularly effective in oxygen-deficient environments, such as those found in anaerobic parasites and the core of solid tumors.
The activation cascade is initiated by nitroreductases, enzymes present in these target organisms, which catalyze the reduction of the nitro group. This multi-electron reduction process generates highly reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, and ultimately the amine. These reactive species can covalently modify and damage critical biomolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death. In the context of antiparasitic activity, this reductive activation can also lead to the generation of reactive oxygen species, inducing a state of oxidative stress that is detrimental to the parasite.[3]
Diagram of Bioreductive Activation Pathway
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for optimizing the therapeutic potential of the this compound scaffold. Research has shown that the nature and position of substituents on the indazole ring significantly influence biological activity and selectivity.
-
N1-Substitution: Modifications at the N1-position have been extensively explored to modulate the physicochemical properties and biological activity of this compound derivatives. For example, the introduction of hydrophilic fragments at this position has been shown to improve the selectivity profile of certain antileishmanial compounds.[8][9]
-
N2-Substitution: The substituent at the N2-position also plays a critical role in determining the biological activity. For instance, in a series of 5-nitroindazolin-3-ones, a 2-picolyl substituent was found to be favorable for trypanocidal activity.[3]
-
C3-Substitution: The substituent at the C3-position can drastically affect the in vitro activity. For example, a 3-hydroxy derivative was found to be completely inactive against T. cruzi, whereas alkoxy groups at this position were tolerated.[1][2]
-
The 5-Nitro Group: The presence of the nitro group at the 5-position is consistently reported as being essential for the antiparasitic and anticancer activities of these compounds, underscoring its role in the bioreductive mechanism of action.[1][2]
Conclusion
The this compound scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with a broad and potent spectrum of biological activities, makes it a highly attractive starting point for the development of new drugs. The well-elucidated mechanism of bioreductive activation provides a clear rationale for its efficacy against anaerobic parasites and hypoxic tumors. Future research in this area will likely focus on the fine-tuning of substituents to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating the promise of this remarkable scaffold into novel and effective therapies for a range of challenging diseases.
References
- 1. Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: electrochemical behaviour and ESR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. researchgate.net [researchgate.net]
- 14. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Nitroindazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and drug discovery due to its versatile scaffold and potential therapeutic applications. This technical guide provides an in-depth overview of the primary molecular targets of this compound and its derivatives, focusing on neuronal nitric oxide synthase (nNOS), indoleamine 2,3-dioxygenase 1 (IDO1), and poly (ADP-ribose) polymerase (PARP). The document outlines the signaling pathways associated with these targets, presents quantitative inhibitory data, and provides detailed experimental protocols for assessing enzymatic activity and inhibition.
Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a crucial signaling molecule. Dysregulation of nNOS activity is implicated in various neurological disorders, making it a compelling therapeutic target.
Signaling Pathway
Inhibition of nNOS by this compound or its analogs directly reduces the production of nitric oxide. This intervention modulates downstream signaling cascades, including the canonical pathway involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP), as well as non-canonical pathways involving protein S-nitrosylation. The overactivation of nNOS is linked to neurotoxicity through the generation of peroxynitrite from the reaction of NO with superoxide (B77818) radicals.
In Silico Modeling of 5-Nitroindazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 5-nitroindazole, a versatile heterocyclic compound with demonstrated interactions across a range of therapeutic targets. This document outlines its known protein interactions, presents available quantitative data, details relevant experimental protocols for both computational modeling and experimental validation, and visualizes key biological pathways and experimental workflows.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule that has garnered significant interest in medicinal chemistry due to its diverse biological activities. It serves as a scaffold for the development of inhibitors for various enzymes, leveraging its ability to form key interactions within protein binding sites. In silico modeling techniques have been instrumental in elucidating the potential mechanisms of action and guiding the rational design of this compound-based therapeutics. Its known activities span across oncology, neuroscience, and infectious diseases, primarily through the inhibition of key enzymes.[1][2]
Key Protein Targets and Associated Signaling Pathways
In silico and experimental studies have identified several protein targets of this compound and its derivatives. These targets are implicated in critical signaling pathways relevant to various disease states.
Neuronal Nitric Oxide Synthase (nNOS)
This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a crucial signaling molecule involved in neurotransmission and other physiological processes.[3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making it a valuable therapeutic target.
Below is a diagram illustrating the nitric oxide signaling pathway and the role of nNOS.
Indoleamine 2,3-Dioxygenase 1 (IDO1)
Derivatives of this compound have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[4] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites.[5][6]
The following diagram illustrates the Kynurenine pathway and the role of IDO1.
Cancer-Related Kinases
Recent in silico studies have identified this compound as a potential multi-targeted inhibitor of several kinases implicated in lung cancer progression. These include Ribosomal protein S6 kinase alpha-6 (RPS6KA6), Cyclin-dependent protein kinase-2 (CDK2), and Insulin-like growth factor-1 receptor (IGF-1R).
The signaling pathways for CDK2 and IGF-1R are depicted below.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with various protein targets. It is important to note that experimentally determined binding affinities (Ki, IC50, Kd) for the parent this compound compound against many of its putative targets are not widely available in the public domain. Much of the existing data is derived from in silico predictions or studies on its derivatives.
Table 1: In Silico Binding Data for this compound
| Target Protein | PDB ID | Computational Method | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) | Reference |
| Ribosomal protein S6 kinase alpha-6 | 6G77 | Molecular Docking | -6.884 | -30.17 | [7] |
| Cyclin-dependent protein kinase-2 | 1AQ1 | Molecular Docking | -7.515 | -30.34 | [7] |
| Insulin-like growth factor-1 receptor | 1K3A | Molecular Docking | -6.754 | -23.22 | [7] |
Table 2: Experimental Activity of this compound Derivatives
| Target Organism/Enzyme | Derivative | Assay Type | IC50 (µM) | Reference |
| Trypanosoma cruzi (epimastigotes) | 5-nitro-2-picolyl-indazolin-3-one | Cell-based | 1.1 ± 0.3 | [8] |
| Trypanosoma cruzi (trypomastigotes) | 5-nitro-2-picolyl-indazolin-3-one | Cell-based | 5.4 ± 1.0 | [8] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | N'-Hydroxyindazolecarboximidamides | Cell-based | Moderate Inhibition | [4] |
In Silico Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to model this compound interactions.
In Silico Modeling Workflow
The general workflow for an in silico study of a small molecule inhibitor like this compound is depicted below.
Molecular Docking Protocol
Objective: To predict the binding pose and estimate the binding affinity of this compound to its target protein.
Software: AutoDock Vina, UCSF Chimera, Open Babel.
Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Use Open Babel to convert the structure to PDB format and add hydrogens.
-
Open the ligand PDB file in AutoDockTools (ADT).
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format. For nitro-containing compounds, it is crucial to ensure correct parameterization of the nitro group. Using quantum mechanical calculations to derive partial charges (e.g., RESP charges) can improve accuracy.[9]
-
-
Grid Box Generation:
-
In ADT, define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, providing the prepared protein and ligand PDBQT files and the grid box parameters.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in UCSF Chimera or PyMOL to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Molecular Dynamics (MD) Simulation Protocol
Objective: To assess the stability of the this compound-protein complex and refine the binding pose obtained from docking.
Software: GROMACS, AMBER/CHARMM force fields.
Methodology:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Generate the topology and parameter files for the protein using a standard force field (e.g., AMBER ff14SB or CHARMM36m).
-
Generate the topology and parameter files for this compound. Due to the nitro group, a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) is required. It is highly recommended to validate or derive the partial charges using quantum mechanical calculations.[10]
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: Gradually heat the system to the desired temperature while restraining the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure and density of the system while maintaining the temperature, with weaker restraints on the protein and ligand.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex, including:
-
Root Mean Square Deviation (RMSD) of the protein backbone and ligand.
-
Root Mean Square Fluctuation (RMSF) of individual residues.
-
Analysis of hydrogen bonds and other interactions over time.
-
Calculation of binding free energy using methods like MM/PBSA or MM/GBSA.
-
-
Experimental Validation Protocols
In silico predictions should be validated by experimental data. This section outlines key experimental protocols for characterizing the interaction between this compound and its target proteins.
Recombinant Protein Expression and Purification
Objective: To produce a sufficient quantity of pure target protein for biophysical and structural studies.
Methodology (General):
-
Cloning: Clone the gene encoding the human target protein (e.g., nNOS, IDO1) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag, Strep-tag).[7]
-
Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Lysis: Harvest the cells and lyse them to release the protein.
-
Purification:
-
Affinity Chromatography: Use a resin that specifically binds to the affinity tag (e.g., Ni-NTA for His-tagged proteins) for the initial purification step.[7]
-
(Optional) Tag Cleavage: If necessary, cleave the affinity tag using a specific protease.
-
Size-Exclusion Chromatography: Further purify the protein based on its size to remove aggregates and other contaminants.
-
-
Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to its target protein.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., CM5 chip).
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the ligand binding to the immobilized protein.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer.
-
Titration:
-
Place the protein solution in the sample cell of the calorimeter.
-
Titrate small aliquots of the this compound solution into the sample cell.
-
-
Data Acquisition: Measure the heat released or absorbed upon each injection.
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[11]
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-protein complex at atomic resolution.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions for the purified target protein in the presence of this compound (co-crystallization).
-
Alternatively, soak pre-formed crystals of the apo-protein in a solution containing this compound.[12]
-
-
Data Collection:
-
Expose the protein-ligand crystals to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the electron density map.
-
Build and refine the atomic model of the protein-ligand complex.
-
-
Structure Analysis:
-
Analyze the high-resolution structure to visualize the precise binding mode of this compound and its interactions with the protein active site.
-
Conclusion
In silico modeling provides a powerful and efficient approach to investigate the interactions of this compound with its protein targets. Techniques such as molecular docking and molecular dynamics simulations can offer valuable insights into binding modes and affinities, guiding the rational design of more potent and selective inhibitors. However, it is imperative that these computational predictions are rigorously validated through experimental techniques like SPR, ITC, and X-ray crystallography to ensure their accuracy and relevance. This integrated approach, combining computational and experimental methods, is essential for advancing the development of this compound-based compounds as potential therapeutics for a range of diseases. Further experimental studies are warranted to determine the precise binding affinities of this compound for its key targets to build a more complete understanding of its pharmacological profile.
References
- 1. Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor Bound Crystal Structures of Bacterial Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biosensingusa.com [biosensingusa.com]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of recombinant human lysosomal alpha-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cloning, Expression, and Purification of a Nitric Oxide Synthase-Like Protein from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
5-Nitroindazole Derivatives: A Technical Guide to Their Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 5-nitroindazole derivatives have emerged as a promising class of compounds with significant antitumor properties. The presence of the nitro group at the 5-position is often crucial for their cytotoxic effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound derivatives as potential anticancer agents, focusing on their mechanism of action, quantitative activity, and the experimental protocols used for their evaluation.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
The antitumor activity of this compound derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. This compound derivatives have been shown to trigger this process through the intrinsic pathway, which is centered around the mitochondria. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of a cascade of enzymes called caspases.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is tightly regulated by a family of proteins called cyclin-dependent kinases (CDKs). This compound and its derivatives have been identified as multi-targeted inhibitors of CDKs, leading to cell cycle arrest, often at the G2/M phase.[2] Some nitroimidazole derivatives have been shown to specifically inhibit CDK2, leading to arrest at the G1 and S phases.[3] This inhibition prevents the cancer cells from progressing through the division cycle and ultimately leads to their demise.
Quantitative Data on Antitumor Activity
The antitumor efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for various this compound derivatives against different human cancer cell lines.
Table 1: IC50 Values of Selected this compound Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 8 | TK-10 (Renal) | Moderate Activity | [4] |
| Derivative 10 | TK-10 (Renal) | Moderate Activity | [4] |
| Derivative 11 | TK-10 (Renal) | Moderate Activity | [4] |
| Derivative 8 | HT-29 (Colon) | Moderate Activity | [4] |
| Derivative 10 | HT-29 (Colon) | Moderate Activity | [4] |
| Derivative 11 | HT-29 (Colon) | Moderate Activity | [4] |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | |
| Compound 2 | A549 (Lung) | 24.0 ± 3.46 | |
| Compound 3 | A549 (Lung) | 28.0 ± 1.0 | |
| Compound 10 | A549 (Lung) | 29.67 ± 5.51 | |
| Compound 9 | A549 (Lung) | 51.5 ± 4.95 | |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | |
| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | |
| Compound 2 | C6 (Glioma) | 23.33 ± 2.08 | |
| Compound 9 | C6 (Glioma) | 25.33 ± 1.53 | |
| Compound 3 | C6 (Glioma) | 49.33 ± 1.15 |
Note: "Moderate Activity" indicates that the source reported antineoplastic properties but did not provide a specific IC50 value.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is then probed with an antibody specific to the protein of interest. A secondary antibody, conjugated to an enzyme, is then used to detect the primary antibody, and the signal is visualized.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, Bax, CDK1, Cyclin B1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for their further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery to design and execute studies aimed at further elucidating the therapeutic potential of these compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their efficacy in preclinical models of cancer.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Antiprotozoal Potential of 5-Nitroindazole Derivatives: A Technical Guide
Executive Summary: Protozoan infections, such as Chagas disease, leishmaniasis, and trichomoniasis, affect millions globally, with current treatments hampered by toxicity, limited efficacy, and growing resistance. The 5-nitroindazole scaffold has emerged as a promising framework for the development of novel antiprotozoal agents. These compounds typically function as prodrugs, activated by parasite-specific nitroreductases to generate reactive radical species that induce oxidative stress and lead to parasite death. Numerous derivatives have demonstrated potent in vitro activity against various protozoa, including Trypanosoma cruzi, Leishmania species, and Acanthamoeba castellanii, often exhibiting high selectivity indices compared to host cells. Furthermore, promising results in murine models of Chagas disease highlight their potential for in vivo efficacy. This guide provides a comprehensive overview of the current research, summarizing key activity data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.
Introduction
Parasitic diseases caused by protozoa represent a significant global health burden, disproportionately affecting populations in tropical and subtropical regions.[1] Diseases like Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, are classified as neglected tropical diseases, characterized by a lack of safe, effective, and affordable treatments.[2][3] The current therapeutic arsenal (B13267) is limited and often associated with severe side effects and variable efficacy, particularly in the chronic phases of infection.[2][4] This situation underscores the urgent need for novel chemotherapeutic agents.
The this compound heterocyclic system has garnered significant attention as a "privileged structure" in the design of new trypanocidal drugs.[2][5] This interest stems from the known antiprotozoal properties of the 5-nitro group, a feature present in established drugs like benznidazole (B1666585) and nifurtimox.[1][6] Research has demonstrated that derivatives of this compound exhibit potent activity against a range of protozoan parasites, validating this scaffold as a promising starting point for drug discovery programs.[4][7][8][9]
Proposed Mechanism of Action
The antiprotozoal effect of this compound derivatives is primarily attributed to the reductive activation of the nitro group, a process that is more efficient in the low-redox potential environment of many protozoan parasites compared to mammalian host cells.[6] This selective activation is a key determinant of their therapeutic window.
The proposed mechanism involves a two-step process:
-
Prodrug Activation: The this compound compound (a prodrug) enters the parasite. Parasite-specific enzymes, such as Type I nitroreductases (NTRs), catalyze the reduction of the 5-nitro group.[2][5][6]
-
Generation of Cytotoxic Species: This reduction generates a nitro anion radical and other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][5][10][11] These highly reactive molecules induce severe oxidative stress within the parasite, leading to widespread damage of critical macromolecules like DNA, proteins, and lipids.[6] This culminates in the disruption of essential cellular processes and ultimately, parasite death, often through an apoptotic pathway.[2][5][11]
This mechanism, which is similar to that of benznidazole, is distinct from nifurtimox, as this compound derivatives do not appear to engage in significant redox cycling with molecular oxygen.[10]
Caption: Proposed mechanism of action for this compound derivatives.
Antiprotozoal Activity: In Vitro Data
Activity Against Trypanosoma cruzi (Chagas Disease)
A substantial body of research has focused on the evaluation of this compound derivatives against various forms and strains of T. cruzi. Many compounds have shown trypanocidal activity significantly better than the reference drug benznidazole (BZ), particularly against the replicative epimastigote and intracellular amastigote forms.[7][12]
| Compound Series/ID | Parasite Form | IC50 (µM) | Host Cell | CC50/LC50 (µM) | Selectivity Index (SI) | Reference |
| Derivatives 11-14, 17 | Epimastigotes | 1.00 - 8.75 | L929 Fibroblasts | >256 | >12.41 to >256 | [7][12] |
| Derivative 12 | Amastigotes | < 7 | L929 Fibroblasts | >256 | >246.15 | [7][12] |
| Derivative 17 | Amastigotes | < 7 | L929 Fibroblasts | >256 | >188.23 | [7][12] |
| Compound 5a | Epimastigotes | 1.1 ± 0.3 | RAW 264.7 | - | > Nifurtimox | [2][5][11] |
| Compound 5a | Trypomastigotes | 5.4 ± 1.0 | RAW 264.7 | - | > Nifurtimox | [2][5][11] |
| Compound 16 | Epimastigotes (Y strain) | 0.49 | Cardiac Cells | >200 | >408 | [13][14] |
| Compound 16 | Amastigotes (Y strain) | 0.41 | Cardiac Cells | >200 | >487.80 | [13][14][15] |
| Compound 24 | Epimastigotes (Y strain) | 5.75 | Cardiac Cells | >200 | >34 | [13][14] |
| Compound 24 | Amastigotes (Y strain) | 1.17 | Cardiac Cells | >200 | >170 | [13][14] |
| Benznidazole (Ref.) | Epimastigotes | 25.22 | L929 Fibroblasts | - | ≥ 10 | [7][12] |
| Benznidazole (Ref.) | Amastigotes | 0.57 | L929 Fibroblasts | - | - | [7][12] |
Activity Against Leishmania spp.
Derivatives of this compound have also proven to be potent antileishmanial agents, with activity against multiple species and life stages of the parasite. Several compounds show efficacy comparable to or exceeding that of the reference drug Amphotericin B, especially against intracellular amastigotes.[3][8][16]
| Compound Series/ID | Leishmania Species | Parasite Form | IC50/EC50 (µM) | Host Cell | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3-alkoxy-1-benzyl-5-nitroindazoles | L. amazonensis, L. infantum, L. mexicana | Promastigotes | Comparable to AmB | Peritoneal Macrophages | - | High (≥10) | [8] |
| NV6, NV8 | L. amazonensis, L. infantum, L. mexicana | Amastigotes | ≤ 5 | Peritoneal Macrophages | 23.2 - 61.0 | ≥ 10 | [8] |
| VATR131 | L. amazonensis | Amastigotes | 0.46 ± 0.01 | Peritoneal Macrophages | >400 | 875 | [3][9][16] |
| 2-benzyl-5-nitroindazolin-3-ones (8 compounds) | L. amazonensis | Promastigotes | < 1 | Peritoneal Macrophages | - | >10 | [3][16] |
| Amphotericin B (Ref.) | L. amazonensis | Amastigotes | 0.036 | Peritoneal Macrophages | 5.8 | 161 | [16] |
Activity Against Other Protozoa
The therapeutic potential of 5-nitroindazoles extends beyond kinetoplastids. Studies have demonstrated their effectiveness against the opportunistic amoeba Acanthamoeba castellanii, a causative agent of severe keratitis and encephalitis.
| Compound ID | Protozoan | Form | IC50 (µM) | Activity on Cysts (%) | Host Cell | Reference |
| Derivative 8 | Acanthamoeba castellanii | Trophozoites | < 5 | 80% | Vero Cells | [17] |
| Derivative 9 | Acanthamoeba castellanii | Trophozoites | < 5 | - | Vero Cells | [17] |
| Derivative 10 | Acanthamoeba castellanii | Trophozoites | < 5 | - | Vero Cells | [17] |
| Chlorhexidine (Ref.) | Acanthamoeba castellanii | Trophozoites | > 5 | < 80% | Vero Cells | [17] |
In Vivo Efficacy in Murine Models
Select this compound derivatives that demonstrated promising in vitro profiles have been advanced to in vivo studies using mouse models of acute Chagas disease. These studies confirm that the in vitro activity can translate to in vivo efficacy, with compounds capable of significantly reducing parasitemia and improving survival rates, both as monotherapies and in combination with benznidazole.[13][14]
| Compound ID | Dose (mg/kg) | Administration | Effect on Parasitemia | Survival Rate (%) | Reference |
| Compound 16 | 25 (monotherapy) | p.o. / i.p. | Up to 60% reduction | - | [13][14] |
| Compound 16 + BZ | - | p.o. / i.p. | 79.24% reduction | 83.33% | [7][13][14] |
| Compound 24 + BZ | - | p.o. / i.p. | 91.11% reduction | 66.67% | [7][13][14] |
| Untreated Control | - | - | - | 0% (100% mortality) | [7][13][14] |
Experimental Protocols
The evaluation of this compound derivatives follows a standardized workflow designed to assess activity, toxicity, and selectivity before proceeding to more complex models.
Caption: Standard drug discovery workflow for antiprotozoal agents.
In Vitro Antiprotozoal Assays
Objective: To determine the 50% inhibitory concentration (IC50) of compounds against replicative, extracellular parasite forms.
-
Parasite Culture: Axenically cultivate log-phase promastigotes (Leishmania spp.) or epimastigotes (T. cruzi) in appropriate liquid media (e.g., LIT medium) at 26-28°C.[15]
-
Plate Preparation: In a 96-well microplate, dispense 100 µL of parasite culture at a density of approximately 1-3 x 10^6 parasites/mL.
-
Compound Addition: Add 100 µL of serial dilutions of the test compounds (typically dissolved in DMSO and diluted in culture medium) to the wells. Include wells for untreated parasites (negative control) and a reference drug (e.g., Benznidazole, Amphotericin B).
-
Incubation: Incubate the plates for 48-72 hours at 26-28°C.
-
Viability Assessment: Add a viability indicator such as Resazurin (AlamarBlue) to each well and incubate for another 4-5 hours.[15][17]
-
Data Acquisition: Measure fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 535 nm excitation, 590 nm emission for Resazurin).[15]
-
Analysis: Calculate the percentage of growth inhibition relative to the negative control and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50 or LC50) of compounds against a mammalian cell line to assess selectivity.
-
Cell Culture: Culture mammalian cells (e.g., murine peritoneal macrophages, L929 fibroblasts, Vero cells, or primary cardiac cells) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.[8][15]
-
Plate Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24 to 48 hours under standard cell culture conditions.[15]
-
Viability Assessment: Assess cell viability using a suitable method, such as the Resazurin assay (as above) or MTT assay.
-
Analysis: Calculate the percentage of cytotoxicity and determine the CC50/LC50 value. The Selectivity Index (SI) is then calculated as CC50 / IC50.
Intracellular Amastigote Assay
Objective: To evaluate compound efficacy against the clinically relevant intracellular form of the parasite.
-
Macrophage Infection: Seed peritoneal macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with trypomastigotes (T. cruzi) or stationary-phase promastigotes (Leishmania spp.) for several hours.
-
Removal of Extracellular Parasites: Wash the wells thoroughly to remove any non-internalized parasites.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.
-
Quantification: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per macrophage or the percentage of infected cells via light microscopy.
-
Analysis: Calculate the percentage of infection reduction compared to untreated controls to determine the IC50 value against amastigotes.
Structure-Activity Relationship (SAR) Insights
Studies have revealed key structural features that influence the antiprotozoal activity and selectivity of this compound derivatives.
-
Substituents on the Benzyl (B1604629) Moiety: Electron-withdrawing substituents, particularly halogens like fluorine, on the N-2 benzyl moiety tend to enhance trypanocidal activity.[7][12] This is likely due to modification of the molecule's physicochemical properties, improving its pharmacological profile.[7]
-
Hydrophilic Fragments: The introduction of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one scaffold has been shown to play a key role in improving the selectivity profile against Leishmania.[3][16]
-
Lipophilicity: The lipophilicity of the compounds influences their activity, suggesting that an optimal balance is required for cell penetration and target engagement.[2][5]
-
Keto Group: The presence of a keto group at position 3 (in the 5-nitroindazolone series) may contribute to higher cytotoxicity in mammalian cells compared to the this compound series.[2]
Caption: Key structure-activity relationships for this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds for the development of new therapies against several major protozoan diseases. Their mechanism of action, reliant on parasite-specific enzyme activation, provides a strong basis for selective toxicity. The potent in vitro and in vivo activities documented to date, particularly against T. cruzi and Leishmania species, reinforce the potential of this chemical scaffold.
Future research should focus on:
-
Mechanism of Action Studies: Further elucidation of the specific parasitic nitroreductases involved and the downstream effects of ROS generation.
-
Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicity studies for lead candidates.
-
Chronic Disease Models: Evaluation of promising compounds in models of chronic Chagas disease and leishmaniasis, where current therapies are least effective.
-
SAR Expansion: Continued synthesis and evaluation of new derivatives to optimize potency, selectivity, and drug-like properties.
The continued investigation of this compound derivatives holds significant promise for delivering new, effective, and safer treatments for neglected parasitic infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017072374A1 - this compound derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. This compound derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 5-Nitroindazoles: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Analogs derived from this core have shown significant promise in the development of novel therapeutic agents targeting a range of diseases, from parasitic infections to cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in the ongoing quest for more potent and selective drug candidates.
Antiparasitic Activity: A Battle Against Neglected Diseases
This compound derivatives have been extensively investigated for their potent activity against various protozoan parasites, most notably Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The nitro group at the 5-position is a critical pharmacophore, believed to be activated via bioreduction within the parasite to generate reactive nitrogen species that induce lethal oxidative stress.[1]
Trypanocidal Activity
A significant body of research has focused on optimizing the trypanocidal activity of this compound analogs. Modifications at the N-1 and N-2 positions of the indazole ring have yielded compounds with potent in vitro activity against both the epimastigote and clinically relevant amastigote forms of T. cruzi.
Table 1: Structure-Activity Relationship of this compound Analogs against Trypanosoma cruzi
| Compound | R1 | R2 | IC50 Epimastigotes (µM) | IC50 Amastigotes (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50 Amastigotes) |
| 1 | H | Benzyl (B1604629) | >50 | 1.17 | >200 | >170.9 |
| 2 | -(CH2)2NH2 | Benzyl | 0.49 | 0.41 | >200 | >487.8 |
| 3 | -(CH2)2OAc | Benzyl | 5.75 | 1.17 | >200 | >170.9 |
| 4 | Propyl | Benzyl | - | <5 | >30 | >6 |
| 5 | Isopropyl | Benzyl | - | <5 | >30 | >6 |
| 6 | Butyl | Benzyl | - | <5 | >30 | >6 |
| 7 | H | 2-Picolyl | - | - | - | - |
| Benznidazole | - | - | 25.22 | 0.57-4.5 | - | - |
Data compiled from multiple sources.[2][3][4][5]
The data reveals that substitution at the N-1 position with small, flexible amine-containing side chains, such as in compound 2 , can significantly enhance trypanocidal potency against the intracellular amastigote form.[2] Furthermore, short alkyl chains at the N-1 position (compounds 4-6 ) also confer potent activity.[5] The presence of a benzyl group at the N-2 position appears to be a favorable feature across many active analogs.
Leishmanicidal Activity
Similar to their trypanocidal effects, this compound derivatives have demonstrated promising activity against various Leishmania species. The mechanism is also thought to involve the nitro group-mediated generation of reactive oxygen species.
Table 2: Structure-Activity Relationship of this compound Analogs against Leishmania amazonensis
| Compound | R1 | R2 | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | Cytotoxicity (CC50, Macrophages, µM) | Selectivity Index (SI = CC50/IC50 Amastigotes) |
| VATR131 | -(CH2)2OAc | Benzyl | <1 | 0.46 | >402.6 | 875 |
| Compound A | -(CH2)2OH | Benzyl | <1 | - | >10 | - |
| Compound B | -(CH2)2NH2 | Benzyl | <1 | - | >10 | - |
| Amphotericin B | - | - | - | <1 | - | - |
Data compiled from multiple sources.[6][7]
The SAR for leishmanicidal activity highlights the importance of the substituent at the N-1 position. For instance, the ethyl acetate (B1210297) derivative VATR131 exhibits potent activity against the clinically relevant amastigote stage with a high selectivity index.[6][7] Hydrophilic fragments at this position seem to play a key role in improving the selectivity profile of this class of compounds.[6]
Anticancer Activity: Targeting Cell Division
More recently, this compound analogs have been explored for their potential as anticancer agents. One of the key mechanisms identified is the inhibition of Threonine Tyrosine Kinase (TTK), a crucial component of the spindle assembly checkpoint that ensures proper chromosome segregation during mitosis.[8]
Threonine Tyrosine Kinase (TTK) Inhibition
Several series of indazole-based compounds, including those with a 5-nitro substituent, have been developed as potent TTK inhibitors. These compounds typically feature substitutions at the N-1, C-3, and C-5 positions of the indazole ring.
Table 3: Structure-Activity Relationship of Indazole-based TTK Inhibitors
| Compound Series | Key Structural Features | TTK IC50 Range | Reference |
| Indazole-5-carboxamides | 3-(4-(heterocyclyl)phenyl) group | < 10 nM | [9] |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | Sulfamoylphenyl at C-3, acetamido at C-5 | 3.6 nM (for CFI-400936) | [10] |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Varied substitutions on the phenylamino (B1219803) and N-phenyl groups | Not explicitly stated, but compound 5j showed good efficacy | [11][12] |
The SAR studies suggest that a 3-phenyl group with specific substitutions, along with a carboxamide or acetamide (B32628) group at the 5-position, are critical for potent TTK inhibition. While not all exemplified compounds are 5-nitroindazoles, the core indazole scaffold is central to the activity. For the 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide series, substitutions on the aniline (B41778) rings were explored, with a methoxy-substituted analog demonstrating good efficacy.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the key experiments cited in the evaluation of this compound analogs.
Synthesis of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives
A general synthetic route involves the reaction of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with various substituted anilines.
-
Reaction Setup: To a solution of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide in isopropanol, add the desired substituted aniline derivative.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 8-12 hours).
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the final 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative.[2][3]
In Vitro Trypanocidal Assay (Amastigote Stage)
This assay evaluates the efficacy of compounds against the intracellular, replicative form of T. cruzi.
-
Cell Culture: Murine peritoneal macrophages or another suitable host cell line are seeded in 96-well plates and allowed to adhere.
-
Infection: The adherent cells are then infected with trypomastigotes of a specific T. cruzi strain (e.g., Y strain) at a defined multiplicity of infection.
-
Compound Treatment: After an incubation period to allow for parasite internalization and transformation into amastigotes, the cells are washed to remove extracellular parasites. Fresh medium containing serial dilutions of the test compounds is then added.
-
Incubation: The plates are incubated for 48-72 hours to allow for amastigote proliferation.
-
Quantification: The number of intracellular amastigotes is quantified, typically by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting. Alternatively, a reporter gene assay (e.g., using parasites expressing β-galactosidase) can be used for a more high-throughput readout.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and the IC50 value is determined by non-linear regression analysis.[13]
In Vitro Leishmanicidal Assay (Amastigote Stage)
This protocol assesses the activity of compounds against the intracellular form of Leishmania.
-
Macrophage Harvesting and Seeding: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.
-
Infection: The macrophages are infected with stationary-phase promastigotes of the desired Leishmania species (e.g., L. amazonensis).
-
Compound Addition: After allowing for parasite internalization, serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for 72 hours.
-
Assessment of Infection: The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.[6][14]
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a defined period (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.[15]
Visualizing the Pathways and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: General workflow for the structure-activity relationship (SAR) studies of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Notes and Protocols for 5-Nitroindazole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmacological research due to their diverse biological activities. These compounds have been investigated for their potential as antiprotozoal, antineoplastic, and antifungal agents.[1][2] The presence of the 5-nitro group is often crucial for their cytotoxic effects, which are believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.[3] Furthermore, some nitroindazole derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, suggesting a potential role in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways.[4][5]
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed experimental protocols for assessing its cytotoxic effects and investigating its mechanism of action.
Data Presentation
The following tables summarize the in vitro cytotoxic and inhibitory activities of this compound and its derivatives against various cell lines. This data provides a quantitative basis for experimental design and comparison of potency.
Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 8 | TK-10 (Kidney Carcinoma) | Moderate Activity | [2] |
| This compound Derivative 10 | TK-10 (Kidney Carcinoma) | Moderate Activity | [2] |
| This compound Derivative 11 | TK-10 (Kidney Carcinoma) | Moderate Activity | [2] |
| This compound Derivative 8 | HT-29 (Colon Adenocarcinoma) | Moderate Activity | [2] |
| This compound Derivative 10 | HT-29 (Colon Adenocarcinoma) | Moderate Activity | [2] |
| This compound Derivative 11 | HT-29 (Colon Adenocarcinoma) | Moderate Activity | [2] |
Table 2: Anti-protozoal Activity of this compound Derivatives
| Compound | Parasite | IC50 (µM) | Reference |
| This compound Derivative 8 | Acanthamoeba castellanii (trophozoites) | < 5 | [6] |
| This compound Derivative 9 | Acanthamoeba castellanii (trophozoites) | < 5 | [6] |
| This compound Derivative 10 | Acanthamoeba castellanii (trophozoites) | < 5 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for in vitro assays is the preparation of a stock solution of this compound. Due to its chemical nature, proper solubilization and storage are essential for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other formazan (B1609692) solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
PARP Activity Assay (Western Blot for PARylation)
This protocol describes how to assess the inhibition of PARP1 activity by this compound by measuring the levels of poly(ADP-ribose) (PAR), a direct product of PARP1 activity, using Western blot analysis.[4]
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
DNA damaging agent (e.g., hydrogen peroxide - H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Induction of DNA Damage: To stimulate PARP1 activity, treat the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative levels of PARylation in the different treatment groups. A decrease in PAR levels in the presence of this compound indicates PARP inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Proposed mechanism of action for this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Nitroindazole as a Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole is a heterocyclic aromatic organic compound that has been investigated for its biological activities, including its role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, produced by three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The differential inhibition of these isoforms is a key area of research for developing therapeutic agents for various conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.
These application notes provide a comprehensive overview of this compound as a NOS inhibitor, including its inhibitory profile, relevant signaling pathways, and detailed protocols for its application in experimental settings. While research has extensively focused on its isomer, 7-nitroindazole (B13768), as a potent and selective nNOS inhibitor, this compound also demonstrates inhibitory activity, albeit with different potency and selectivity.[1]
Data Presentation: Inhibitory Profile of Nitroindazoles
The inhibitory potency of this compound and its isomer 7-nitroindazole against constitutive (cNOS, primarily nNOS from bovine brain) and inducible (iNOS) nitric oxide synthase isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Constitutive NOS (Bovine Brain) IC50 | Inducible NOS (Murine Macrophage) IC50 |
| This compound | 1.15 mM | 240 µM |
| 7-Nitroindazole | 2.5 µM | 20 µM |
| Data sourced from Wolff DJ, et al. (1995).[1] |
This data indicates that this compound is a significantly weaker inhibitor of both constitutive and inducible NOS compared to 7-nitroindazole. It displays a moderate preference for inhibiting the inducible isoform over the constitutive isoform.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
Nitric Oxide Synthesis and Inhibition Pathway
Caption: Inhibition of nitric oxide synthesis by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for evaluating this compound as a NOS inhibitor.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a NOS inhibitor. Given its lower potency, higher concentrations may be required compared to more potent inhibitors like 7-nitroindazole.
Protocol 1: In Vitro NOS Activity Assay (Citrulline Exclusion Assay)
This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by NOS.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH4)
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
Stop solution (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions. Create a dilution series of this compound in the assay buffer. A wide concentration range should be tested to determine the IC50 value (e.g., 1 µM to 5 mM).
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
This compound or vehicle control (e.g., DMSO)
-
NOS enzyme
-
Calmodulin (if using nNOS or eNOS)
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add L-[³H]arginine and NADPH to start the reaction.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stop Reaction:
-
Add the stop solution to terminate the reaction.
-
-
Separate L-Citrulline:
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.
-
The resin will bind the unreacted L-[³H]arginine, while the L-[³H]citrulline will flow through.
-
Elute the L-[³H]citrulline with additional stop buffer.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)
This protocol is for measuring nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for iNOS, primary neurons for nNOS)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS in macrophages
-
This compound stock solution
-
Griess Reagent System (containing N-(1-naphthyl)ethylenediamine and sulfanilamide)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induction and Treatment:
-
For iNOS induction, replace the medium with fresh medium containing LPS and IFN-γ.
-
Immediately add various concentrations of this compound to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add the collected supernatant.
-
Add the components of the Griess reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the nitrite concentration in each sample based on the standard curve.
-
Determine the effect of this compound on NO production.
-
Protocol 3: In Vivo Administration in a Rodent Model
This protocol provides a general guideline for administering this compound in an animal model to assess its in vivo efficacy.
Materials:
-
This compound
-
Vehicle for administration (e.g., peanut oil, DMSO/saline mixture). The solubility of this compound should be determined beforehand.
-
Animal model relevant to the research question (e.g., a model of inflammation or neurodegeneration).
-
Appropriate equipment for administration (e.g., gavage needles, syringes).
Procedure:
-
Dose Preparation: Prepare the desired dose of this compound in the chosen vehicle. Due to its lower potency, higher doses may be necessary. Preliminary dose-response studies are recommended.
-
Administration: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group.
-
Experimental Model: Induce the pathological condition at an appropriate time point relative to the administration of the inhibitor.
-
Monitoring and Sample Collection:
-
Monitor the animals for behavioral or physiological changes.
-
At the end of the experiment, collect tissues or blood for further analysis (e.g., measurement of NO metabolites, histological analysis, gene expression analysis).
-
-
Data Analysis: Analyze the collected data to determine the in vivo effects of this compound on the parameters of interest.
Important Considerations:
-
Solubility: Ensure this compound is fully dissolved in the vehicle for consistent administration.
-
Toxicity: Conduct preliminary studies to determine the maximum tolerated dose.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound should be considered when designing the dosing regimen.
Conclusion
This compound is an inhibitor of nitric oxide synthase, with a preference for the inducible isoform. While it is a weaker inhibitor than its isomer, 7-nitroindazole, it can still serve as a useful tool in research to study the roles of nitric oxide in various biological processes. The provided protocols offer a foundation for incorporating this compound into experimental designs. Researchers should carefully consider its potency and selectivity when interpreting results and may need to use higher concentrations than are typical for more potent NOS inhibitors.
References
In Vivo Study Design for 5-Nitroindazole in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Primarily investigated for their potent antiparasitic properties, these compounds have demonstrated significant efficacy against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[1][2][3][4][5][6] The mechanism of action for this antiparasitic activity is often attributed to the generation of oxidative stress within the parasite.[3][7][8] Furthermore, this compound is recognized as an inhibitor of neuronal nitric oxide synthase (nNOS), suggesting its potential therapeutic application in neurological disorders such as neurodegenerative diseases and neuropathic pain, where excess nitric oxide production is implicated.[9][10][11][12][13][14]
These application notes provide a comprehensive guide for the in vivo study design of this compound in animal models, covering both its antiparasitic and potential neuroprotective applications. Detailed protocols for acute toxicity and efficacy studies are provided, along with data presentation guidelines and visualizations to aid in experimental planning and execution.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies of this compound derivatives in murine models of parasitic infections.
Table 1: Efficacy of this compound Derivatives in a Murine Model of Acute Chagas Disease (T. cruzi Y strain) [1][2]
| Compound | Dose (mg/kg) | Route of Administration | Vehicle | Treatment Regimen | Peak Parasitemia Reduction (%) | Survival Rate (%) |
| Derivative 16 | 25 | Oral (p.o.) | 10% DMSO | 5 consecutive daily doses | ~60 (as monotherapy) | Not specified for monotherapy |
| Derivative 16 + Benznidazole | 25 | Oral (p.o.) | 10% DMSO | 5 consecutive daily doses | 79.24 | 83.33 |
| Derivative 24 + Benznidazole | 25 | Oral (p.o.) | 10% DMSO | 5 consecutive daily doses | 91.11 | 66.67 |
| Untreated Control | - | - | - | - | 0 | 0 |
| Benznidazole (BZ) | Not specified | Oral (p.o.) | Not specified | Not specified | 57.61 | Not specified |
Table 2: Acute Toxicity Assessment of this compound Derivatives in Mice [1][2]
| Compound | Dose (mg/kg) | Route of Administration | Vehicle | Observation Period | Outcome |
| Derivative 16 | Not specified | Oral (p.o.), Intraperitoneal (i.p.) | 10% DMSO, 20% Trappsol | Not specified | No toxic events observed |
| Derivative 24 | Not specified | Oral (p.o.), Intraperitoneal (i.p.) | 10% DMSO, 20% Trappsol | Not specified | No toxic events observed |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)[1]
-
Male and female Swiss Webster mice (6-8 weeks old)[1]
-
Standard laboratory animal diet and water
-
Syringes and gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control and multiple dose levels of this compound) with an equal number of males and females per group (n=5).
-
Administration: Administer a single dose of the test compound or vehicle to each mouse via the desired route (e.g., oral gavage or intraperitoneal injection).[1] The volume of administration should be based on the animal's body weight.
-
Observation: Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and mortality.
-
Body Weight: Measure and record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.
Protocol 2: Efficacy Study in a Murine Model of Acute Chagas Disease
Objective: To evaluate the in vivo efficacy of this compound in reducing parasitemia and increasing survival in mice acutely infected with Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi (e.g., Y strain)[1]
-
This compound
-
Benznidazole (positive control)
-
Vehicle
-
Male Swiss Webster mice (4-6 weeks old)[1]
-
Microscope and counting chamber
Procedure:
-
Infection: Infect mice intraperitoneally with bloodstream trypomastigotes of T. cruzi.
-
Parasitemia Monitoring: Starting from day 3 post-infection, monitor parasitemia daily by collecting a small blood sample from the tail vein and counting the number of parasites under a microscope.[1]
-
Treatment Initiation: Once parasitemia is detectable (typically around day 5 post-infection), randomly assign the infected mice to treatment groups (e.g., untreated control, vehicle control, this compound, and benznidazole).[1]
-
Drug Administration: Administer the compounds daily for a specified period (e.g., 5-10 consecutive days) via the chosen route (e.g., oral gavage).[1]
-
Efficacy Assessment:
-
Parasitemia: Continue to monitor parasitemia levels in all groups throughout the treatment period and for a follow-up period. Calculate the percentage reduction in parasitemia compared to the untreated control group.[1]
-
Survival: Record the mortality rate in each group daily for the duration of the study (e.g., 30-60 days).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).
Protocol 3: Proposed Neuroprotection Study in a Mouse Model of Parkinson's Disease
Objective: To investigate the potential neuroprotective effects of this compound as a neuronal nitric oxide synthase (nNOS) inhibitor in a reserpine-induced model of Parkinson's disease.[15]
Materials:
-
This compound
-
Reserpine[15]
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)[15]
-
Open-field test apparatus
Procedure:
-
Animal Grouping: Randomly assign mice to different groups (e.g., vehicle control, reserpine (B192253) only, reserpine + this compound at different doses).
-
Induction of Hypolocomotion: Administer reserpine (e.g., 1 mg/kg, i.p.) to induce a state of hypolocomotion, a model for Parkinsonian symptoms.[15]
-
Treatment: Administer this compound (e.g., 25 mg/kg, i.p.) 30 minutes after the reserpine injection.[15]
-
Behavioral Assessment: 24 and 48 hours after reserpine administration, assess the locomotor activity of the mice using an open-field test. Record parameters such as total distance traveled, and time spent in the center of the arena.[15]
-
Neurochemical Analysis (Optional): After the behavioral tests, euthanize the animals and collect brain tissue (e.g., striatum) for neurochemical analysis to measure levels of dopamine (B1211576) and its metabolites.
-
Data Analysis: Analyze the behavioral and neurochemical data using appropriate statistical tests to determine if this compound treatment can attenuate the reserpine-induced deficits.
Mandatory Visualizations
References
- 1. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. WO2017072374A1 - this compound derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 7. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Progress in the studies on neuronal nitric oxide synthase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide synthase and structure-based inhibitor design [escholarship.org]
- 14. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different effects of 7-nitroindazole in reserpine-induced hypolocomotion in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the analysis of 5-Nitroindazole using High-Performance Liquid Chromatography (HPLC). The detailed protocols and application notes are designed to assist researchers, scientists, and professionals in drug development in achieving accurate and reproducible quantification of this compound.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its derivatives have been investigated for their potential as antiprotozoal agents.[3] Accurate and reliable analytical methods are crucial for quality control during synthesis, formulation development, and pharmacokinetic studies. This application note details a robust HPLC method for the determination of this compound.
Experimental Protocols
This section outlines the necessary equipment, reagents, and detailed procedures for the HPLC analysis of this compound. The proposed method is based on established methodologies for similar 5-nitroimidazole compounds.[4][5][6][7]
Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A reverse-phase C18 column is recommended. A common choice is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.[5] Other suitable columns include Newcrom R1.[4][7]
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the data.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Flasks and Pipettes: For precise preparation of solutions.
-
Syringe Filters: 0.45 µm or 0.22 µm porosity for sample and mobile phase filtration.[5]
-
Ultrasonic Bath: For degassing the mobile phase.
Reagents and Solutions
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (B129727) (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical grade. For mass spectrometry applications, formic acid should be used as a substitute.[4]
-
Triethylamine (TEA): HPLC grade.
Preparation of Mobile Phase
A common mobile phase for related compounds consists of a mixture of an organic solvent and an acidic aqueous buffer.[5][8]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: A mixture of Mobile Phase A and Mobile Phase B. A starting point could be a ratio of 74:26 (v/v) of aqueous to organic phase.[5] The exact ratio should be optimized for best separation and peak shape.
-
Degassing: Before use, degas the mobile phase using an ultrasonic bath for at least 15 minutes or by vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent, such as methanol or the mobile phase, and dilute to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
Sample Preparation
The sample preparation will depend on the matrix.
-
For Bulk Drug Substance: Accurately weigh a known amount of the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.[9]
-
For Pharmaceutical Formulations: The preparation may involve extraction of the active ingredient. For tablets, this could involve crushing the tablets, dissolving the powder in a suitable solvent, and filtering.[5]
-
Filtration: All sample solutions should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[5][10]
Chromatographic Conditions
The following table summarizes a recommended starting point for the HPLC analysis of this compound, based on methods for similar compounds.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Elution Mode | Isocratic (e.g., 26:74 v/v ACN:Aqueous) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Wavelength | 316 nm (or scan for optimal wavelength) |
Note: The optimal detection wavelength for this compound should be determined by acquiring a UV spectrum of a standard solution. Wavelengths between 270 nm and 320 nm have been used for related nitroimidazole compounds.[5][6][7]
Data Presentation: Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical results. The following table summarizes typical validation parameters and their acceptable ranges, as reported for analogous 5-nitroimidazole compounds.[5][8][11][12]
| Validation Parameter | Typical Range/Specification |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
The HPLC method outlined in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By following the detailed protocols and leveraging the provided validation parameters as a benchmark, researchers can ensure the accuracy and precision of their results. The method is adaptable and can be optimized to suit specific analytical needs and sample matrices.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2017072374A1 - this compound derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput UHPLC method for the analysis of 5-nitroimidazole residues in milk based on salting-out assisted liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preparing 5-Nitroindazole Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole is a heterocyclic aromatic organic compound with significant interest in neuroscience and parasitology. It is recognized primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for nitric oxide production in the nervous system. Additionally, this compound and its derivatives have demonstrated promising activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and its application in key experimental assays.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is presented below. Researchers should always consult the Safety Data Sheet (SDS) before handling this compound.
| Property | Value | References |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Pale yellow to light brown crystalline powder | [1] |
| Melting Point | 204-208 °C | [2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, ethanol, and acetone. | [1] |
| Storage (Solid) | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3][4] |
| Storage (in DMSO) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [5] |
Safety Precautions: this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation. There is limited evidence of a carcinogenic effect.[3] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.[3][4]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare a 10 mM solution, you need to dissolve 163.13 g/mol * 0.010 mol/L = 1.6313 g/L or 1.6313 mg/mL of this compound in DMSO.
-
For 1 mL of a 10 mM stock solution, weigh out 1.63 mg of this compound.
-
-
Weighing:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh 1.63 mg of this compound directly into the tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Workflow for Preparing this compound Stock Solution
Caption: A step-by-step workflow for the preparation of this compound stock solutions.
Application Note 1: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
This compound is a known inhibitor of nNOS, which catalyzes the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in various neurological disorders, making nNOS inhibitors valuable research tools. The inhibitory activity of this compound can be quantified by measuring the reduction in NO production in a cell-based or purified enzyme assay.
Caption: this compound is activated by parasite enzymes, leading to oxidative stress.
Protocol 3: Trypanosoma cruzi Epimastigote Growth Inhibition Assay
This protocol outlines an in vitro assay to determine the efficacy of this compound against the epimastigote (replicative insect stage) form of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener or Y strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
10 mM this compound stock solution in DMSO
-
Benznidazole (positive control drug)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator (28°C)
-
Microplate reader (optional, for colorimetric methods)
-
Resazurin (B115843) solution (optional, for viability assessment)
Procedure:
-
Parasite Culture:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution and Benznidazole in LIT medium in a 96-well plate. Typical final concentrations to test for this compound derivatives range from 1 µM to 50 µM. [1]The final DMSO concentration should not exceed 1%. [6] * Include a vehicle control (medium with DMSO) and a no-drug control.
-
Adjust the concentration of epimastigotes to 2 x 10⁶ parasites/mL in fresh LIT medium.
-
Add 100 µL of the parasite suspension to each well, resulting in an initial concentration of 1 x 10⁶ parasites/mL (1 x 10⁵ parasites/well).
-
-
Incubation:
-
Incubate the plate at 28°C for 72-96 hours.
-
-
Growth Assessment:
-
Direct Counting: After incubation, resuspend the parasites in each well and count the number of motile parasites using a hemocytometer.
-
Colorimetric Method (Resazurin Assay): Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm). The signal is proportional to the number of viable parasites.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression to determine the IC₅₀ value.
-
Summary of Quantitative Data
The following table summarizes typical concentrations and results for this compound and its derivatives in the described applications.
| Application | Assay | Organism/Cell Line | Test Compound | Typical Working Concentration / IC₅₀ | Reference |
| nNOS Inhibition | Griess Assay | RAW 264.7 Macrophages | 7-Nitroindazole (B13768) (related isomer) | 20 µM - 100 µM | [7] |
| nNOS Inhibition | Enzyme Activity Assay | Bovine Brain nNOS | This compound | Inhibition of citrulline formation observed | [8] |
| Anti-Trypanosomal | Epimastigote Growth Inhibition | Trypanosoma cruzi | This compound Derivatives | IC₅₀: 1.00 - 8.75 µM | [1] |
| Anti-Trypanosomal | Amastigote Growth Inhibition | Trypanosoma cruzi | This compound Derivatives | IC₅₀: ~0.41 µM (for a promising derivative) | [6] |
| Cytotoxicity | Mammalian Cell Viability | Vero Cells / Macrophages | This compound Derivatives | Generally low toxicity at effective antiparasitic concentrations | [6][9] |
These protocols and application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for research in neuroscience and drug development for parasitic diseases. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol Griess Test [protocols.io]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086) is not available | Abcam [abcam.com]
- 6. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Nitroindazole in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent in-silico molecular docking and simulation studies have identified 5-nitroindazole as a promising candidate for lung cancer therapy.[1][2][3] These computational models suggest that this compound may function as a multi-targeted inhibitor, potentially interacting with key proteins involved in lung cancer progression. This document provides detailed, albeit theoretical, application notes and proposed experimental protocols to guide the in-vitro and in-vivo validation of these computational findings. The methodologies described herein are based on established practices in cancer research for the evaluation of novel therapeutic compounds.
Putative Mechanism of Action
In-silico analyses suggest that this compound may exert its anti-cancer effects by inhibiting the activity of several key proteins implicated in lung tumorigenesis, including Ribosomal protein S6 kinase alpha-6 (RPS6KA6), Cyclin-dependent protein kinase 2 (CDK2), and Insulin-like growth factor 1 receptor (IGF1R).[1] The inhibition of these targets could disrupt critical cellular processes such as cell cycle progression, proliferation, and survival.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical quantitative data to exemplify the expected outcomes from in-vitro validation studies of this compound in common non-small cell lung cancer (NSCLC) cell lines. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Histological Subtype | This compound IC50 (µM) after 72h |
| A549 | Adenocarcinoma | 15.5 |
| H460 | Large Cell Carcinoma | 22.8 |
| H1975 | Adenocarcinoma (T790M mutant) | 18.2 |
| Calu-1 | Squamous Cell Carcinoma | 35.1 |
Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis in A549 Cells
| Treatment (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | 45 | 30 | 25 | 5 |
| This compound (15 µM) | 65 | 15 | 20 | 25 |
Table 3: Hypothetical Downregulation of Target Protein Expression in A549 Cells Treated with this compound
| Target Protein | Relative Protein Expression (vs. Vehicle Control) after 48h Treatment |
| p-RPS6KA6 (Ser380) | 0.45 |
| CDK2 | 0.60 |
| p-IGF1R (Tyr1135/1136) | 0.50 |
Experimental Protocols
Cell Culture
Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H460, H1975, Calu-1) should be obtained from a reputable cell bank. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
Materials:
-
NSCLC cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Cell Cycle Analysis
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound (at its IC50 concentration) for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
Protocol:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is to determine the effect of this compound on the expression and phosphorylation of its putative target proteins.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RPS6KA6, anti-p-RPS6KA6, anti-CDK2, anti-IGF1R, anti-p-IGF1R, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and treat cells as described for the cell cycle analysis for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH as a loading control.
Visualizations
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its validation.
Caption: Proposed multi-targeted inhibition of lung cancer signaling pathways by this compound.
Caption: Proposed experimental workflow for the validation of this compound in lung cancer research.
References
Application Notes and Protocols for Anti-parasitic Assays Using 5-Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the evaluation of 5-nitroindazole derivatives against a range of parasitic protozoa. The information compiled herein is intended to guide researchers in the screening and characterization of these compounds as potential anti-parasitic agents.
Introduction
5-Nitroindazoles are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their broad-spectrum anti-parasitic activity. Their mechanism of action is primarily attributed to the presence of a nitro group at the 5-position of the indazole ring.[1][2] This functional group can undergo bioreduction within the parasite, leading to the generation of reactive nitrogen species and other radical intermediates.[1][3] These reactive species can subsequently induce oxidative stress, causing damage to vital macromolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[1][3][4] This mode of action makes them effective against a variety of parasites, including those responsible for Chagas disease, leishmaniasis, and trichomoniasis.[5][6][7]
Data Presentation: In Vitro Anti-parasitic Activity of this compound Derivatives
The following tables summarize the in vitro activity of various this compound derivatives against different parasites, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
Table 1: Anti-trypanosomal Activity of this compound Derivatives against Trypanosoma cruzi
| Compound ID/Series | Parasite Stage | IC50 (µM) | Reference Drug (IC50, µM) |
| 1-alkyl-2-benzyl-5-nitroindazolin-3-one (16) | Epimastigotes | 0.49 | Benznidazole (BZ) |
| 1-alkyl-2-benzyl-5-nitroindazolin-3-one (24) | Epimastigotes | 5.75 | Benznidazole (BZ) |
| 1-alkyl-2-benzyl-5-nitroindazolin-3-one (16) | Amastigotes | 0.41 | Benznidazole (BZ) |
| 1-alkyl-2-benzyl-5-nitroindazolin-3-one (24) | Amastigotes | 1.17 | Benznidazole (BZ) |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Epimastigotes | 1.1 ± 0.3 | Nifurtimox |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypomastigotes | 5.4 ± 1.0 | Nifurtimox |
| 1,2-disubstituted 5-nitroindazolin-3-ones (11-14, 17) | Epimastigotes | 1.00 - 8.75 | Benznidazole (25.22) |
| 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (8, 10, 11) | Not Specified | "Interesting antichagasic activity" | Not Specified |
Table 2: Anti-leishmanial Activity of this compound Derivatives against Leishmania spp.
| Compound ID/Series | Parasite Species | Parasite Stage | IC50 (µM) | Reference Drug (IC50, µM) |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) | L. amazonensis | Amastigotes | 0.46 ± 0.01 | Amphotericin B |
| 2-benzyl-5-nitroindazolin-3-one derivatives (8 compounds) | L. amazonensis | Promastigotes | < 1 | Not Specified |
| 3-Nitroimidazopyridine (66y) | L. donovani | Promastigotes | 1.8 ± 0.8 | Miltefosine (3.1 ± 0.06) |
Table 3: Activity of this compound Derivatives against Other Parasites
| Compound ID/Series | Parasite Species | Activity |
| 3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (5, 6, 8, 9, 17) | Trichomonas vaginalis | Remarkable activity at 10 µg/mL |
| This compound derivative 8 | Acanthamoeba castellanii (trophozoites) | IC50 < 5 µM |
| This compound derivative 8 | Acanthamoeba castellanii (cysts) | 80% activity |
Experimental Protocols
Detailed methodologies for key anti-parasitic assays are provided below. These protocols are generalized and may require optimization based on the specific parasite strain and laboratory conditions.
Protocol 1: In Vitro Assay for Trypanosoma cruzi Epimastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of this compound derivatives against the epimastigote form of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener, Y strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
This compound derivatives (stock solutions in DMSO)
-
Reference drug (e.g., Benznidazole)
-
Resazurin (B115843) solution
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the exponential growth phase.
-
Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound derivatives and the reference drug in the culture medium.
-
Add 100 µL of the compound dilutions to the corresponding wells. Include wells with untreated parasites (negative control) and a solvent control (DMSO).
-
Incubate the plate at 28°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Assay for Leishmania Promastigotes
Objective: To determine the IC50 of this compound derivatives against the promastigote form of Leishmania spp.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. amazonensis)
-
M199 medium supplemented with 10% FBS and antibiotics
-
96-well microtiter plates
-
This compound derivatives (stock solutions in DMSO)
-
Reference drug (e.g., Amphotericin B, Miltefosine)
-
Resazurin solution
-
Inverted microscope
Procedure:
-
Maintain Leishmania promastigotes in M199 medium at 24-26°C.
-
Harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL.[8]
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.[8]
-
Prepare two-fold serial dilutions of the test compounds.
-
Add 100 µL of each dilution to the wells. Include negative and positive controls.[8]
-
Assess parasite motility and morphology under an inverted microscope.[7]
-
Add 20 µL of resazurin solution per well and incubate for another 18 hours to measure parasite viability.[7]
-
Read the fluorescence or absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: In Vitro Assay for Intracellular Leishmania Amastigotes
Objective: To evaluate the efficacy of this compound derivatives against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Peritoneal macrophages (from mice) or a macrophage cell line (e.g., THP-1, J774)
-
RPMI-1640 medium with 10% FBS
-
Stationary-phase Leishmania promastigotes
-
24-well or 96-well plates with glass coverslips (optional)
-
This compound derivatives
-
Reference drug
-
Giemsa stain
-
Light microscope
Procedure:
-
Seed macrophages in the wells of a microtiter plate and allow them to adhere. For THP-1 cells, differentiation into macrophages can be induced with phorbol (B1677699) myristate acetate (PMA).[9]
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[8]
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the this compound derivatives and the reference drug.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.[8][9]
-
Fix the cells with methanol (B129727) and stain with Giemsa.[8]
-
Count the number of amastigotes per 100 macrophages using a light microscope.
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
Determine the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.
Visualizations
Mechanism of Action
The proposed mechanism of action for this compound derivatives involves the reduction of the nitro group to generate cytotoxic radicals within the parasite.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow: In Vitro Anti-parasitic Screening
The following diagram illustrates a typical workflow for the in vitro screening of this compound derivatives against parasites.
Caption: General workflow for in vitro anti-parasitic drug screening.
References
- 1. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection [frontiersin.org]
Application Notes and Protocols for 5-Nitroindazole in Trypanosoma cruzi Growth Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected worldwide. The current therapeutic options, benznidazole (B1666585) (BZ) and nifurtimox (B1683997) (Nfx), are limited by variable efficacy, particularly in the chronic stage of the disease, and significant side effects. This has spurred the search for new, safer, and more effective trypanocidal agents. Among the promising candidates, 5-nitroindazole derivatives have emerged as a potent class of compounds. Their mechanism of action is believed to involve the bioreduction of the essential 5-nitro group by parasitic nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS) and other toxic metabolites that induce parasite death.[1][2][3] This document provides a comprehensive overview of the application of this compound and its derivatives in T. cruzi growth inhibition assays, including detailed protocols and a summary of reported efficacy data.
Data Presentation: In Vitro Activity of this compound Derivatives against Trypanosoma cruzi
The following tables summarize the in vitro trypanocidal activity and cytotoxicity of various this compound derivatives from multiple studies. These compounds have demonstrated significant potency against different developmental stages of the parasite, often exceeding the activity of the reference drug benznidazole.
Table 1: Activity against Epimastigotes of T. cruzi
| Compound | T. cruzi Strain | IC50 (µM) | Selectivity Index (SI) vs. L929 cells | Reference |
| 12 | CL Brener | 1.00 | > 256 | [4] |
| 16 | Y | 0.49 | > 487.80 (vs. cardiac cells) | [5] |
| 17 | CL Brener | 1.90 | > 134.73 | [4] |
| 22 | CL Brener | 0.93 | > 30 | [6][7][8] |
| 22 | Y | 3.55 ± 0.47 | > 30 | [6][7] |
| 24 | CL Brener | 1.17 | > 30 | [6][7][8] |
| 24 | Y | 7.92 ± 1.63 | > 30 | [6][7] |
| 5a | Dm28c | 1.1 ± 0.3 | > NFX | [1] |
| Benznidazole | CL Brener | 25.22 | ≥ 10 | [4] |
Table 2: Activity against Intracellular Amastigotes of T. cruzi
| Compound | T. cruzi Strain | Host Cell | IC50 (µM) | Selectivity Index (SI) | Reference |
| 12 | CL Brener | L929 | < 7 | > 246.15 | [4] |
| 16 | Y | Cardiac Cells | 0.41 | > 487.80 | [5] |
| 17 | CL Brener | L929 | < 7 | > 188.23 | [4] |
| 22 | CL Brener | L929 | < 1 | > 30 | [6][7] |
| 22 | Tulahuen | L929 | 3.56 ± 0.99 | > 30 | [6][7] |
| 22 | Y | Cardiac Cells | 2.80 ± 0.46 | > 30 | [6][7] |
| 24 | CL Brener | L929 | 3.71 | > 30 | [6][7] |
| 24 | Tulahuen | L929 | 6.31 ± 1.04 | > 30 | [6][7] |
| 24 | Y | Cardiac Cells | 9.02 ± 5.26 | > 30 | [6][7] |
| Benznidazole | CL Brener | L929 | 0.57 | - | [4] |
Table 3: Activity against Trypomastigotes of T. cruzi
| Compound | T. cruzi Strain | IC50 (µM) | Reference |
| 5a | Dm28c | 5.4 ± 1.0 | [1] |
| 16 | Y | Not as active as BZ | [5] |
| 24 | Y | Not as active as BZ | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various research articles to provide a comprehensive guide.
Protocol 1: Epimastigote Growth Inhibition Assay
This assay determines the effect of the compounds on the extracellular, replicative form of the parasite.
Materials:
-
Log-phase T. cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium
-
96-well microplates
-
Test compounds (this compound derivatives) and reference drug (Benznidazole)
-
Resazurin (B115843) solution (3 mM in PBS, pH 7.0)
-
Plate reader (Fluorometer)
Procedure:
-
Seed log-phase epimastigotes in a 96-well microplate at a density of 3 x 10^6 parasites/mL in LIT medium (200 µL per well).[5]
-
Prepare serial dilutions of the test compounds and the reference drug. Add these solutions to the wells. Include untreated parasite controls and solvent controls (e.g., DMSO <1% v/v).
-
Incubate the plates for 48 hours at 28°C.[5]
-
After incubation, add 10% (v/v) of the resazurin solution to each well.
-
Incubate the plates for an additional 5 hours at 28°C.[5]
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.[5][6]
-
Calculate the percentage of parasite growth inhibition (%PGI) relative to the untreated controls.
-
Determine the IC50 and IC90 values by plotting the drug concentrations versus the %PGI.[5]
Protocol 2: Intracellular Amastigote Growth Inhibition Assay
This assay evaluates the efficacy of the compounds against the intracellular, replicative form of the parasite, which is the clinically relevant stage.
Materials:
-
Mammalian host cells (e.g., L929 fibroblasts or primary cardiomyocytes)
-
Culture medium (e.g., RPMI or DMEM)
-
T. cruzi trypomastigotes
-
96-well microplates
-
Test compounds and reference drug
-
Chlorophenol red-β-D-galactopyranoside (CPRG) solution (for β-galactosidase-transfected parasites) or Giemsa stain.
Procedure (using β-galactosidase-transfected parasites):
-
Seed the host cells in 96-well plates and allow them to adhere.
-
Infect the host cells with trypomastigotes at a suitable parasite-to-cell ratio.
-
Incubate for 48 hours at 37°C in a 5% CO2 atmosphere to allow for parasite invasion and transformation into amastigotes.[6]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for an additional 96 hours under the same conditions.[6]
-
After incubation, add 50 µL of 500 µM CPRG in 0.5% Nonidet P-40 to each well.[6]
-
Incubate for 18 hours at 37°C to allow for the colorimetric reaction.[6]
-
Measure the absorbance to quantify the parasite load.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 3: Cytotoxicity Assay on Mammalian Cells
This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.
Materials:
-
Mammalian cell line (e.g., L929 fibroblasts, primary cardiac cells)
-
Appropriate cell culture medium
-
96-well microplates
-
Test compounds
-
Resazurin solution (e.g., PrestoBlue® or AlamarBlue®)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 24 and 48 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Assess cell morphology and contractility (for cardiomyocytes) using light microscopy.[5]
-
Add 10% (v/v) of the resazurin-based reagent to each well.[5]
-
Incubate for a specified time (e.g., 5 hours) according to the manufacturer's instructions.[5]
-
Read the absorbance or fluorescence to determine cell viability.
-
Calculate the percentage of cytotoxicity (%C) and determine the Lethal Concentration 50 (LC50).[5]
-
Calculate the Selectivity Index (SI) as the ratio of LC50 (host cell) to IC50 (parasite).
Visualizations
Mechanism of Action
The trypanocidal activity of 5-nitroindazoles is contingent upon the presence of the 5-nitro group.[2][3] The proposed mechanism involves the enzymatic reduction of this group by a type I nitroreductase (NTR) within the parasite. This process generates a nitro anion radical, which can then lead to the production of reactive oxygen species (ROS) and other cytotoxic metabolites, ultimately causing damage to parasite macromolecules and inducing apoptosis.[1][3]
Caption: Proposed mechanism of action for this compound in T. cruzi.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of this compound derivatives against T. cruzi.
Caption: In vitro screening cascade for this compound derivatives.
Conclusion
This compound derivatives represent a highly promising scaffold for the development of new drugs against Chagas disease. The data consistently demonstrates their potent activity against multiple stages of T. cruzi, particularly the clinically relevant amastigote form, with high selectivity over mammalian cells. The provided protocols offer a standardized framework for researchers to evaluate novel compounds within this class, facilitating the discovery and development of next-generation therapies for this neglected tropical disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: electrochemical behaviour and ESR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains | Parasitology Open | Cambridge Core [cambridge.org]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays in the Presence of 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antiparasitic, and antimicrobial agents.[1] The biological activity of this compound derivatives is often attributed to the presence of the nitro group, which can be metabolically reduced to form reactive intermediates, leading to cellular damage, oxidative stress, and, ultimately, cell death.[2][3]
These application notes provide a comprehensive guide for researchers utilizing this compound and its analogs in cell-based assays. Detailed protocols for common cell viability and cytotoxicity assays are provided, along with data presentation guidelines and visualizations of relevant cellular pathways.
Mechanism of Action Overview
The cytotoxic effects of this compound derivatives are primarily linked to the chemical properties of the 5-nitro group. In the cellular environment, this group can undergo enzymatic reduction, a process that generates reactive oxygen species (ROS) and reactive nitrogen species (RNS). An overproduction of these reactive species leads to a state of oxidative and nitrative stress.[2][4] This imbalance disrupts normal cellular redox homeostasis and can cause damage to critical biomolecules such as DNA, lipids, and proteins.[5]
Cellular damage triggered by this compound-induced oxidative stress can activate programmed cell death pathways, most notably apoptosis. This process is characterized by a cascade of events including the activation of caspase enzymes, DNA fragmentation, and changes in the cell membrane.[6] In some cellular contexts, high concentrations of these compounds may lead to necrosis, a form of uncontrolled cell death.[7]
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.
| Compound Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-alkoxy-5-nitroindazole (Cpd 8) | TK-10 (Renal Cancer) | Not Specified | 79 | [1] |
| 3-alkoxy-5-nitroindazole (Cpd 10) | TK-10 (Renal Cancer) | Not Specified | 49 | [1] |
| 3-hydroxy-5-nitroindazole (Cpd 11) | TK-10 (Renal Cancer) | Not Specified | 55 | [1] |
| 3-hydroxy-5-nitroindazole (Cpd 11) | HT-29 (Colon Cancer) | Not Specified | 30 | [1] |
Experimental Protocols
This section provides detailed protocols for three common assays used to assess cell viability and the mode of cell death in response to treatment with this compound derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan (B1609692) crystals.[9]
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10][12]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Suspension of treated and control cells
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant which may contain floating apoptotic cells.[13]
-
Washing: Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[17]
Materials:
-
96-well tissue culture plates
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivative as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[17]
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[17][18]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17] Add 50 µL of the LDH reaction mixture (substrate and assay buffer) to each well.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured to subtract background absorbance.[17]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability.
Proposed Signaling Pathway of this compound-Induced Cell Death
Caption: Proposed apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ESR and electrochemical study of this compound derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular and Molecular Mechanisms in Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. takarabio.com [takarabio.com]
Application Notes and Protocols: X-ray Crystallography of 5-Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallography of 5-nitroindazole derivatives, a class of compounds with significant interest in drug development due to their broad-spectrum biological activities. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key crystallographic data, and illustrates the proposed mechanism of action and experimental workflows.
Introduction
This compound derivatives are heterocyclic aromatic compounds recognized for their potential as therapeutic agents, exhibiting antichagasic, trichomonacidal, and antineoplastic properties.[1][2] The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design. These notes are intended to serve as a practical guide for researchers engaged in the structural elucidation of this important class of molecules.
Data Presentation: Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for representative this compound derivatives that have been successfully analyzed by X-ray diffraction.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1-(3-(diethylamino)propyl)-3-ethoxy-5-nitro-1H-indazole (Compound 8) | C₂₀H₂₄N₄O₄ | Monoclinic | P2₁/n | 6.817(3) | 13.090(3) | 22.672(3) | 96.00(3) | 4 | [2] |
| triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate | C₁₉H₂₃N₃O₈ | - | - | - | - | - | - | - | [3] |
Further details from the crystallographic information files (CIFs) can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with the reference number CCDC-247713 for Compound 8.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the this compound scaffold via diazotization of 2-methyl-4-nitroaniline (B30703).[4]
Materials:
-
2-methyl-4-nitroaniline
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid at 0 °C.
-
Add a solution of sodium nitrite (1.96 mmol) in water dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.[4]
Protocol 2: Synthesis of Substituted 5-Nitro-1H-Indazoles via Arylhydrazone Cyclization
This protocol details a versatile method for synthesizing substituted 5-nitro-1H-indazoles.[4]
Materials:
-
Substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) or acetophenone (B1666503)
-
Appropriate arylhydrazine hydrochloride
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone (1.0 mmol) in DMF (5 mL), add the appropriate arylhydrazine hydrochloride (2.0-3.0 mmol).
-
Heat the mixture at 50 °C for 2-3 hours.
-
Cool the mixture to room temperature and add potassium carbonate (2.0 mmol).
-
Heat the mixture at 90 °C for the time required to complete the reaction (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
Protocol 3: Single-Crystal X-ray Diffraction
This protocol provides a general workflow for the crystallographic analysis of this compound derivatives.
1. Crystal Growth:
-
Slow Evaporation: Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the compound's solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
2. Crystal Mounting and Data Collection:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop or a glass fiber.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (typically 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
3. Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
-
Validate the final crystal structure using software such as CHECKCIF.
Mandatory Visualizations
Signaling Pathway
The proposed mechanism of action for the anti-protozoal activity of this compound derivatives involves the reductive activation of the nitro group by parasitic nitroreductases (NTRs).[5] This process generates reactive nitrogen species and other free radicals, leading to oxidative stress and ultimately, parasite cell death through apoptosis.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
The following diagram illustrates the typical workflow from the synthesis of this compound derivatives to their structural elucidation by X-ray crystallography.
Caption: Workflow for crystallographic analysis of 5-nitroindazoles.
References
5-Nitroindazole: A Promising Tool for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole is a heterocyclic organic compound that has emerged as a valuable research tool in the field of neurodegenerative diseases. While initially investigated in the context of nitric oxide synthase (NOS) inhibition, recent studies have highlighted its potent inhibitory activity against monoamine oxidase B (MAO-B) and its efficacy as a radical scavenger.[1][2] This dual mechanism of action makes this compound a compelling molecule for studying the complex pathologies of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, where both enzymatic dysfunction and oxidative stress play crucial roles. These application notes provide a comprehensive overview of the utility of this compound, including its primary molecular targets, and detailed protocols for its application in relevant in vitro assays.
Molecular Targets and Mechanism of Action
This compound's neuroprotective potential stems from its ability to modulate key pathways implicated in neurodegeneration:
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent and competitive inhibitor of human MAO-B.[1][2] MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, including dopamine (B1211576). Its inhibition can increase dopamine levels, which is a primary therapeutic strategy in Parkinson's disease. Furthermore, the oxidative deamination of monoamines by MAO-B produces hydrogen peroxide, a source of oxidative stress. By inhibiting MAO-B, this compound can reduce the production of reactive oxygen species (ROS) in the brain.
-
Radical Scavenging: this compound has been shown to be an effective scavenger of hydroxyl radicals, one of the most damaging ROS.[1][2] This direct antioxidant activity can help mitigate the widespread cellular damage caused by oxidative stress, a common feature of many neurodegenerative diseases.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: While less potent against nNOS compared to its regioisomer 7-nitroindazole, this compound does exhibit weak inhibitory activity against rat cerebellar nNOS.[2] Overproduction of nitric oxide by nNOS is linked to excitotoxicity and neuronal death, suggesting this weaker activity could still contribute to its overall neuroprotective profile.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity against its primary molecular targets.
| Target Enzyme | Inhibitory Activity | Species | Reference |
| Monoamine Oxidase B (MAO-B) | IC50 = 0.99 µM | Human | [1][2] |
| Ki = 0.102 µM | Human | [1][2] | |
| Neuronal Nitric Oxide Synthase (nNOS) | IC50 = 47.3 µM | Rat (cerebellar) | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on human MAO-B.
Principle: This fluorometric assay measures the production of 4-hydroxyquinoline (B1666331) from the MAO-B substrate kynuramine (B1673886). The fluorescence of 4-hydroxyquinoline is proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
Kynuramine dihydrobromide (substrate)
-
Selegiline (B1681611) (positive control inhibitor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 310-320 nm, Emission: 390-400 nm)
-
DMSO
Procedure:
-
Prepare Solutions:
-
Dissolve this compound and selegiline in DMSO to make stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of this compound and selegiline in potassium phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar.
-
Prepare a working solution of kynuramine in potassium phosphate buffer (e.g., 100 µM).
-
Dilute recombinant human MAO-B in potassium phosphate buffer to the desired working concentration (to be optimized for linear reaction kinetics).
-
-
Assay Setup (in triplicate):
-
To each well, add 50 µL of the appropriate solution:
-
Blank: 50 µL potassium phosphate buffer.
-
Control (100% activity): 50 µL of MAO-B enzyme solution.
-
Inhibitor wells: 50 µL of MAO-B enzyme solution.
-
-
Add 25 µL of the corresponding inhibitor dilution (this compound or selegiline) or vehicle (buffer with the same percentage of DMSO as the inhibitor solutions) to the appropriate wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Express the data as a percentage of the control (100% activity).
-
Plot the percentage of MAO-B activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Hydroxyl Radical Scavenging Assay
Objective: To evaluate the hydroxyl radical scavenging activity of this compound.
Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals degrade deoxyribose, and the degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which can be measured spectrophotometrically. The scavenging activity of this compound is determined by its ability to reduce the formation of this chromogen.
Materials:
-
This compound
-
Deoxyribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in potassium phosphate buffer to various concentrations.
-
Prepare aqueous stock solutions of deoxyribose (10 mM), FeCl₃ (10 mM), EDTA (1 mM), ascorbic acid (1 mM), and H₂O₂ (10 mM).
-
Prepare a 2.8% (w/v) TCA solution and a 0.5% (w/v) TBA solution in 0.025 M NaOH.
-
-
Reaction Mixture:
-
In a test tube, add the following in sequence:
-
0.33 mL of potassium phosphate buffer (50 mM, pH 7.4)
-
1.0 mL of this compound solution at different concentrations (or vehicle for control)
-
0.36 mL of deoxyribose (10 mM)
-
0.01 mL of FeCl₃ (10 mM)
-
0.1 mL of EDTA (1 mM)
-
0.1 mL of H₂O₂ (10 mM)
-
0.1 mL of ascorbic acid (1 mM) to initiate the reaction.
-
-
-
Incubation:
-
Incubate the mixture at 37°C for 1 hour.
-
-
Color Development:
-
Stop the reaction by adding 1.0 mL of 2.8% TCA and 1.0 mL of 0.5% TBA.
-
Heat the tubes in a boiling water bath for 15 minutes to develop the pink color.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 532 nm against a blank (reaction mixture without deoxyribose).
-
-
Data Analysis:
-
Calculate the percentage of hydroxyl radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
In Vitro Neuroprotection Assay using SH-SY5Y Cells and MPP⁺
Objective: To assess the protective effect of this compound against MPP⁺-induced neurotoxicity in a human neuroblastoma cell line.
Principle: The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) is a potent inhibitor of mitochondrial complex I, leading to ATP depletion, oxidative stress, and cell death. This assay measures the ability of this compound to preserve the viability of SH-SY5Y cells exposed to MPP⁺.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
This compound
-
MPP⁺ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Plating:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock; final DMSO concentration should be <0.1%) for 2 hours.
-
After pre-treatment, add MPP⁺ to the wells to a final concentration that induces significant but not complete cell death (e.g., 1-2 mM, to be optimized).
-
Include control wells: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with MPP⁺ only.
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with MPP⁺ alone to those pre-treated with this compound to determine its neuroprotective effect.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole and its derivatives are a class of compounds investigated for their potential therapeutic properties, including anticancer and antiparasitic activities.[1][2][3][4] As a PARP inhibitor and a multi-targeted inhibitor of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Ribosomal protein S6 kinase alpha-6 (RSK4), and Insulin-like growth factor-1 (IGF-1), this compound can significantly impact cell fate.[5] Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[6] Flow cytometry is an indispensable tool for elucidating these cellular responses, allowing for the rapid, quantitative analysis of individual cells within a heterogeneous population.
This document provides detailed protocols and application notes for using flow cytometry to analyze key cellular events in response to this compound treatment, including cell cycle progression, apoptosis, and the generation of reactive oxygen species (ROS).
Application 1: Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining
One of the key effects of kinase inhibitors like this compound is the disruption of the normal cell cycle.[7] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. Studies on a 6-nitroindazole (B21905) derivative, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL), have shown it causes cell cycle arrest in the G1 phase in human prostate carcinoma cells.[6]
Data Presentation: Cell Cycle Distribution in DU-145 Cells Treated with a this compound Derivative
The following table summarizes the effect of a 48-hour treatment with various concentrations of (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) on the cell cycle distribution of DU-145 human prostate carcinoma cells.[6]
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.68% | Data Not Specified | Data Not Specified |
| 2.5 | Reduced S & G2/M | Reduced | Reduced |
| 5.0 | Reduced S & G2/M | Reduced | Reduced |
| 10.0 | Reduced S & G2/M | Reduced | Reduced |
| 20.0 | 64.23% | Reduced | Reduced |
Data sourced from a study on the NDHL derivative, showing a significant increase in the G1 population and a reduction in S and G2/M phases with treatment.[6]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol: Cell Cycle Analysis
Adapted from protocols used for analyzing the effects of nitroindazole derivatives.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., DU-145 human prostate carcinoma) in 60-mm culture dishes at a density of 2x10⁵ cells per dish.[6]
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10, and 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[6]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[6]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing:
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale to collect the PI fluorescence signal (typically in the FL2 or FL3 channel).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Application 2: Apoptosis Detection by Annexin V and PI Staining
This compound and its derivatives can induce programmed cell death, or apoptosis.[6] The Annexin V/PI assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.
Data Presentation: Apoptosis in DU-145 Cells Treated with a this compound Derivative
Treatment of DU-145 cells with (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) for 48 hours resulted in a significant, concentration-dependent increase in apoptosis as measured by Annexin V staining and flow cytometry.[6]
| Treatment | Outcome |
| Control (Untreated) | Baseline level of apoptosis |
| NDHL (2.5 - 20 µM) | Significant, dose-dependent increase in Annexin V-positive cells[6] |
This qualitative summary is based on findings showing a significant increase in apoptosis with NDHL treatment.[6] Specific percentages of apoptotic populations would be determined from the flow cytometry quadrant analysis.
Proposed Signaling Pathway for this compound Action
Caption: Proposed mechanism of this compound-induced apoptosis.
Detailed Protocol: Apoptosis Detection
Based on standard apoptosis assay protocols.[8]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are sub-confluent at the time of harvesting.
-
Treat cells with this compound at desired concentrations for the intended duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Wash the collected cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Detect FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).[8]
-
Set up compensation to correct for spectral overlap between the FITC and PI channels.
-
Analyze the data using a quadrant plot to distinguish cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells[8]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Application 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
The bioactivation of some nitro-compounds can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8] Flow cytometry using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can quantify intracellular ROS levels.
Experimental Workflow: ROS Detection
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Detailed Protocol: ROS Detection
Adapted from protocols for ROS detection.[6][8]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluence.
-
Treat cells with this compound for the specified time. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove any excess probe.[8]
-
Resuspend in PBS for analysis.
-
Use a flow cytometer to measure the fluorescence intensity in the green channel (FL1, ~530 nm).[8]
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of treated cells to the control cells. An increase in MFI indicates an increase in intracellular ROS.
-
References
- 1. biosynth.com [biosynth.com]
- 2. potent this compound derivatives: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of (11R)-13-(6-Nitroindazole)-11,13-Dihydroludartin on Human Prostate Carcinoma Cells and Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Live-Cell Imaging with 5-Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindazole derivatives are a class of heterocyclic compounds predominantly recognized for their therapeutic potential, including anticancer and antiparasitic activities. Recent research, however, has expanded their application into the realm of bio-imaging with the synthesis of novel derivatives exhibiting fluorescent properties. These fluorescent probes open new avenues for real-time visualization of cellular processes, offering valuable tools for basic research and drug development.
This document provides detailed application notes and protocols for the use of fluorescent this compound derivatives in live-cell imaging. It includes the photophysical properties of newly synthesized derivatives, a generalized protocol for live-cell staining, and workflows for experimental design.
Fluorescent this compound Derivatives: A New Tool for Cellular Imaging
While the parent this compound scaffold is not inherently fluorescent, recent chemical synthesis efforts have yielded derivatives with significant fluorescent properties. Specifically, the synthesis of pyrazolo[4,3-a]acridin-11-carbonitriles from 5-nitro-1H-indazole has produced compounds that absorb and emit light in the visible spectrum, making them suitable for fluorescence microscopy.[1][2] These novel probes can potentially be used for various live-cell imaging applications, although it is important to note that their use in a biological context is still an emerging area of research.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of newly synthesized fluorescent this compound derivatives, specifically 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. This data is essential for selecting the appropriate derivative and configuring imaging instrumentation.
| Compound ID | λabs (nm) | ε × 10⁻⁴ (M⁻¹ cm⁻¹) | λex (nm) | λem (nm) | ΦF | Solvent |
| 3a | 380 | 3.8 | 375 | 454 | 0.45 | Chloroform |
| 3b | 380 | 3.8 | 375 | 454 | 0.53 | Chloroform |
| 3c | 395 | 3.9 | 375 | 438 | 0.51 | Chloroform |
| 3d | 395 | 3.9 | 375 | 438 | 0.59 | Chloroform |
-
λabs: Wavelength of maximum absorbance
-
ε: Molar extinction coefficient
-
λex: Wavelength of fluorescence excitation
-
λem: Wavelength of fluorescence emission
-
ΦF: Fluorescence quantum yield
Data sourced from synthesis and characterization of pyrazolo[4,3-a]acridin-11-carbonitrile derivatives.[2]
Experimental Protocols
The following are generalized protocols for utilizing fluorescent this compound derivatives for live-cell imaging. As these are novel probes, optimization of parameters such as probe concentration and incubation time is critical for successful imaging.
Protocol 1: Live-Cell Staining with Fluorescent this compound Derivatives
This protocol outlines the fundamental steps for staining live cells with a fluorescent this compound derivative.
Materials:
-
Fluorescent this compound derivative (e.g., a pyrazolo[4,3-a]acridin-11-carbonitrile derivative)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Live-cell imaging system (e.g., confocal or widefield microscope with environmental chamber)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the fluorescent this compound derivative in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration. Note: The optimal concentration should be determined empirically, typically ranging from 100 nM to 10 µM. It is recommended to perform a concentration titration to find the lowest concentration that provides a sufficient signal-to-noise ratio.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the specific derivative and should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images using the appropriate filter sets based on the excitation and emission maxima of the specific derivative (refer to the data table).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Assessment of Cytotoxicity
It is crucial to determine the potential cytotoxic effects of the fluorescent this compound derivatives at the imaging concentrations.
Materials:
-
Cells of interest
-
Complete culture medium
-
Fluorescent this compound derivative
-
Cell viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
96-well clear-bottom black plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: The following day, treat the cells with a serial dilution of the fluorescent this compound derivative. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to the planned imaging experiments (e.g., 1, 4, 24 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration at which the compound exhibits significant cytotoxicity. This will inform the optimal, non-toxic concentration range for live-cell imaging experiments.
Visualizations
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for a live-cell imaging experiment using a novel fluorescent this compound derivative.
Caption: A generalized workflow for live-cell imaging experiments.
Hypothetical Signaling Pathway Investigation
Fluorescent derivatives can be used to track cellular changes in response to stimuli. The diagram below illustrates a hypothetical signaling pathway where a fluorescent this compound derivative could be used to visualize changes in intracellular calcium levels.
Caption: Investigating calcium signaling with a fluorescent probe.
Conclusion
The development of fluorescent this compound derivatives represents an exciting advancement, providing a new class of probes for live-cell imaging. While research into their biological applications is in its early stages, the data and protocols presented here offer a solid foundation for scientists to begin exploring their potential. As with any novel tool, careful optimization and characterization are paramount for obtaining reliable and meaningful results. These new probes have the potential to become valuable assets in the toolkits of researchers in cell biology and drug discovery.
References
Troubleshooting & Optimization
5-Nitroindazole solubility issues and solutions
Welcome to the technical support center for 5-Nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic aromatic organic compound. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In neuroscience research, it is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in various neurological processes.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is characterized by its limited solubility in water but shows improved solubility in polar organic solvents.[1] It typically appears as a pale yellow to light brown crystalline solid.[1]
Troubleshooting Guide: Solubility Issues
Issue 1: My this compound is not dissolving in aqueous buffers.
-
Explanation: This is expected. This compound is sparingly soluble in water. A reported solubility in an aqueous buffer at pH 7.4 is 14.2 µg/mL.[2] Direct dissolution in aqueous solutions for most experimental concentrations is not feasible.
-
Solution: A stock solution in an appropriate organic solvent must first be prepared.
Issue 2: Which organic solvent should I use for my stock solution?
-
Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[3][4] this compound is also soluble in other polar organic solvents such as dimethylformamide (DMF) and ethanol.[1]
-
Action: Start by dissolving this compound in 100% DMSO to create a high-concentration stock solution.
Issue 3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
-
Explanation: This phenomenon, known as solvent-shifting precipitation, is common for hydrophobic compounds.[5] The compound is soluble in the concentrated DMSO stock but becomes insoluble when the solvent environment abruptly changes to aqueous.
-
Solutions:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6] Ensure your final DMSO concentration is within this range and is consistent across all experiments, including controls.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A common formulation involves dissolving the compound in a mixture of DMSO and other solvents like polyethylene (B3416737) glycol 300 (PEG300) before adding a saline solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Mixing Technique: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This rapid dispersion can help prevent localized high concentrations and subsequent precipitation.[5]
-
Sonication: If precipitation occurs, gentle sonication of the solution in a water bath may help to redissolve the compound.[3]
-
Gentle Heating: If the compound's stability allows, warming the solution to 37°C may aid in dissolution.[3]
-
Quantitative Solubility Data
| Solvent/System | Solubility | Reference |
| Aqueous Buffer (pH 7.4) | 14.2 µg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Methanol | Used for recrystallization | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (MW: 163.13 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh the Compound: Accurately weigh out 1.63 mg of this compound.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3]
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For long-term storage (months), -80°C is recommended.
Protocol 2: General Workflow for an in vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on nNOS activity in a cell-based assay.
Principle: This protocol outlines a general procedure for measuring nitrite (B80452), a stable breakdown product of nitric oxide (NO), in cell culture supernatants using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates inhibition of nNOS.
Materials:
-
Neuronal cells expressing nNOS
-
Cell culture medium and supplements
-
This compound stock solution (from Protocol 1)
-
nNOS activator (e.g., calcium ionophore like A23187)
-
Griess Reagent
-
Sodium nitrite standard solution
Workflow:
Signaling Pathway
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition
The following diagram illustrates the simplified signaling pathway leading to the production of nitric oxide (NO) by nNOS and the point of inhibition by this compound. In neuronal cells, an influx of calcium (Ca2+) leads to the activation of calmodulin (CaM). The Ca2+/CaM complex then binds to and activates nNOS. Activated nNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. This compound acts as a competitive inhibitor of nNOS, blocking the synthesis of NO.
References
Optimizing 5-Nitroindazole working concentration in assays
Welcome to the technical support center for 5-Nitroindazole. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a heterocyclic aromatic organic compound.[1] In neuroscience research, it is primarily used as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide (NO), a key signaling molecule in various neurological processes.[1] It is also investigated for its potential pharmacological properties, including antioxidant and neuroprotective effects.[1]
Q2: What is the mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of neuronal nitric oxide synthase (nNOS). It blocks the production of nitric oxide by interfering with the enzyme's activity.[1] In the context of antiparasitic research, its mechanism may also involve the production of reduced species of its nitro group, which can induce oxidative stress in parasites.
Q3: How should I prepare a stock solution of this compound?
Due to its limited solubility in water, this compound should be dissolved in a polar organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. For a 10 mM stock solution, dissolve 1.631 mg of this compound (Molecular Weight: 163.13 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2][3]
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is crucial to perform a dose-response experiment to determine the most effective concentration for your experimental setup. As a starting point, concentrations ranging from 0.1 µM to 100 µM have been used in various studies. For instance, in some antiparasitic assays, concentrations between 0.1 µM and 10 µM have been effective.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Precipitation of this compound in aqueous assay buffers.
-
Cause: this compound has low solubility in water.[1] Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to precipitate out.
-
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your assay buffer. This gradual decrease in solvent concentration can help maintain solubility.
-
Co-solvents: In some cases, the use of a co-solvent in your final assay buffer may be necessary. However, be sure to include appropriate vehicle controls to account for any effects of the co-solvent on your experimental system.
-
Sonication: Briefly sonicating the final working solution can help to redissolve small amounts of precipitate.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining the solubility of this compound.
-
Problem 2: Inconsistent or no inhibitory activity observed.
-
Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or issues with the assay itself.
-
Solution:
-
Verify Concentration: Double-check all calculations for stock solution and working solution preparations.
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound to rule out degradation. This compound is stable under normal temperatures and pressures, but prolonged storage in solution, especially at room temperature, should be avoided.[1]
-
Positive Controls: Include a known inhibitor of your target enzyme (e.g., a well-characterized nNOS inhibitor) as a positive control to ensure your assay is performing as expected.
-
Target Engagement: If possible, confirm that this compound is engaging with its target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in a cellular context.[1][4][5][6]
-
Problem 3: Observed off-target effects.
-
Cause: At higher concentrations, inhibitors can sometimes interact with unintended targets. While this compound is considered a selective nNOS inhibitor, cross-reactivity with other NOS isoforms (e.g., eNOS or iNOS) or other enzymes could occur, particularly at high concentrations.
-
Solution:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest concentration of this compound that produces the desired effect with minimal off-target activity.
-
Use of Controls: Include selective inhibitors for other potential targets as controls to help dissect the specific effects of this compound.[7] For example, using a selective iNOS inhibitor can help differentiate between nNOS and iNOS-mediated effects.
-
Orthogonal Approaches: Confirm key findings using an alternative method. For example, if you observe a phenotype with this compound treatment, try to replicate it using a different nNOS inhibitor or through genetic knockdown/knockout of nNOS.
-
Predict and Validate Off-Targets: Utilize computational tools to predict potential off-target interactions and then experimentally validate any high-probability off-targets.
-
Quantitative Data
The following table summarizes the inhibitory potency of this compound and related compounds in various assays. Note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound Derivative | Trypanosoma cruzi amastigotes | In vitro | 0.41 µM | [8] |
| 5-Nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi epimastigotes | In vitro | 1.1 ± 0.3 µM | [9] |
| 5-Nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi trypomastigotes | In vitro | 5.4 ± 1.0 µM | [9] |
| 7-Nitroindazole | nNOS (mouse) | In vitro (Ki) | 0.16 µM | [10] |
| 7-Nitroindazole | nNOS | In vitro (IC50) | ~0.47 µM | [10] |
| 7-Nitroindazole | eNOS | In vitro (IC50) | ~29 µM | [10] |
| 7-Nitroindazole | iNOS | In vitro (IC50) | ~33 µM | [10] |
Experimental Protocols
Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)
This protocol describes a method to determine the inhibitory effect of this compound on nNOS activity in a cell-free system by measuring the production of nitrite (B80452), a stable and quantifiable breakdown product of NO.
Materials:
-
Recombinant human or rat nNOS
-
This compound
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
Tetrahydrobiopterin (BH₄)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Assay Reaction: a. In a 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control to each well. b. Add 25 µL of recombinant nNOS enzyme to each well. c. Prepare a master mix of the remaining reaction components (L-arginine, NADPH, CaM, CaCl₂, BH₄) in the assay buffer. d. Initiate the reaction by adding 25 µL of the master mix to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Nitrite Detection: a. Stop the reaction by adding 50 µL of Griess Reagent Solution A to each well. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop.
-
Data Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in each well. c. Calculate the percentage of nNOS inhibition for each this compound concentration compared to the vehicle control. d. Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway Inhibition by this compound.
Caption: Poly(ADP-ribose) Polymerase (PARP) Signaling in DNA Repair and Potential Inhibition by this compound.
Caption: Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway in Tryptophan Metabolism and Potential Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
5-Nitroindazole Stability and Degradation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-Nitroindazole. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally considered stable under normal storage conditions.[1][2][3] It is a yellow crystalline powder that should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like oxidizing agents.[1][2]
Q2: What are the known decomposition products of this compound under harsh conditions?
A2: Under conditions of complete decomposition, such as combustion, this compound is expected to break down into nitrogen oxides, carbon monoxide, and carbon dioxide.[2] Specific degradation products under controlled experimental stress conditions (e.g., hydrolysis, oxidation) are not extensively documented in publicly available literature. However, based on the structure, potential degradation could involve reduction of the nitro group or cleavage of the indazole ring.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability studies of nitroaromatic compounds.[4][5][6] An HPLC method for this compound using a C18 column with a mobile phase of acetonitrile, water, and a pH modifier like phosphoric or formic acid has been described.[7] Thin-Layer Chromatography (TLC) can also be a cost-effective method for monitoring degradation.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of this compound solid. | Improper storage conditions (exposure to heat, light, or moisture). | - Store in a cool, dry, dark place in a well-sealed container.[1][2] - Avoid exposure to high humidity. |
| Inconsistent results in stability studies. | - Contamination of reagents or solvents. - Instability of the analytical method. - Inconsistent stress conditions. | - Use high-purity, HPLC-grade solvents and fresh reagents. - Validate the analytical method for stability-indicating properties. - Precisely control temperature, pH, and light exposure during forced degradation studies. |
| Appearance of unknown peaks in chromatograms during stability testing. | Formation of degradation products. | - Perform forced degradation studies under various stress conditions to systematically generate and identify potential degradants.[9][10][11] - Utilize techniques like LC-MS to identify the mass of the unknown impurities for structural elucidation. |
| Poor recovery of this compound from a formulation. | Interaction with excipients. | - Conduct compatibility studies with individual excipients to identify any interactions. - Analyze the placebo formulation under stress conditions to distinguish between degradation of the active ingredient and excipient-related impurities.[12] |
Quantitative Data Summary
The following tables present hypothetical data from a typical forced degradation study on this compound to illustrate the expected outcomes. The percentage of degradation is indicative and will vary based on specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature | This compound Assay (%) | Degradation (%) | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 8 h | 60°C | 88.2 | 11.8 | 3 |
| 3% H₂O₂ | 24 h | 25°C | 95.1 | 4.9 | 1 |
| Thermal (Solid) | 48 h | 80°C | 98.6 | 1.4 | 1 |
| Photolytic (Solution) | 24 h | 25°C | 96.3 | 3.7 | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL in methanol) to a photostability chamber (ICH Q1B option 2) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The peak purity of the this compound peak should be checked using a photodiode array (PDA) detector to ensure it is spectrally pure from any co-eluting degradants.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Crystallization of 5-Nitroindazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 5-nitroindazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a crystalline solid that is typically pale yellow to light brown. It has limited solubility in water but is more soluble in polar organic solvents. Commonly used solvents for dissolving this compound include dimethylformamide (DMF), ethanol (B145695), methanol (B129727), and acetone.[1] Its aqueous solubility at pH 7.4 is approximately 14.2 µg/mL.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
Methanol is a commonly cited solvent for the successful recrystallization of this compound, often yielding pale yellow needles.[2] Aqueous alcohol solutions are also recommended for purification.[1] The ideal solvent or solvent system will have a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Q3: What is a typical starting point for a recrystallization protocol?
A common method involves dissolving the crude this compound in a minimal amount of boiling solvent (e.g., methanol) to create a saturated solution. If colored impurities are present, a small amount of decolorizing charcoal can be added. The hot solution is then filtered to remove any insoluble impurities or charcoal. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by filtration.
Q4: How can I assess the purity of my crystallized this compound?
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase HPLC method, similar to those used for other nitroaromatic or imidazole-containing compounds, can be developed.[3][4] Key parameters to monitor are the peak area of the this compound relative to any impurity peaks. Melting point analysis can also provide a preliminary indication of purity; pure this compound has a melting point of 208–209°C, and impurities will typically broaden and depress this range.[2]
Troubleshooting Crystallization Issues
Problem 1: The product "oils out" and does not form crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, causing the compound to become insoluble at a temperature above its melting point in the solvent system.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.
-
Change Solvent System: The chosen solvent may be too effective. Consider switching to a less polar solvent or using a mixed solvent system. For instance, if using methanol, adding a small amount of a non-polar solvent in which this compound is less soluble (an anti-solvent) can promote crystallization.
-
Slow Cooling: Rapid cooling can inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help to slow the cooling rate.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seeding: If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystal growth.
-
Problem 2: Very low or no crystal yield after cooling.
This issue typically arises from using too much solvent, resulting in a solution that is not sufficiently saturated for crystallization to occur upon cooling.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Add an Anti-solvent: If using a single solvent, carefully add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. A common combination is a polar solvent like ethanol or methanol with water as the anti-solvent.
Problem 3: The resulting crystals are very small or appear as a powder.
This is often a result of the solution cooling too quickly, leading to rapid nucleation and the formation of many small crystals rather than slow growth of larger, purer crystals.
Solutions:
-
Slower Cooling Rate: Ensure the solution cools to room temperature undisturbed before moving it to a colder environment. Insulating the flask can help achieve a slower cooling profile.
-
Use Slightly More Solvent: While being careful not to use an excessive amount, adding a little more of the hot solvent than the absolute minimum required to dissolve the solid can slow down the crystallization process.
Problem 4: Discolored crystals are obtained.
If the final crystals have a noticeable color, it may indicate the presence of impurities.
Solutions:
-
Decolorizing Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Repeat Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity and color.
Data Presentation: Solubility of Analogous Nitroaromatic Compounds
Note: This data is for analogous compounds and should be used as a reference for solvent screening. Experimental determination of solubility is recommended for precise process development.
Table 1: Solubility of 1,3-Dinitrobenzene (B52904) in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Methanol | 20.5 | 6.75 |
| Methanol | 50 | 11.08 |
| Ethanol (96%) | 20.5 | 3.5 |
| Ethanol (96%) | 50 | 11.49 |
| Acetone | 15 | 72.37 |
| Ethyl Acetate | 18.2 | 36.27 |
| Ethyl Acetate | 50 | 148.44 |
| Toluene | 16.2 | 30.66 |
| Water | 13 | 0.0068 |
| Water | 50 | 0.0496 |
| Water | 99 | 0.317 |
| Data sourced from[5] |
Table 2: Solubility of 1,4-Dinitrobenzene in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 69 mg/L |
| Boiling Water | 100 | ~1.8 g/L (1 g / 555 mL) |
| Ethanol | - | 1 g / 300 mL |
| Acetone | - | Soluble |
| Benzene | - | Soluble |
| Data sourced from[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a standard procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Decolorizing charcoal (optional)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Funnel (stemless is ideal for hot filtration)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling while stirring to dissolve the solid. Add more methanol in small portions until the solid is completely dissolved.
-
(Optional) If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal. It is important to pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals in an oven at 80–90°C.[2]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of this compound (a preliminary scan would be beneficial, but a starting point could be around 320 nm, similar to other nitroaromatic compounds).
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of the crystallized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Purity Calculation: The purity is typically determined by the area percent method, where the peak area of the this compound is expressed as a percentage of the total area of all observed peaks.[6]
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A logical workflow for troubleshooting the "oiling out" phenomenon.
Caption: A decision-making diagram for selecting a suitable crystallization solvent.
References
- 1. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. [PDF] Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods | Semantic Scholar [semanticscholar.org]
- 5. 1,3-dinitrobenzene [chemister.ru]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing 5-Nitroindazole Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize 5-nitroindazole-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: The primary mechanism of cytotoxicity for this compound and related nitro-compounds is attributed to oxidative stress.[1][2][3][4] The nitro group on the indazole scaffold can undergo a process called futile redox cycling, which generates reactive oxygen species (ROS).[3][5] This increase in intracellular ROS can lead to cellular damage, including DNA strand breaks, lipid peroxidation, and ultimately, apoptosis (programmed cell death).[3][4]
Q2: What are the common signs of cytotoxicity to watch for in my cell cultures?
A2: Signs of this compound-induced cytotoxicity are consistent with general cellular distress and can include:
-
A significant decrease in cell viability and proliferation rates.[6]
-
Observable changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.[6]
-
An increase in the number of floating, dead cells in the culture medium.[6]
-
Nuclear condensation and fragmentation, which are hallmarks of apoptosis.[6]
Q3: What are the general strategies to minimize this compound cytotoxicity?
A3: Several strategies can be implemented to reduce unwanted cytotoxicity:
-
Co-administration with Antioxidants: Since the primary toxicity mechanism is oxidative stress, using antioxidants like N-acetylcysteine (NAC), Vitamin E, or ascorbic acid can help neutralize ROS and protect the cells.[1][7]
-
Optimize Concentration and Incubation Time: It is crucial to use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired experimental outcome.[8]
-
Control Solvent Concentration: this compound is often dissolved in solvents like DMSO. High concentrations of DMSO can be independently toxic to cells. Ensure the final solvent concentration in the culture medium is at a non-toxic level, typically ≤0.5% for DMSO, though this can be cell-line dependent.[6][9]
-
Maintain Proper Culture Conditions: Since the reductive activation of the nitro group can be enhanced under hypoxic conditions, ensuring a well-oxygenated cell culture environment may help reduce cytotoxicity.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cell death are observed even at concentrations expected to be non-toxic.
-
Possible Cause 1: Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be at a toxic concentration.
-
Possible Cause 2: Compound Instability: The compound may degrade in the culture medium over time, potentially forming more toxic byproducts.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing the compound in culture medium for extended periods.[6]
-
-
Possible Cause 3: Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or oxidative stress.
-
Troubleshooting Step: Perform a thorough dose-response curve to determine the precise cytotoxic threshold for your specific cell line.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Cell Culture Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment.
-
Troubleshooting Step: Regularly test cell lines for contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.[1]
-
-
Possible Cause 2: Variability in Cell Seeding Density: Both too low and too high cell densities can induce stress and affect experimental outcomes.
-
Troubleshooting Step: Standardize your cell seeding protocol to ensure consistent cell density across all experiments.[9]
-
-
Possible Cause 3: Inconsistent Compound Preparation: Errors in serial dilutions or compound handling can lead to variability.
-
Troubleshooting Step: Prepare a single, large batch of your highest stock concentration for serial dilutions to minimize variability between experiments.
-
Issue 3: Unexpected phenotypes or results suggest off-target effects.
-
Possible Cause 1: High Compound Concentration: Off-target effects are more pronounced at higher concentrations where selectivity may decrease.[6][10]
-
Troubleshooting Step: Perform a dose-response experiment to confirm if the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for its intended target (e.g., PARP-1 inhibition).[10]
-
-
Possible Cause 2: Off-Target Inhibition: this compound is known as a PARP inhibitor, but like many inhibitors, it may interact with other proteins, especially at high concentrations.[10][11][12]
-
Troubleshooting Step: If possible, use a structurally different inhibitor for the same target to see if it recapitulates the desired effects without the unexpected phenotype. This can help confirm if the effect is off-target.[10]
-
Data Presentation
Table 1: Cytotoxicity (IC50) of this compound Derivatives in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cell lines, providing a reference for their cytotoxic potential.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound Derivative 8 | Vero | Mammalian Kidney | > 200 | [13] |
| This compound Derivative 9 | Vero | Mammalian Kidney | > 200 | [13] |
| This compound Derivative 10 | Vero | Mammalian Kidney | > 200 | [13] |
| This compound Derivative 11 | L929 | Mouse Fibroblast | > 256 | [14] |
| This compound Derivative 12 | L929 | Mouse Fibroblast | > 246 | [14] |
| This compound Derivative 14 | L929 | Mouse Fibroblast | > 12.41 | [14] |
| This compound Derivative 17 | L929 | Mouse Fibroblast | > 188 | [14] |
| This compound Derivative 10 | TK-10 | Human Renal Cancer | Moderate Activity | [15] |
| This compound Derivative 11 | HT-29 | Human Colon Cancer | Moderate Activity | [15] |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound via MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% using a standard MTT assay.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to create a range of concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[6]
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Co-administration with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to test the efficacy of the antioxidant NAC in reducing this compound-induced cytotoxicity.
-
Experimental Setup:
-
Follow the cell seeding and this compound treatment preparation steps as described in Protocol 1.
-
Prepare a stock solution of NAC in sterile water or PBS.
-
-
Co-treatment Groups:
-
Group 1 (Control): Untreated cells.
-
Group 2 (Vehicle Control): Cells treated with the highest concentration of DMSO.
-
Group 3 (NAC Only): Cells treated with the chosen concentration of NAC alone to assess its baseline effect.
-
Group 4 (this compound Only): Cells treated with a range of this compound concentrations.
-
Group 5 (Co-treatment): Cells treated with the same range of this compound concentrations in combination with a fixed, non-toxic concentration of NAC (e.g., 1-5 mM).
-
-
Procedure:
-
Add the respective treatments to the cells and incubate for the desired duration.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
-
Data Analysis:
-
Compare the IC50 value of this compound in the "this compound Only" group to the "Co-treatment" group. An increase in the IC50 value in the presence of NAC indicates a reduction in cytotoxicity.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrative and Oxidative Stress in Toxicology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. This compound-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitroindazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-nitroindazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented methods for synthesizing this compound are:
-
Diazotization of 2-Amino-5-Nitrotoluene: This classic method involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) with sodium nitrite (B80452) in a suitable solvent like glacial acetic acid, followed by intramolecular cyclization.[1][2]
-
Cyclization of 2-Fluoro-5-Nitrobenzaldehyde (B1301997) with Hydrazine (B178648): This approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate (B1144303) in a solvent such as dimethylformamide (DMF).[3][4]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields for this compound synthesis can vary depending on the chosen method and optimization of reaction conditions.
-
Via the diazotization of 2-amino-5-nitrotoluene, crude yields are often in the range of 80-96%.[2] After purification by recrystallization, the yield of pale yellow needles is typically between 72-80%.[2]
-
The cyclization of 2-fluoro-5-nitrobenzaldehyde with hydrazine can also produce good to excellent yields.[1]
For a comparative overview of yields under different conditions, please refer to the data presented in Table 1.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Symptoms:
-
The final isolated product weight is significantly lower than the theoretical maximum.
-
The crude product yield before purification is already low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Diazotization | Ensure the reaction temperature is maintained below 25°C during the addition of sodium nitrite.[2] Cooling the solution in an ice bath to 15-20°C before addition is recommended.[2] | Higher temperatures can lead to the decomposition of the diazonium salt, reducing the amount available for cyclization. |
| Slow Addition of Sodium Nitrite | Add the sodium nitrite solution all at once.[2] | Slow addition can promote the formation of a yellow precipitate, believed to be a diazoamino compound, which is a side product that does not lead to this compound.[2] |
| Incomplete Cyclization | Allow the reaction to proceed for the recommended time (e.g., 3 days at room temperature for the diazotization method).[2] | The intramolecular cyclization to form the indazole ring requires sufficient time to go to completion. |
| Losses During Work-up and Purification | During extraction, ensure complete transfer of the product between aqueous and organic layers. When recrystallizing, use a minimal amount of hot solvent to dissolve the product and cool slowly to maximize crystal formation. | Mechanical losses during transfers and excessive solubility in the recrystallization solvent can significantly reduce the isolated yield. |
Issue 2: Formation of a Yellow Precipitate Side Product
Symptom:
-
A significant amount of a yellow, insoluble solid is observed in the reaction mixture, particularly during the diazotization step.
Possible Cause and Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Diazoamino Compound | Add the sodium nitrite solution to the solution of 2-amino-5-nitrotoluene in glacial acetic acid all at once, rather than dropwise.[2] | This side product is presumed to be a diazoamino compound, which is insoluble in most organic solvents.[2] Rapid addition of nitrite minimizes the time for the intermediate diazonium salt to react with unreacted amine. If formed, this precipitate should be filtered off and discarded.[2] |
Issue 3: Impure Product After Initial Isolation
Symptom:
-
The melting point of the crude product is broad and lower than the expected 208–209°C.[2]
-
The product appears discolored (e.g., dark brown instead of pale yellow).
Possible Cause and Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Starting Material or Side Products | Purify the crude product by recrystallization from methanol (B129727) using decolorizing charcoal.[2] | Recrystallization is an effective method for removing impurities. The use of charcoal helps to remove colored impurities. |
| Residual Acetic Acid | After concentrating the reaction mixture, add water to the residue and stir to form a slurry. Filter and wash the product thoroughly with cold water.[2] | This ensures that any remaining acetic acid from the reaction is removed, as it can affect the purity and melting point of the final product. |
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Synthetic Method | Starting Material | Reagents | Solvent | Crude Yield (%) | Purified Yield (%) | Reference |
| Diazotization | 2-Amino-5-nitrotoluene | Sodium nitrite | Glacial Acetic Acid | 80-96 | 72-80 | [2] |
| Diazotization | 2-Methyl-4-nitroaniline | Sodium nitrite | Acetic Acid | Not specified | Quantitative | [3] |
| Cyclization | 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate | DMF | Not specified | Good to excellent | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Amino-5-nitrotoluene[2]
-
Dissolution: Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred solution of 2-amino-5-nitrotoluene. Maintain the temperature below 25°C during this addition.
-
Reaction: Continue stirring for 15 minutes to complete the diazotization.
-
Side Product Removal: If any yellow precipitate forms, filter it and discard it.
-
Cyclization: Allow the solution to stand at room temperature for 3 days.
-
Concentration: Concentrate the solution on a steam bath under reduced pressure.
-
Work-up: Add 200 ml of water to the residue and stir to create a smooth slurry.
-
Isolation: Filter the product, wash it thoroughly with cold water, and dry it in an oven at 80–90°C.
-
Purification: Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of this compound.
Protocol 2: Synthesis of this compound via Cyclization of 2-Fluoro-5-nitrobenzaldehyde[3]
-
Reaction Setup: In a suitable flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL).
-
Hydrazine Addition: Add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution at 23°C.
-
Reaction: Stir the reaction mixture continuously at the same temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, pour the crude reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound.
Visualizations
Caption: Experimental Workflow for this compound Synthesis via Diazotization.
References
Addressing batch-to-batch variability of 5-Nitroindazole
Welcome to the Technical Support Center for 5-Nitroindazole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments involving this compound, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the IC50 of this compound can stem from several factors. The most common causes include differences in the purity of the compound, the presence of residual solvents from the synthesis process, and potential polymorphism (the existence of different crystalline forms). Each of these can affect the compound's solubility, stability, and ultimately its biological activity.[1][2]
Q2: What are the typical purity specifications for this compound?
A2: High-quality this compound should generally meet stringent purity standards to ensure reproducible experimental results. While specifications can vary slightly between suppliers, a purity of ≥98% is common, with higher grades of ≥99% also available. Key quality control parameters are summarized in the table below.
Q3: Can impurities from the synthesis of this compound affect its activity?
A3: Yes, impurities can significantly impact the observed biological activity. During the synthesis of this compound, byproducts such as diazoamino compounds can be formed.[3] These impurities may have their own biological effects or interfere with the action of this compound, leading to inconsistent results. It is also crucial to consider the presence of residual solvents, which can affect not only the compound's properties but also the biological assay itself.[4][5]
Q4: How can the physical properties of this compound vary between batches?
A4: Aside from chemical purity, physical properties such as crystal form (polymorphism), particle size, and solubility can vary.[6][7] Different polymorphs of a compound can have different dissolution rates and stabilities, which can lead to variability in its effective concentration in an assay. While specific studies on the polymorphism of this compound are not widely available, it remains a potential source of batch-to-batch inconsistency.
Q5: How should I prepare a stock solution of this compound to minimize variability?
A5: To ensure consistency, it is critical to have a standardized protocol for preparing stock solutions. Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted in an appropriate assay buffer. Ensure the compound is fully dissolved before making dilutions. For cellular assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assays
This is a common issue that can be frustrating and lead to unreliable data. The following guide provides a systematic approach to troubleshooting.
| Possible Cause | Recommended Solution |
| Batch-to-Batch Purity Variation | Verify the purity of each new batch of this compound using an independent analytical method such as HPLC. Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity levels.[9] Even small differences in purity can lead to significant changes in IC50 values.[1] |
| Presence of Impurities | If possible, obtain information from the supplier on potential impurities, such as residual solvents or synthesis byproducts. If you suspect impurities are affecting your results, consider purifying the compound further or using a different, higher-purity source.[4][5] |
| Compound Solubility Issues | Ensure that this compound is completely dissolved in your stock solution and does not precipitate upon dilution into your aqueous assay buffer. Visually inspect for any precipitate. You may need to adjust the final DMSO concentration or use a different solvent system.[8] |
| Assay Condition Variability | Standardize all assay parameters, including buffer composition, pH, temperature, incubation times, and enzyme concentration. Even minor fluctuations in these conditions can significantly impact enzyme activity and inhibitor potency.[2][10] |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use appropriate pipetting techniques to minimize errors, especially when working with small volumes.[2] |
Problem 2: Poor Reproducibility Between Replicate Wells
High variability between replicate wells can obscure real effects and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and be consistent with your technique. For viscous solutions, consider using reverse pipetting. Ensure that pipette tips are fully submerged in the liquid without touching the bottom of the well.[2] |
| "Edge Effect" in Microplates | The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the reactants and alter the results. To mitigate this, avoid using the outermost wells or fill them with a blank solution (e.g., buffer or media).[1] |
| Incomplete Mixing | After adding reagents to the wells, ensure they are thoroughly mixed by gently tapping the plate or using a plate shaker. |
| Temperature Gradients | Ensure that the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator, as this can lead to temperature gradients. |
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to light yellow or beige crystalline powder | Visual Inspection |
| Purity | ≥98.0% or ≥99.0% | HPLC, GC |
| Melting Point | 206°C - 212°C | Melting Point Apparatus[3] |
| Moisture Content | < 0.5% | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H-NMR, IR |
Table 2: Common Residual Solvents and their ICH Limits (Class 3)
This table provides examples of common solvents used in synthesis and their acceptable limits in pharmaceutical products, which can serve as a reference for acceptable levels in research-grade materials.[4][11][12]
| Solvent | ICH Limit (ppm) |
| Ethanol | 5000 |
| Acetone | 5000 |
| Isopropanol | 5000 |
| Ethyl Acetate | 5000 |
| Methanol (B129727) | 3000 |
| Hexane | 290 |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound batch.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 316 nm).[13]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, taking into account the areas of any impurity peaks.
-
Protocol 2: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is adapted for determining the IC50 of this compound against nNOS.
-
Reagents and Materials:
-
Recombinant human or rat nNOS.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).
-
L-Arginine (substrate).
-
NADPH (cofactor).
-
Other cofactors: FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).
-
Griess Reagent (for measuring nitrite (B80452), a stable product of NO).
-
This compound stock solution (e.g., 50 mM in DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
nNOS enzyme.
-
NADPH and other cofactors.
-
This compound dilutions (or vehicle control - DMSO).
-
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding L-Arginine.
-
Incubate for a fixed time (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
-
Determine the amount of nitrite produced using the Griess Reagent according to the manufacturer's instructions. Measure the absorbance at ~540 nm.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal curve with variable slope) to determine the IC50 value.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: How impurities can affect observed nNOS inhibition.
Caption: A recommended quality control workflow for new batches.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. macsenlab.com [macsenlab.com]
- 4. veeprho.com [veeprho.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. New polymorphs of an old drug: conformational and synthon polymorphism of 5-nitrofurazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5401-94-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. Guide to Residual Solvents Analysis - Methods & Best Practices - Eurofins Scientific [eurofins.in]
- 12. Considerations in Testing for Residual Solvents - Eurofins USA [eurofinsus.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 5-Nitroindazole in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot issues related to the precipitation of 5-nitroindazole in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a heterocyclic aromatic organic compound that appears as a yellow crystalline powder.[1] It is widely used in pharmaceutical and research applications, primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Its ability to block the production of nitric oxide allows researchers to investigate the role of nNOS in various neurological processes.[1]
Q2: What are the general solubility properties of this compound?
This compound is characterized by its low solubility in water.[1] Its aqueous solubility has been reported to be approximately 14.2 µg/mL at a pH of 7.4.[2] It exhibits better solubility in polar organic solvents such as dimethylformamide (DMF), ethanol, and acetone.[1]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What is happening?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. The rapid dilution of the organic solvent (like DMSO) causes the compound to precipitate out of the solution.
Q4: How does pH affect the solubility of this compound?
While specific data on the pH-dependent solubility of this compound is limited, its predicted pKa of approximately 11.71 suggests that its solubility is not likely to be significantly affected by pH changes within the typical physiological range (pH 6-8) used in many biological experiments.[1] However, significant deviations from neutral pH could potentially alter its solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution from a Stock Solution
Symptoms:
-
The solution becomes cloudy or turbid immediately after adding the this compound stock solution to the aqueous buffer.
-
Visible particles or crystals form in the solution.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Determine the maximum soluble concentration of this compound in your specific buffer system through a pilot experiment.- Reduce the final working concentration of the compound. |
| Rapid Dilution | Adding a concentrated stock solution directly and quickly into the buffer can cause localized high concentrations, leading to immediate precipitation. | - Perform serial dilutions of the stock solution in the pre-warmed (37°C) aqueous buffer.- Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and even dispersion. |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, decreases at lower temperatures. | - Always use pre-warmed (e.g., 37°C) aqueous buffers for dilutions, especially for cell-based assays. |
| High Final Solvent Concentration | While an organic solvent like DMSO is necessary for the stock solution, a high final concentration in the aqueous buffer can be toxic to cells and may not prevent precipitation upon significant dilution. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible, typically below 0.5%.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in an organic solvent, for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Visualizations
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS). The diagram below illustrates the general signaling pathway involving nNOS.
Caption: nNOS signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Overcoming 5-Nitroindazole Resistance in Parasite Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Nitroindazole and resistant parasite strains.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Problem 1: High Variability in IC50 Values for this compound Across Experiments
Question: We are observing significant well-to-well and plate-to-plate variability in our this compound susceptibility assays. What could be the cause, and how can we improve reproducibility?
Possible Causes and Solutions:
-
Inconsistent Parasite Density: Ensure a standardized inoculum of parasites is used for each assay. Variations in starting parasite numbers can significantly impact the final readout.
-
Drug Solubility Issues: this compound and its derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates in the stock solution or final assay wells will lead to inaccurate concentrations.
-
Incomplete Drug Distribution: After adding the drug to the assay plates, ensure thorough mixing to achieve a uniform concentration in each well. Inadequate mixing can lead to concentration gradients and variable parasite exposure.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect parasite growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper sealing of the plates during incubation.
-
Incubation Conditions: Maintain consistent temperature, CO2 levels (if applicable), and humidity during the incubation period. Fluctuations in these parameters can affect parasite growth rates and drug efficacy.
Problem 2: Previously Susceptible Parasite Strain Now Shows Resistance to this compound
Question: Our laboratory's reference "susceptible" parasite strain is showing an unexpected increase in its IC50 value for this compound. What could be happening?
Possible Causes and Solutions:
-
Spontaneous Resistance Development: Continuous culture of parasites, even without drug pressure, can sometimes lead to the selection of resistant subpopulations. It is crucial to periodically re-validate the susceptibility profile of your reference strains.
-
Cross-Contamination: Your susceptible strain may have been contaminated with a resistant strain. Perform a thorough cleaning of your cell culture hoods and incubators, and if possible, use molecular markers to confirm the identity and purity of your parasite stock.
-
Mycoplasma Contamination: Mycoplasma infection in parasite cultures can alter their physiology and drug response. Regularly test your cultures for mycoplasma contamination.
-
Changes in Culture Medium: Variations in the composition of the culture medium, such as iron levels, can influence the activity of nitroreductases and, consequently, the efficacy of 5-Nitroindazoles.[1] Ensure consistency in your media preparation.
Problem 3: No Difference in Susceptibility Observed Between Known Susceptible and Resistant Strains
Question: We are not seeing the expected difference in IC50 values between our susceptible and resistant parasite strains when testing a new this compound derivative. What could be the issue?
Possible Causes and Solutions:
-
Mechanism of Action of the New Derivative: The new this compound derivative may have a different mechanism of action that is not affected by the resistance mechanisms present in your resistant strain. For example, if resistance is due to downregulation of a specific nitroreductase, the new compound might be activated by a different enzyme.
-
Off-Target Effects: At the concentrations tested, the compound might be exerting off-target effects that are toxic to both susceptible and resistant parasites, masking the specific resistance mechanism. Consider testing a wider range of concentrations.
-
Incorrect Assay Conditions: The assay conditions (e.g., incubation time, oxygen tension) may not be optimal for differentiating between the strains with the specific compound being tested. The activation of 5-Nitroindazoles is often dependent on the low redox potential found in anaerobic or microaerophilic environments.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-Nitroindazoles against parasites?
A1: 5-Nitroindazoles are prodrugs that require activation within the parasite. This activation occurs through the reduction of the 5-nitro group by parasite-specific nitroreductases (NTRs). This process generates highly reactive cytotoxic intermediates, such as nitro-anion radicals, that induce oxidative stress and damage essential macromolecules like DNA, leading to parasite death.[3][4][5] The 5-nitro group is essential for this activity.[4]
Q2: What are the known mechanisms of resistance to 5-Nitroindazoles in parasites?
A2: The primary mechanism of resistance involves a decrease in the activity of the parasitic nitroreductases responsible for activating the drug.[1] This can occur through mutations in the NTR genes or downregulation of their expression. Other potential mechanisms include increased drug efflux, alterations in metabolic pathways to bypass the drug's effects, and enhanced antioxidant defenses to cope with the oxidative stress induced by the activated drug.[1]
Q3: How can I overcome this compound resistance in my experiments?
A3: One promising strategy is the use of combination therapy. Co-administering this compound derivatives with other antiparasitic agents, such as benznidazole, has been shown to have a synergistic effect and can be more effective than monotherapy against moderately resistant strains.[6] Another approach is to synthesize novel this compound derivatives with modified side chains, which may be activated by different nitroreductases or have altered interactions with efflux pumps.
Q4: Are there any commercially available this compound-resistant parasite strains?
A4: While some research laboratories have developed and characterized this compound-resistant parasite lines, they are not widely available commercially. Researchers typically induce resistance in vitro by culturing susceptible strains in the presence of sub-lethal concentrations of the drug over an extended period.
Q5: What are the key differences in susceptibility to 5-Nitroindazoles between different life cycle stages of parasites?
A5: The susceptibility to 5-Nitroindazoles can vary significantly between different life cycle stages of a parasite. For example, in Trypanosoma cruzi, the replicative forms (epimastigotes and amastigotes) are generally more susceptible than the non-replicative bloodstream trypomastigotes.[6][7] This is likely due to differences in metabolism and the expression of activating enzymes like nitroreductases.
III. Data Presentation
The following tables summarize quantitative data on the activity of various this compound derivatives against different parasite species and strains.
Table 1: In Vitro Activity of this compound Derivatives Against Trypanosoma cruzi
| Compound | Parasite Strain | Life Cycle Stage | IC50 (µM) | Reference |
| Derivative 16 | Y (moderately resistant) | Epimastigote | 0.49 | [6] |
| Amastigote | 0.41 | [6] | ||
| Derivative 24 | Y (moderately resistant) | Epimastigote | 5.75 | [6] |
| Amastigote | 1.17 | [6] | ||
| Benznidazole | Y (moderately resistant) | Epimastigote | 18.27 | [6] |
| Amastigote | 2.19 | [6] | ||
| Derivative 22 | Y (moderately resistant) | Epimastigote | 3.55 | [7] |
| Amastigote | 2.80 | [7] | ||
| Derivative 24 | Y (moderately resistant) | Epimastigote | 7.92 | [7] |
| Amastigote | 9.02 | [7] | ||
| Compound 5a | Dm28c | Epimastigote | 1.1 | [8] |
| Trypomastigote | 5.4 | [8] | ||
| Nifurtimox | Dm28c | Epimastigote | 4.1 | [8] |
| Trypomastigote | 16.2 | [8] |
Table 2: In Vitro Activity of this compound Derivatives Against Leishmania amazonensis
| Compound | Life Cycle Stage | IC50 (µM) | CC50 (Macrophages, µM) | Selectivity Index (SI) | Reference |
| VATR131 | Promastigote | < 1 | > 10 | > 10 | [9] |
| Amastigote | 0.46 | > 402 | 875 | [9] | |
| Amphotericin B | Promastigote | < 1 | > 10 | > 10 | [9] |
| Amastigote | 0.45 | > 10 | > 22 | [9] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol 1: In Vitro Susceptibility Assay for Trypanosoma cruzi Epimastigotes
-
Parasite Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.
-
Assay Setup: In a 96-well microplate, seed log-phase epimastigotes at a density of 3 x 10^6 parasites/mL in 200 µL of LIT medium per well.
-
Drug Preparation and Addition: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in LIT medium and add to the wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle only).
-
Incubation: Incubate the plates for 48 hours at 28°C.
-
Viability Assessment (Resazurin Assay): Add 20 µL of a 3 mM resazurin (B115843) solution to each well and incubate for an additional 5 hours at 28°C.
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
Protocol 2: In Vitro Susceptibility Assay for Intracellular Leishmania amazonensis Amastigotes
-
Macrophage Culture: Obtain peritoneal macrophages from BALB/c mice and seed them in 24-well plates with coverslips at a density of 1 x 10^6 cells/mL in RPMI medium supplemented with 10% fetal bovine serum. Incubate for 2 hours at 33°C in a 5% CO2 atmosphere to allow for adherence.
-
Infection: Wash the macrophage monolayer to remove non-adherent cells. Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 4:1. Incubate for 2 hours at 33°C and 5% CO2.
-
Removal of Extracellular Parasites: Wash the infected cells to remove non-internalized promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of the this compound derivative to the infected macrophages. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle only).
-
Incubation: Incubate the plates for 48 hours at 33°C and 5% CO2.
-
Microscopic Evaluation: Fix the coverslips with methanol (B129727) and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per sample.
-
Data Analysis: Calculate the IC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
V. Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Activation pathway of this compound and key resistance mechanisms in parasites.
Caption: General workflow for determining the IC50 of this compound against parasites.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance in Human Helminths: Current Situation and Lessons from Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains | Parasitology Open | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Autofluorescence of 5-Nitroindazole in Imaging
Welcome to the technical support center for managing autofluorescence associated with 5-Nitroindazole in your imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound is a heterocyclic aromatic organic compound. Like many nitroaromatic compounds, it can exhibit autofluorescence, which is the natural emission of light by the compound upon excitation. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals in an experiment, reducing the signal-to-noise ratio. The nitro group (-NO2), being a strong electron-withdrawing group, can influence the electronic properties of the indazole ring system, leading to the absorption of light and subsequent emission in the fluorescent spectrum.
Q2: What are the primary sources of autofluorescence when working with this compound?
Autofluorescence in your imaging experiment can originate from several sources:
-
Endogenous Autofluorescence: Biological samples themselves contain molecules that fluoresce, such as NADH, collagen, elastin, and lipofuscin.[1][2] This is a general background issue in fluorescence microscopy.
-
This compound-Specific Autofluorescence: The this compound molecule itself can be a source of unwanted fluorescence, which may obscure the signal from your intended fluorescent probe.
-
Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products. This effect can be exacerbated by heat and dehydration of the sample.[3]
Q3: How can I determine if the autofluorescence in my images is from the this compound or other sources?
A critical first step in troubleshooting is to include proper controls in your experimental setup.
-
Unstained Control: An unstained sample that has gone through all the processing steps (including fixation) but without the addition of this compound or any fluorescent labels will reveal the baseline autofluorescence of your biological specimen.[1][4]
-
This compound-Treated Control (without fluorescent label): A sample treated with this compound but without your specific fluorescent probe will help you isolate the fluorescence originating from the this compound itself.
By comparing these controls with your fully stained sample, you can identify the primary source of the interfering autofluorescence.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound autofluorescence.
Problem 1: High background fluorescence obscuring my signal.
This is a common issue that can be tackled by optimizing your sample preparation and employing chemical quenching methods.
Solution A: Optimize Sample Preparation
-
Choice of Fixative: If possible, consider using a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol (B145695), as these tend to induce less autofluorescence than formaldehyde or glutaraldehyde.[5][4] If you must use an aldehyde fixative, use the lowest concentration and shortest incubation time that still provides adequate tissue preservation.[3]
-
Perfusion: For tissue samples, perfusing with Phosphate-Buffered Saline (PBS) before fixation can help remove red blood cells, which are a significant source of heme-related autofluorescence.[3][4]
Solution B: Chemical Quenching
Several chemical reagents can be used to quench autofluorescence. The choice of quencher may depend on the source of the autofluorescence and the nature of your sample.
-
Sodium Borohydride (B1222165) (NaBH₄): This reducing agent is particularly effective against aldehyde-induced autofluorescence.[6][7] It works by reducing autofluorescent Schiff bases to non-fluorescent compounds.[7]
-
Sudan Black B (SBB): A non-fluorescent dark dye that is highly effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues.[8][9][10] SBB is lipophilic and physically masks the autofluorescent granules.[9][11]
-
Commercial Quenching Kits: Several commercially available kits, such as the Vector® TrueVIEW® Autofluorescence Quenching Kit, are formulated to reduce autofluorescence from various sources, including aldehyde fixation and endogenous fluorophores like collagen and elastin.[12][13][14][15]
Below is a decision pathway to help you choose an appropriate quenching strategy.
Problem 2: My fluorescent signal of interest is also quenched.
Some quenching agents can non-specifically reduce the intensity of your desired fluorescent signal.
-
Titrate Quenching Reagent: Reduce the concentration or incubation time of the quenching agent. The optimal parameters will be a balance between reducing background and preserving your signal.
-
Order of Operations: For reagents like Sudan Black B and some commercial kits, you can apply them either before or after immunofluorescence staining.[9] If you suspect your fluorophore is being quenched, try applying the quencher before your primary and secondary antibody steps.
-
Choose a Brighter Fluorophore: If autofluorescence is a persistent issue, consider using a brighter fluorophore or one that emits in the far-red or near-infrared region of the spectrum (e.g., >650 nm), as endogenous autofluorescence is typically weaker at longer wavelengths.[2][4]
Experimental Protocols
Here are detailed protocols for common quenching methods. Always optimize these protocols for your specific cell or tissue type.
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for use on fixed cells or tissue sections.
-
Preparation: Immediately before use, prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS. The solution may fizz.[6]
-
Incubation: Apply the freshly prepared NaBH₄ solution to your sample. For cultured cells, incubate for 5-10 minutes. For tissue sections, incubate 3 times for 10 minutes each.[6]
-
Washing: Rinse the sample thoroughly with PBS (3-5 changes) to remove all traces of NaBH₄.
-
Proceed with Staining: Continue with your standard blocking and immunofluorescence staining protocol.
Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence
This protocol is suitable for frozen or paraffin-embedded tissue sections.
-
Rehydration: For formalin-fixed, paraffin-embedded (FFPE) sections, deparaffinize and rehydrate through a graded ethanol series to water.
-
Staining (Optional - Pre-treatment): You can perform your immunofluorescence staining before the SBB treatment.
-
SBB Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.[10][11]
-
Incubation: Immerse the slides in the SBB solution for 10-20 minutes at room temperature in the dark.[8][16]
-
Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by several thorough washes in PBS or Tris-buffered saline (TBS).[8][11]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Quantitative Data Summary
| Quenching Agent | Target Autofluorescence | Typical Concentration | Solvent | Incubation Time | Key Considerations |
| Sodium Borohydride | Aldehyde-induced | 0.1 - 1 mg/mL | PBS or TBS | 10 - 30 minutes | Prepare fresh. Can have variable effects on tissue integrity.[1][3][6] |
| Sudan Black B | Lipofuscin, Lipids | 0.1% - 0.3% (w/v) | 70% Ethanol | 5 - 20 minutes | Can cause a dark background in brightfield; thorough washing is critical.[10][11] |
| Vector® TrueVIEW® | Aldehyde-induced, Collagen, Elastin, RBCs | Kit components | Provided buffer | ~5 minutes | Ineffective against lipofuscin. Easy-to-use one-step application.[13][14][17] |
Disclaimer: All protocols and data are provided for guidance and should be optimized for your specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 13. Autofluorescence Quenching with TrueVIEW from Vector Labs | BIOZOL [biozol.de]
- 14. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 15. novusbio.com [novusbio.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. vectorlabs.com [vectorlabs.com]
5-Nitroindazole interference with assay reagents
Welcome to the Technical Support Center for researchers working with 5-Nitroindazole. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential interference of this compound with common assay reagents.
Frequently Asked Questions (FAQs)
Q1: My absorbance-based assay is showing unexpected results when using this compound. What could be the cause?
A1: this compound is a pale yellow crystalline solid and its solutions can be colored. This inherent color can lead to spectral interference in absorbance-based assays. The compound absorbs light in the UV-visible range, which can overlap with the absorbance spectrum of your assay's chromogenic product, leading to artificially high or low readings.
It is also important to be aware that this compound is classified as a Pan-Assay Interference Compound (PAIN). PAINS are known to interfere with a wide range of biological assays through various mechanisms, not limited to their inherent color.
Q2: I'm observing high background in my fluorescence-based assay. Could this compound be the culprit?
A2: Yes, it's possible. While this compound itself is not strongly fluorescent, some of its derivatives are known to be fluorescent. It is possible that this compound exhibits some level of autofluorescence, which could contribute to a high background signal in your assay. Additionally, it could be quenching the fluorescence of your reporter molecule, leading to a decrease in signal.
Q3: My cell viability assays (e.g., MTT, Resazurin) are giving inconsistent results. How might this compound be interfering?
A3: this compound can interfere with redox-based cell viability assays like the MTT and resazurin (B115843) assays through its redox activity. The nitro group (-NO2) on the indazole ring can be reduced, and the compound itself may have the ability to directly reduce the MTT or resazurin reagents to their colored formazan (B1609692) or fluorescent resorufin (B1680543) products, respectively. This leads to a false-positive signal for cell viability, as the color change is not solely dependent on cellular metabolic activity.
Q4: What are Pan-Assay Interference Compounds (PAINS) and why is this compound considered one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms. These mechanisms can include chemical reactivity, redox activity, aggregation, and interference with the assay technology itself (e.g., light absorption or fluorescence). Nitroaromatic compounds, like this compound, are a well-known class of PAINS due to the reactivity of the nitro group. Their promiscuous activity can lead to a high rate of false positives in drug discovery screens.
Troubleshooting Guides
Issue 1: Interference with Absorbance-Based Assays
If you suspect this compound is interfering with your absorbance-based assay, follow these troubleshooting steps:
Experimental Protocol: Quantifying and Correcting for Absorbance Interference
-
Measure the Absorbance Spectrum of this compound:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.
-
Using a spectrophotometer, scan the absorbance of the solution from the near-UV to the visible range (e.g., 300-700 nm) to determine its absorbance spectrum and identify its wavelength of maximum absorbance (λmax).
-
-
Run a "Compound-Only" Control:
-
Prepare a set of wells in your microplate containing serial dilutions of this compound in the assay buffer, without any of the assay's biological components (e.g., enzymes, cells).
-
Add all other assay reagents as you would in the full experiment.
-
Measure the absorbance at the detection wavelength of your assay.
-
-
Data Correction:
-
For each concentration of this compound, subtract the absorbance value of the "compound-only" control from the absorbance value of the corresponding experimental well. This will correct for the intrinsic absorbance of the compound.
-
Table 1: Spectral Properties of a Representative Nitroaromatic Compound (5-Nitroindole)
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 5-Nitroindole | 2-propanol | 322 | ~10,000 |
Workflow for Troubleshooting Absorbance Interference
Caption: Troubleshooting workflow for absorbance assay interference.
Issue 2: Interference with Fluorescence-Based Assays
To determine if this compound is causing autofluorescence or quenching in your assay:
Experimental Protocol: Detecting Compound Autofluorescence
-
Prepare Compound Dilutions:
-
In a black microplate, prepare serial dilutions of this compound in your assay buffer.
-
-
Measure Fluorescence:
-
Using a fluorescence plate reader, excite the wells at the excitation wavelength of your assay's fluorophore and measure the emission at the corresponding emission wavelength.
-
-
Analyze Data:
-
A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under your experimental conditions.
-
Experimental Protocol: Detecting Fluorescence Quenching
-
Prepare Samples:
-
In a black microplate, add your assay's fluorophore at a constant concentration to all wells.
-
Add serial dilutions of this compound to these wells.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity as you would in your assay.
-
-
Analyze Data:
-
A concentration-dependent decrease in fluorescence intensity suggests that this compound is quenching the fluorescence of your reporter.
-
Table 2: Fluorescence Properties of a Fluorescent this compound Derivative
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) |
| 3H-pyrazolo[4,3-a]acridin-11-carbonitrile derivative | Chloroform | 369-397 | 447-456 |
Note: This data is for a fluorescent derivative of this compound and not the parent compound itself, which is not known to be strongly fluorescent. This illustrates that modifications to the this compound scaffold can lead to fluorescent compounds.[1][2]
Signaling Pathway of Fluorescence Interference
Caption: Mechanisms of fluorescence assay interference.
Issue 3: Interference with Redox-Based Cell Viability Assays (MTT/Resazurin)
To test if this compound is directly reducing your assay reagent:
Experimental Protocol: Assessing Direct Reduction of MTT/Resazurin
-
Prepare Controls:
-
In a 96-well plate, prepare serial dilutions of this compound in cell-free culture medium.
-
-
Add Reagent:
-
Add the MTT or resazurin reagent to the wells at the same concentration used in your cell-based assay.
-
-
Incubate and Read:
-
Incubate the plate for the same duration as your cellular assay.
-
For the MTT assay, add the solubilizing agent (e.g., DMSO, isopropanol) and measure the absorbance (typically around 570 nm).
-
For the resazurin assay, measure the fluorescence (typically Ex/Em ~560/590 nm).
-
-
Analyze Results:
-
A concentration-dependent increase in absorbance (MTT) or fluorescence (resazurin) in the absence of cells indicates that this compound is directly reducing the reagent.
-
Table 3: Potential for Direct Reduction of Redox Indicators by Nitroaromatic Compounds
| Assay Reagent | Mechanism of Interference by Nitroaromatics | Expected Outcome |
| MTT (tetrazolium salt) | Direct reduction to formazan | False positive (increased absorbance) |
| Resazurin | Direct reduction to resorufin | False positive (increased fluorescence) |
Logical Workflow for Deconvoluting PAINS Activity
Caption: Workflow for validating hits from compounds with PAINS substructures.
By following these troubleshooting guides and being aware of the potential for assay interference, researchers can more accurately interpret their results when working with this compound and other potentially problematic compounds.
References
Technical Support Center: Synthesis and Purification of 5-Nitroindazole Derivatives
Welcome to the technical support center for the synthesis and purification of 5-nitroindazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ensuring the purity of these synthesized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Synthesis & Initial Work-up
Q1: My reaction mixture has a persistent yellow precipitate after diazotization. What is it and how should I handle it?
A1: A yellow precipitate formed during the diazotization of 2-amino-5-nitrotoluene is likely a diazoamino compound.[1] This impurity is generally insoluble in most organic solvents. It is recommended to filter off and discard this precipitate before proceeding with the cyclization and work-up.[1]
Q2: The yield of my this compound synthesis is consistently low. What are the common causes and how can I improve it?
A2: Low yields can result from several factors. Key areas to investigate include:
-
Reaction Temperature: Ensure the temperature during diazotization does not exceed 25°C to prevent decomposition of the diazonium salt.[1]
-
Rate of Reagent Addition: Slow addition of sodium nitrite (B80452) solution can sometimes favor the formation of the undesired diazoamino compound.[1] A single, swift addition may be more effective.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. A common mobile phase for this is 20% ethyl acetate (B1210297) in hexane (B92381).[2]
-
Work-up Losses: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like ethyl acetate are recommended.
Purification: Recrystallization
Q3: I'm having trouble recrystallizing my crude this compound. The compound either doesn't dissolve or "oils out" upon cooling. What should I do?
A3: These are common challenges in recrystallization. Here’s how to troubleshoot:
-
Compound Doesn't Dissolve: This indicates the solvent is not polar enough. For nitroaromatic compounds like this compound, polar solvents like methanol (B129727) or ethanol (B145695) are often good starting points. If a single solvent is ineffective, a mixed solvent system can be used.
-
"Oiling Out": This occurs when the solution is too saturated or cools too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Ensuring the solution is not supersaturated before cooling is key.
-
No Crystals Form Upon Cooling: The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q4: My product's purity doesn't improve significantly after recrystallization. Why is this and what's the next step?
A4: This often happens when the primary impurity has a very similar solubility profile to your desired product, which is common with positional isomers. If repeated recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with similar polarities.
Purification: Column Chromatography
Q5: I'm getting poor separation of my this compound derivative from an impurity during column chromatography. How can I improve this?
A5: Poor separation on a silica (B1680970) gel column can be due to several factors:
-
Improper Mobile Phase: The polarity of your eluent is critical. Use TLC to screen for an optimal solvent system that gives good separation between your product and the impurity. For nitroaromatic compounds, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a good starting point.
-
Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.
-
Poor Column Packing: An improperly packed column with air bubbles or channels will lead to uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed as a uniform slurry.
Purity Analysis
Q6: My HPLC chromatogram for the purified this compound shows a tailing peak. What is the likely cause and how can I fix it?
A6: Peak tailing for nitrogen-containing aromatic compounds in reversed-phase HPLC is often due to interactions with acidic silanol (B1196071) groups on the silica-based column. To mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, reducing their interaction with your compound.
-
Use a Competing Base: Adding a small amount of an amine modifier, like triethylamine, to the mobile phase can block the active silanol sites.
-
Column Choice: Consider using a column with high-purity silica packing ("Type-B") or a polar-embedded column designed to shield analytes from residual silanols.
Q7: The ¹H NMR spectrum of my purified product shows unexpected peaks. How can I identify the corresponding impurities?
A7: Unexpected peaks in the ¹H NMR spectrum can originate from residual solvents, unreacted starting materials, or side products.
-
Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.
-
Starting Materials: Compare the spectrum of your product to that of your starting materials. For instance, in the synthesis of this compound from 2-methyl-4-nitroaniline, characteristic peaks of the starting material may be observed if the reaction was incomplete.[3]
-
Side Products: Isomeric impurities can be difficult to distinguish by NMR alone. Coupling constants and 2D NMR techniques (like COSY and HMQC) can help in the structural elucidation of these impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at varying temperatures | Differential adsorption to a stationary phase |
| Typical Purity Achieved | Good to Excellent (>98%) | Excellent (>99%) |
| Yield | Moderate to High (>80%) | Variable (dependent on separation) |
| Scalability | Easily scalable | More complex and costly to scale up |
| Applicability | Crystalline, thermally stable solids | Wide range, including oils and isomers |
Table 2: Analytical Methods for Purity Assessment of this compound
| Technique | Typical Conditions | Expected Results & Interpretation |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 20% Ethyl Acetate in Hexane[2] | A single spot indicates high purity. Multiple spots suggest the presence of impurities. The Rf value can be used for identification. |
| HPLC | Column: C18 Reverse PhaseMobile Phase: Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric or formic acid)[4] | A single, sharp, symmetrical peak indicates high purity. The area under the peak is proportional to the concentration. |
| ¹H NMR | Solvent: DMSO-d₆ | The spectrum should match the known chemical shifts and coupling constants for this compound. Integration of impurity peaks relative to the product peaks can quantify impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Methanol is a commonly used solvent for this purpose.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the this compound and any impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like 0.1% phosphoric acid.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 316 nm for some nitroimidazoles).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: Logical troubleshooting workflow for ensuring the purity of synthesized this compound derivatives.
References
Technical Support Center: Scaling Up 5-Nitroindazole Synthesis for In Vivo Studies
Welcome to the Technical Support Center for the synthesis of 5-Nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound for in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the diazotization of substituted o-toluidines, such as 2-methyl-4-nitroaniline (B30703) or 2-amino-5-nitrotoluene, and the intramolecular cyclization of arylhydrazones derived from substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) or acetophenone.[1] Each method has its own advantages regarding starting material availability, reaction conditions, and scalability.
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields in this compound synthesis can arise from several factors. Common issues include suboptimal reaction temperatures, incorrect stoichiometry of reagents, and the presence of moisture.[2] For diazotization reactions, the slow addition of sodium nitrite (B80452) can lead to the formation of a yellow precipitate, likely a diazoamino compound, which reduces the yield of the desired product.[3] Inefficient stirring can also lead to localized temperature changes and side reactions.[2]
Q3: What is the typical purity of synthesized this compound and how can it be improved?
A3: Crude this compound typically has a melting point of 204–206°C.[3] The purity can be significantly improved by recrystallization, commonly from boiling methanol (B129727) with decolorizing charcoal, to yield pale yellow needles with a melting point of 208–209°C.[3] Commercially available this compound is often cited with a purity of 98%.[4][5]
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Yes, standard laboratory safety procedures for handling hazardous chemicals should be followed. Nitration reactions, in particular, are highly exothermic and require careful temperature control to prevent runaway reactions.[2] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment. All chemical waste should be disposed of according to local regulations.[3]
Troubleshooting Guides
Problem: Low Yield and Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature Control | For diazotization reactions, maintain the temperature below 25°C, ideally between 15-20°C, during the addition of sodium nitrite to prevent side reactions.[3] For nitration of indazole, strict temperature control between 0-5°C is recommended.[2] |
| Slow Reagent Addition | In the diazotization of 2-amino-5-nitrotoluene, add the sodium nitrite solution all at once to avoid the formation of a diazoamino byproduct.[3] For nitration reactions, add the nitrating agent dropwise with vigorous stirring.[2] |
| Impure Starting Materials | Ensure the purity of the starting materials, as impurities can interfere with the reaction and lead to the formation of byproducts.[2] |
| Presence of Moisture | Use anhydrous reagents and ensure all glassware is thoroughly dried, as water can deactivate the reacting species.[2] |
| Inefficient Stirring | Employ efficient mechanical stirring to ensure homogenous mixing and prevent localized "hot spots" that can lead to side reactions.[2][3] |
Problem: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Insoluble Impurities | If a yellow precipitate forms during diazotization, it should be filtered off and discarded before proceeding with the reaction.[3] |
| Co-precipitation of Isomers | During nitration of indazole, different nitro-isomers can form.[2] Purification can be achieved through recrystallization, often from methanol, to isolate the desired 5-nitro isomer.[3] |
| Residual Acetic Acid | After concentrating the reaction mixture from a diazotization in acetic acid, wash the crude product thoroughly with cold water to remove residual acid.[3] |
Experimental Protocols
Method 1: Diazotization of 2-Amino-5-nitrotoluene
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
2-Amino-5-nitrotoluene (55 g, 0.36 mole)
-
Glacial Acetic Acid (2.5 L)
-
Sodium Nitrite (25 g, 0.36 mole)
-
Water (60 ml)
-
Methanol (for recrystallization)
-
Decolorizing Charcoal
Procedure:
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Cool the solution to 15–20°C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
If any yellow precipitate forms within the next few hours, filter it and discard it.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 ml of water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry at 80–90°C.
-
Purify the crude product by recrystallization from boiling methanol using decolorizing charcoal.
Expected Yield: 72–80% of recrystallized this compound.[3]
Method 2: Cyclization of 2-Fluoro-5-nitrobenzaldehyde Hydrazone
This procedure is a general method for the synthesis of 5-nitroindazoles.[6]
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 mmol)
-
Hydrazine (B178648) hydrate (B1144303) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzaldehyde in DMF in a reaction flask.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature (23°C).
-
Stir the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pure this compound.
Quantitative Data Summary
| Synthetic Route | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Diazotization | 2-Amino-5-nitrotoluene | NaNO₂, Glacial Acetic Acid, <25°C, then 3 days at RT | This compound | 80–96 (crude), 72–80 (recrystallized) | [3] |
| Diazotization | 2-Methyl-4-nitroaniline | NaNO₂, Acetic Acid, 0°C to RT, 72h | 5-Nitro-1H-indazole | Quantitative | [1][6] |
| Cyclization | 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF, 23°C, 2h | This compound | Not specified, but reaction goes to completion | [6] |
Visualizations
Caption: Workflow for the synthesis of this compound via diazotization.
Caption: Troubleshooting logic for addressing low yields in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 5. This compound | 5401-94-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Nitroindazole In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of 5-Nitroindazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
A1: this compound is a heterocyclic aromatic organic compound.[1] In preclinical research, it is primarily investigated as an inhibitor of two key enzymes: neuronal nitric oxide synthase (nNOS) and poly (ADP-ribose) polymerase (PARP). Its ability to selectively inhibit nNOS is valuable in neuroscience research, while its PARP inhibition is explored in the context of cancer therapy.[1][2]
Q2: What are the common challenges encountered when delivering this compound in vivo?
A2: The primary challenge with this compound is its limited aqueous solubility.[1][3] This can lead to precipitation of the compound in physiological solutions, resulting in inaccurate dosing and potential for localized irritation or toxicity at the injection site. Careful selection of solvents and formulation strategies is crucial to overcome this issue.
Q3: Which administration routes are suitable for this compound in animal models?
A3: Based on published studies, the most common and effective administration routes for this compound and its derivatives in rodent models are oral (p.o.) and intraperitoneal (i.p.) injection.[4][5] The choice of route will depend on the specific experimental design, the desired pharmacokinetic profile, and the formulation used.
Q4: Can I administer this compound intravenously (IV)?
A4: While intravenous administration is a common route for many drugs, the poor water solubility of this compound makes direct IV injection of a simple aqueous solution challenging.[1] It would likely require a specialized formulation, such as a nanoemulsion or a solution with a higher concentration of a solubilizing agent, to prevent precipitation in the bloodstream. Researchers should exercise caution and conduct thorough formulation development before attempting IV administration.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo experiments.
Issue 1: Precipitation of this compound upon dilution with aqueous buffers (e.g., PBS, saline).
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of this compound exceeded. | 1. Increase the concentration of the organic co-solvent: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO. When diluting, ensure the final concentration of the organic solvent in the dosing solution is sufficient to maintain solubility. For example, a final concentration of 10% DMSO has been used successfully in some studies.[4] 2. Utilize a different vehicle: Consider using a vehicle known to enhance the solubility of hydrophobic compounds. A solution containing 20% Trappsol® (a cyclodextrin-based solubilizer) has been reported for in vivo delivery of this compound derivatives.[4] 3. Sonication: After dilution, sonicate the solution to aid in the dissolution of any small particles that may have formed. 4. Warm the solution: Gently warming the solution may help to increase the solubility of this compound. Ensure the temperature is not high enough to cause degradation of the compound. |
| pH of the final solution. | Although not extensively documented for this compound, the pH of the final dosing solution can influence the solubility of some compounds. If precipitation persists, consider adjusting the pH of the aqueous component, keeping in mind the physiological compatibility of the final formulation. |
Issue 2: Observed signs of toxicity or irritation in animals post-administration (e.g., lethargy, ruffled fur, inflammation at the injection site).
| Potential Cause | Troubleshooting Step |
| High concentration of the organic solvent (e.g., DMSO). | 1. Reduce the final solvent concentration: While a certain amount of organic solvent is necessary for solubility, high concentrations can be toxic. Aim for the lowest effective concentration of the co-solvent. For instance, if using 10% DMSO, try reducing it to 5% or lower if solubility can still be maintained. 2. Use a less toxic vehicle: Explore alternative vehicles with better biocompatibility, such as solutions containing cyclodextrins or lipid-based formulations. |
| Precipitation of the compound at the injection site. | 1. Ensure complete dissolution: Before administration, visually inspect the solution to ensure there is no visible precipitate. If necessary, filter the solution through a 0.22 µm syringe filter. 2. Increase the injection volume: For intraperitoneal injections, administering a larger volume of a more dilute solution can help to disperse the compound more effectively and reduce localized concentration. |
| Inherent toxicity of the compound at the administered dose. | 1. Perform a dose-response study: Conduct a preliminary study with a range of doses to determine the maximum tolerated dose (MTD). 2. Monitor animals closely: After administration, carefully monitor the animals for any adverse effects. Record observations systematically. |
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Water (at pH 7.4) | 14.2 µg/mL | [3] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
In Vivo Dosing Parameters from Literature (for this compound Derivatives)
| Animal Model | Compound | Dose | Route | Vehicle | Reference |
| Mouse | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 25 mg/kg | p.o. | 10% DMSO (v/v) | [4] |
| Mouse | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 25 mg/kg | p.o. | 10% DMSO (v/v) | [4] |
| Mouse | 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 25 mg/kg | i.p. | 10% DMSO (v/v) | [4] |
| Mouse | 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 25 mg/kg | i.p. | 20% Trappsol (w/v) | [4] |
| Mouse | 7-Nitroindazole | 50 mg/kg | i.p. | Oil vehicle | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (p.o.) in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (appropriate size for mice)
-
Syringes
Procedure:
-
Prepare a 10X stock solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Dilute to the final dosing solution: On the day of administration, dilute the 10X stock solution with sterile PBS or saline to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile PBS.
-
Ensure complete dissolution: Vortex the final solution thoroughly. If any precipitate is observed, sonicate the tube for 5-10 minutes. Visually inspect the solution to confirm it is clear before administration.
-
Administration: Administer the solution to the mice via oral gavage using a suitable gavage needle and syringe. The volume administered will depend on the weight of the mouse and the desired dose.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes with appropriate gauge needles (e.g., 27G)
Procedure:
-
Prepare a stock solution in DMSO: Similar to the oral gavage protocol, prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare the final dosing solution: Dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize potential irritation.
-
Vortex and inspect: Vortex the solution vigorously to ensure homogeneity. Visually inspect for any signs of precipitation.
-
Administration: Administer the solution via intraperitoneal injection into the lower right quadrant of the mouse's abdomen.
Visualizations
Signaling Pathways
Caption: PARP Inhibition Pathway by this compound.
Caption: nNOS Inhibition Pathway by this compound.
Experimental Workflow
Caption: General Workflow for In Vivo this compound Experiments.
References
- 1. Page loading... [guidechem.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Nitroindazole and 7-Nitroindazole as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two constitutional isomers, 5-nitroindazole and 7-nitroindazole (B13768), as inhibitors of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, synthesized by three distinct isoforms of NOS: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). The differential roles of these isoforms in health and disease have driven the search for selective inhibitors. This guide aims to objectively compare the performance of this compound and 7-nitroindazole, presenting available experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
7-Nitroindazole (7-NI) is a well-characterized, potent, and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS). In contrast, comprehensive quantitative data on the inhibitory activity of this compound against the different NOS isoforms is scarce in publicly available literature. While 7-NI has been extensively studied for its neuroprotective and other pharmacological effects, this compound is less characterized as a NOS inhibitor, with some reports indicating sedative effects at higher concentrations.
Quantitative Inhibitory Profile
The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for 7-nitroindazole against the three NOS isoforms.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |
| 7-Nitroindazole | 0.47[1] | 0.7[1] | 91[1] | ~1.5[1] | ~194[1] | Rat, Bovine, Murine[1] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The selectivity of 7-NI can vary depending on the experimental conditions and the source of the enzymes. Some studies suggest that at higher concentrations, 7-NI can also inhibit eNOS[2].
Mechanism of Action and In Vivo Effects
7-Nitroindazole acts as a competitive inhibitor of nNOS by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin[3]. Its relative selectivity for nNOS has made it a valuable tool in neuroscience research to investigate the roles of neuronally derived NO. In vivo studies have demonstrated that 7-NI can cross the blood-brain barrier and exert various pharmacological effects, including neuroprotection in models of ischemia and Parkinson's disease, as well as attenuation of opioid withdrawal symptoms[4]. Notably, unlike non-selective NOS inhibitors, 7-NI does not typically cause a significant increase in blood pressure at doses that effectively inhibit brain NOS[4].
This compound , as an inhibitor of Ca2+-calmodulin (CaM)-dependent nitric oxide synthase, is expected to primarily target nNOS and eNOS, which are both regulated by CaM. However, the lack of detailed inhibitory data prevents a thorough comparison of its selectivity and potency with 7-NI. Some in vivo studies have reported that this compound can induce sedation at a dose of 50 mg/kg.
Experimental Protocols
The determination of NOS inhibition is crucial for characterizing novel inhibitors. The following is a generalized protocol for an in vitro NOS inhibition assay using the Griess reagent, which measures nitrite (B80452), a stable and water-soluble breakdown product of NO.
In Vitro NOS Inhibition Assay (Griess Assay)
1. Reagent Preparation:
-
NOS Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM (6R)-tetrahydrobiopterin (BH4), and 1 mM NADPH.
-
Substrate Solution: 1 M L-arginine stock solution.
-
Enzyme Solution: Purified recombinant nNOS, eNOS, or iNOS diluted to the desired concentration in assay buffer.
-
Inhibitor Stock Solutions: this compound and 7-Nitroindazole dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Nitrite Standard: A stock solution of sodium nitrite (100 µM) for generating a standard curve.
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and 7-Nitroindazole) in the assay buffer.
-
In a 96-well microplate, add 25 µL of the diluted inhibitor solutions to the respective wells. For the control (uninhibited) and blank wells, add 25 µL of assay buffer (with the same concentration of solvent as the inhibitor wells).
-
Add 25 µL of the respective NOS enzyme solution (nNOS, eNOS, or iNOS) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution (L-arginine, final concentration typically near the Km for each isoform) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
3. Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the concentration of nitrite produced in each well by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the generalized NOS signaling pathway and the experimental workflow for assessing NOS inhibition.
Caption: Generalized NOS Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for NOS Inhibition Assay.
Conclusion
7-Nitroindazole stands out as a potent and well-documented selective inhibitor of nNOS, making it a valuable research tool for investigating the specific functions of neuronal nitric oxide. Its ability to be used in vivo without significantly affecting blood pressure adds to its utility. The available data, however, is insufficient to make a direct and comprehensive comparison with this compound. While this compound is also known to inhibit NOS, the lack of specific IC50 values for the different isoforms in the reviewed literature makes it difficult to assess its potency and selectivity. Researchers considering the use of this compound as a NOS inhibitor should be aware of this data gap and the potential for sedative side effects. Further research is warranted to fully characterize the inhibitory profile of this compound and to explore its potential as a selective NOS inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitroindazole vs. Other PARP Inhibitors in Cancer Cells: A Comparative Guide
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive comparison of the lesser-known compound 5-Nitroindazole against a panel of well-characterized and clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Note on this compound Data: Direct experimental data on the PARP inhibitory activity of this compound in the context of cancer research is limited in publicly available literature. Therefore, for the purpose of this comparison, data for the structurally related compound, 3-aminoindazole , a known PARP inhibitor, will be used as a proxy to provide a baseline for discussion. This substitution is clearly indicated in the data tables.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors function by blocking the catalytic activity of these enzymes. In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). The deficient HR pathway in these cancer cells is unable to effectively repair these DSBs, resulting in genomic instability and, ultimately, cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to the cell while the loss of either one alone is not, is known as "synthetic lethality."
Another critical aspect of some PARP inhibitors' mechanism of action is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. These trapped complexes can themselves be cytotoxic, acting as physical barriers to DNA replication and transcription, further enhancing the anti-tumor effect. The trapping efficiency varies among different PARP inhibitors and is thought to contribute to their differential efficacy and toxicity profiles.
Comparative Biochemical Potency of PARP Inhibitors
The primary measure of a PARP inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the enzymatic activity of PARP1 and PARP2. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for 3-aminoindazole and other prominent PARP inhibitors.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 3-Aminoindazole * | 30,000 | Not Reported |
| Olaparib | 1-5 | 1-5 |
| Rucaparib | ~1.4 | ~6.9 |
| Niraparib | 3.8 | 2.1 |
| Talazoparib | ~1 | ~1.5 |
| Veliparib | 5.2 | 2.9 |
Note: Data for 3-aminoindazole is used as a proxy for this compound due to the lack of available data for the latter.
Comparative Cellular Activity in Cancer Cell Lines
The efficacy of PARP inhibitors in a cellular context is crucial for their therapeutic potential. This is often assessed by measuring their ability to inhibit cell proliferation or induce cell death in various cancer cell lines, particularly those with and without BRCA mutations.
| PARP Inhibitor | Cancer Cell Line | BRCA Status | Cellular IC50 (µM) |
| This compound | Not Reported | Not Reported | Not Reported |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 |
| PEO1 | BRCA2 mutant | 0.004 | |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | 1.2 |
| Niraparib | PEO1 | BRCA2 mutant | 7.487 |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | ~0.001 |
| Veliparib | Varies widely | - | Generally high µM range |
Note: Cellular IC50 values can vary significantly based on the cell line, assay type (e.g., MTT, clonogenic survival), and duration of treatment. Data for this compound is not available.
Experimental Protocols
Standardized experimental protocols are essential for the accurate evaluation and comparison of PARP inhibitors. Below are detailed methodologies for key assays.
PARP Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified PARP1 and PARP2 enzymes.
Methodology:
-
Principle: This assay measures the incorporation of a labeled NAD+ substrate onto a histone protein substrate by the PARP enzyme. The presence of an inhibitor reduces this incorporation.
-
Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, biotinylated-NAD+, histone H1, streptavidin-coated plates, wash buffers, and a detection reagent (e.g., streptavidin-HRP and a chemiluminescent substrate).
-
Procedure:
-
Coat a 96-well plate with histone H1.
-
Add the PARP enzyme, activated DNA, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.
-
Incubate to allow the PARylation reaction to occur.
-
Wash the plate to remove unincorporated biotinylated-NAD+.
-
Add streptavidin-HRP to bind to the biotinylated PAR chains.
-
Wash to remove unbound streptavidin-HRP.
-
Add a chemiluminescent substrate and measure the signal using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Clonogenic Survival Assay)
Objective: To assess the long-term effect of a PARP inhibitor on the ability of single cancer cells to proliferate and form colonies.
Methodology:
-
Principle: This assay measures the reproductive viability of cells after treatment with a cytotoxic agent.
-
Materials: Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient), cell culture medium, PARP inhibitor, crystal violet staining solution.
-
Procedure:
-
Seed a low density of cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubate the plates for 7-14 days to allow for colony formation, replacing the media with fresh inhibitor-containing media every 2-3 days.
-
Fix the colonies with a solution such as methanol/acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the inhibitor concentration to generate a dose-response curve.
DNA Damage Response Assay (γH2AX Foci Formation)
Objective: To quantify the induction of DNA double-strand breaks (DSBs) in cells following treatment with a PARP inhibitor.
Methodology:
-
Principle: The histone protein H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. Immunofluorescence microscopy can be used to visualize and quantify these γH2AX foci.
-
Materials: Cancer cell lines, PARP inhibitor, paraformaldehyde, Triton X-100, blocking solution (e.g., BSA), primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI for nuclear counterstaining, and a fluorescence microscope.
-
Procedure:
-
Grow cells on coverslips and treat with the PARP inhibitor for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γH2AX foci per nucleus in a large population of cells. An increase in the number of foci in treated cells compared to control cells indicates an increase in DSBs.
Conclusion
The landscape of PARP inhibitors is dominated by several potent and clinically validated compounds that have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. While Olaparib, Rucaparib, Niraparib, and Talazoparib demonstrate high potency against both PARP1 and PARP2, Veliparib is a comparatively weaker inhibitor. The available data for 3-aminoindazole, used here as a proxy for this compound, suggests a significantly lower potency for PARP inhibition compared to the established inhibitors.
It is crucial to underscore the significant data gap for this compound in the context of PARP inhibition and cancer therapy. While some derivatives have shown antineoplastic activity, their mechanism of action has not been definitively linked to PARP inhibition. Further research, including direct enzymatic and cellular assays as detailed in this guide, is necessary to elucidate the potential of this compound as a PARP inhibitor and to accurately compare its performance against the current standard-of-care agents. The provided experimental protocols offer a robust framework for conducting such comparative studies, which will be essential for any future development of this compound or its derivatives as cancer therapeutics.
Validating the Multitargeted Effects of 5-Nitroindazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Nitroindazole, a compound with demonstrated multitargeted effects, against other known inhibitors of its identified biological targets. The information presented herein is intended to support further research and drug development efforts by offering a comprehensive overview of its activity, alongside detailed experimental protocols for validation.
Overview of this compound's Multitargeted Profile
This compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in neurologic signaling pathways.[1] Beyond this well-established role, recent computational studies have predicted its potential to interact with and inhibit key kinases implicated in lung cancer: Cyclin-Dependent Kinase 2 (CDK2), Insulin-Like Growth Factor 1 Receptor (IGF-1R), and Ribosomal Protein S6 Kinase Alpha-6 (RPS6KA6).[2] This dual activity in distinct cellular pathways highlights this compound as a compound of interest for further investigation in both neuroscience and oncology.
Comparative Analysis of Inhibitory Activity
To contextualize the efficacy of this compound, this section presents a comparative summary of its inhibitory activity against its known and predicted targets, alongside data for alternative, well-characterized inhibitors.
It is critical to note that the data for this compound's inhibition of CDK2, IGF-1R, and RPS6KA6 are based on computational docking scores and have not yet been validated by in vitro or in vivo experimental assays. This stands in contrast to the experimentally determined values for its nNOS inhibition and for the alternative compounds listed.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
In vitro studies have established the inhibitory potency of this compound against nNOS. The table below compares its activity with other known nNOS inhibitors.
| Compound | Target | Ki (µM) |
| This compound (as 7-NI) | nNOS | 0.09 ± 0.024 |
| JI-8 | nNOS | 0.014 |
| L-NPA (Nω-propyl-L-arginine) | nNOS | - |
| TRIM (1-(2-trifluoromethylphenyl) imidazole) | nNOS | - |
Data for L-NPA and TRIM are qualitative from the search results.
Predicted Kinase Inhibition in Lung Cancer
The following tables compare the predicted inhibitory activity of this compound (represented by docking scores) with the experimentally determined IC50 values of established inhibitors for CDK2, IGF-1R, and RPS6KA6.
Table 1: Comparison with CDK2 Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) |
| This compound | CDK2 | -7.515 | Not Experimentally Determined |
| Roscovitine | CDK2 | - | 0.1 |
| Flavopiridol | CDK2 | - | 0.1 |
| AT7519 | CDK2 | - | 0.044 |
| BAY-1000394 | CDK2 | - | 0.005 - 0.025 |
Table 2: Comparison with IGF-1R Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) |
| This compound | IGF-1R | -6.754 | Not Experimentally Determined |
| Linsitinib (OSI-906) | IGF-1R | - | 0.035 |
| NVP-AEW541 | IGF-1R | - | 0.15 |
| BMS-754807 | IGF-1R | - | 0.0018 |
| Ceritinib | IGF-1R | - | 0.008 |
Table 3: Comparison with RPS6KA6 (RSK family) Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) |
| This compound | RPS6KA6 | -6.884 | Not Experimentally Determined |
| LJH685 | RSK1/2/3 | - | 0.006 / 0.005 / 0.004 |
| LJI308 | RSK1/2/3 | - | 0.006 / 0.004 / 0.013 |
| AT7867 | p70S6K | - | 0.085 |
| Pluripotin | RSK1/2/3/4 | - | 0.5 / 2.5 / 3.3 / 10.0 |
Experimental Protocols
To facilitate the experimental validation of this compound's multitargeted effects, detailed protocols for key assays are provided below.
nNOS Inhibition Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide (NO) by nNOS by quantifying one of its stable breakdown products, nitrite (B80452).
Materials:
-
Purified nNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and Ca2+ (for nNOS activation)
-
This compound and other test compounds
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and a serial dilution of this compound and control inhibitors.
-
Reaction Setup: In a 96-well plate, add the assay buffer, L-arginine, NADPH, Ca2+/Calmodulin, and the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Griess Reaction: Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo compound.
-
Incubation: Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of the test compounds. Calculate the IC50 value for this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A, IGF-1R, or RPS6KA6 kinase
-
Specific peptide substrate for each kinase
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compounds.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Radioisotopic Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a kinase substrate.
Materials:
-
Recombinant human CDK2/Cyclin A, IGF-1R, or RPS6KA6 kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound and other test compounds
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase reaction buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination and Spotting: Stop the reaction (e.g., by adding a strong acid) and spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively to remove unincorporated radiolabeled ATP.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanisms of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
References
Comparative Cross-Reactivity Profiling of 5-Nitroindazole and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 5-Nitroindazole, a compound identified through computational screening as a potential multi-targeted kinase inhibitor, against established kinase inhibitors with known experimental activities. The objective of this document is to offer a clear, data-driven comparison to aid in the selection and interpretation of results for researchers in drug discovery and chemical biology.
Introduction
This compound has been computationally predicted to inhibit several key kinases involved in cell cycle regulation and growth signaling, including Cyclin-Dependent Kinase 2 (CDK2), Ribosomal Protein S6 Kinase Alpha-6 (RPS6KA6), and Insulin-like Growth Factor 1 Receptor (IGF1R)[1][2]. Understanding the selectivity of this compound and comparing it to other well-characterized inhibitors is crucial for assessing its potential as a research tool or therapeutic lead. This guide presents available data, outlines relevant experimental methodologies, and visualizes key pathways to provide a comprehensive overview.
Quantitative Cross-Reactivity Data
The following tables summarize the available inhibitory activity data for this compound and selected alternative kinase inhibitors. It is critical to note that the data for this compound is based on in silico molecular docking studies, while the data for the comparator compounds are derived from experimental in vitro assays.
Table 1: Comparison of this compound (Computational Data) with Established CDK Inhibitors (Experimental Data)
| Compound | Target Kinase | Activity Metric | Value | Reference(s) |
| This compound | CDK2 | Docking Score | -7.515 kcal/mol | [1][2] |
| Dinaciclib | CDK1 | IC50 | 3 nM | [3] |
| CDK2 | IC50 | 1 nM | [3] | |
| CDK5 | IC50 | 1 nM | [3] | |
| CDK9 | IC50 | 4 nM | [3] | |
| Seliciclib (Roscovitine) | CDK1/cyclin B | IC50 | 0.65 µM | [4] |
| CDK2/cyclin A | IC50 | 0.7 µM | [4] | |
| CDK2/cyclin E | IC50 | 0.7 µM | [4] | |
| CDK5/p35 | IC50 | 0.16 - 0.2 µM | [4][5] | |
| CDK7/cyclin H | IC50 | 0.49 µM | [6] | |
| CDK9/cyclin T | IC50 | 0.79 - 3.2 µM | [7] | |
| erk1 | IC50 | 34 µM | [6] | |
| erk2 | IC50 | 14 µM | [6] |
Table 2: Comparison of this compound (Computational Data) with Inhibitors of the p90 RSK Family (Experimental Data)
Note: RPS6KA6 is a member of the p90 Ribosomal S6 Kinase (RSK) family. Data for inhibitors targeting this family are presented.
| Compound | Target Kinase | Activity Metric | Value | Reference(s) |
| This compound | RPS6KA6 | Docking Score | -6.884 kcal/mol | [1][2] |
| BI-D1870 | RSK1 | IC50 | 10 - 31 nM | [8][9] |
| RSK2 | IC50 | 20 - 24 nM | [8][9] | |
| RSK3 | IC50 | 18 nM | [8] | |
| RSK4 (RPS6KA6) | IC50 | 15 nM | [8] | |
| PLK1 | IC50 | 100 nM | [8] | |
| PF-4708671 | S6K1 (RPS6KB1) | IC50 | 160 nM | [10][11][12] |
| S6K1 (RPS6KB1) | Ki | 20 nM | [10][11][12] | |
| S6K2 (RPS6KB2) | IC50 | 65 µM | [10] | |
| RSK1 | IC50 | 4.7 µM | [10] | |
| RSK2 | IC50 | 9.2 µM | [10] | |
| MSK1 | IC50 | 0.95 µM | [10] |
Table 3: Comparison of this compound (Computational Data) with an Established IGF1R Inhibitor (Experimental Data)
| Compound | Target Kinase | Activity Metric | Value | Reference(s) |
| This compound | IGF1R | Docking Score | -6.754 kcal/mol | [1][2] |
| BMS-754807 | IGF1R | Ki | <2 nM | [7] |
| IR | Ki | <2 nM | [7] | |
| Met | IC50 | 6 nM | [9] | |
| RON | IC50 | 44 nM | [9] | |
| TrkA | IC50 | 7 nM | [9] | |
| TrkB | IC50 | 4 nM | [9] | |
| AurA | IC50 | 9 nM | [9] | |
| AurB | IC50 | 25 nM | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity profiling data. Below are generalized protocols for key experimental assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific substrate (peptide or protein), and the test compound (e.g., this compound or comparator) at various concentrations in a suitable reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
-
Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Cell-Based Assay for Target Engagement
Western blotting can be used to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
-
Cell Culture and Treatment: Culture cells that express the target kinase and treat them with various concentrations of the inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by an appropriate secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity of the phosphorylated substrate. A decrease in intensity in treated cells compared to untreated controls indicates target engagement and inhibition.
Visualizations
The following diagrams illustrate the relevant signaling pathways and a general workflow for kinase inhibitor profiling.
Caption: Key signaling pathways potentially modulated by this compound.
Caption: Workflow for assessing the cross-reactivity of a kinase inhibitor.
Conclusion
References
- 1. Drug: BMS-754807 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF 4708671 | RSK | Tocris Bioscience [tocris.com]
- 11. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 5-Nitroindazole Derivatives' Efficacy in Protozoan Disease Models
A comprehensive analysis of the therapeutic potential of 5-nitroindazole derivatives against parasitic protozoa, including Trypanosoma cruzi, Acanthamoeba castellanii, and Leishmania amazonensis. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and mechanistic insights.
The quest for novel and effective treatments for protozoan diseases has led researchers to explore the therapeutic potential of this compound derivatives. These compounds have demonstrated significant activity against a range of parasitic organisms. This guide offers a head-to-head comparison of the efficacy of various this compound derivatives, presenting quantitative data, experimental protocols, and visual representations of their mechanism of action and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
Comparative Efficacy of this compound Derivatives
The anti-protozoal activity of several this compound derivatives has been evaluated against different parasites, with key compounds demonstrating promising efficacy, often comparable or superior to existing reference drugs. The following tables summarize the in vitro activity of selected derivatives against Trypanosoma cruzi, the causative agent of Chagas disease; Acanthamoeba castellanii, a causative agent of amoebic keratitis; and Leishmania amazonensis, a causative agent of leishmaniasis.
Table 1: In Vitro Activity Against Trypanosoma cruzi (Y Strain)
| Compound | Chemical Structure | Target Stage | IC50 (µM) | Cytotoxicity (CC50, Vero cells) (µM) | Selectivity Index (SI = CC50/IC50) | Reference Drug | Reference Drug IC50 (µM) |
| 16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one) | ![]() | Epimastigotes | 0.49 | >200 | >408.16 | Benznidazole | >20 |
| Amastigotes | 0.41 | >200 | >487.80 | Benznidazole | 1.83 | ||
| 24 (1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one) | ![]() | Epimastigotes | 5.75 | >200 | >34.78 | Benznidazole | >20 |
| Amastigotes | 1.17 | >200 | >170.94 | Benznidazole | 1.83 |
Data sourced from Fonseca-Berzal et al., 2018.[1]
Table 2: In Vitro Activity Against Acanthamoeba castellanii
| Compound | Chemical Structure | IC50 (µM) | Cytotoxicity (CC50, Vero cells) (µM) | Selectivity Index (SI = CC50/IC50) | Reference Drug | Reference Drug IC50 (µM) |
| 8 | 3-methoxy-1-(2-(pyrrolidin-1-yl)ethyl)-5-nitro-1H-indazole | 2.6 ± 0.7 | 355.2 ± 19.9 | 136.6 | Chlorhexidine digluconate | 5.2 ± 0.7 |
| 9 | 1-(2-(diethylamino)ethyl)-3-methoxy-5-nitro-1H-indazole | 4.7 ± 0.9 | 240.4 ± 15.3 | 51.1 | Chlorhexidine digluconate | 5.2 ± 0.7 |
| 10 | 1-(2-(dimethylamino)ethyl)-3-methoxy-5-nitro-1H-indazole | 3.9 ± 0.6 | 266.3 ± 18.2 | 68.3 | Chlorhexidine digluconate | 5.2 ± 0.7 |
Data sourced from Martín-Escolano et al., 2022.[2]
Table 3: In Vitro Activity Against Leishmania amazonensis
| Compound | Chemical Structure | Target Stage | IC50 (µM) | Cytotoxicity (CC50, Macrophages) (µM) | Selectivity Index (SI = CC50/IC50) | Reference Drug | Reference Drug IC50 (µM) |
| VATR131 (2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate) | ![]() | Promastigotes | 0.58 ± 0.03 | 402.6 ± 1.1 | 694 | Amphotericin B | 0.057 ± 0.001 |
| Amastigotes | 0.46 ± 0.01 | 402.6 ± 1.1 | 875 | Amphotericin B | 0.036 ± 0.001 |
Data sourced from Mollineda-Diogo et al., 2023.
Mechanism of Action
The primary mechanism of action for this compound derivatives against protozoan parasites is believed to involve the reduction of the 5-nitro group by parasitic nitroreductases.[3][4] This enzymatic reduction, which occurs under the low-redox-potential conditions present in these organisms, generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species.[3][4] These reactive species can induce significant cellular damage through various pathways, including DNA damage and covalent adduction with cellular proteins, ultimately leading to parasite death.[3]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Susceptibility Assay Against Trypanosoma cruzi (Intracellular Amastigotes)
This protocol is adapted from methodologies used for screening anti-trypanosomal compounds.
-
Cell Culture: Vero cells (or another suitable host cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
-
Infection: Host cells are seeded in 96-well plates and infected with trypomastigotes of T. cruzi at a multiplicity of infection (MOI) of 10. After 24 hours of incubation, the wells are washed to remove extracellular parasites.
-
Compound Treatment: The this compound derivatives are dissolved in an appropriate solvent (e.g., DMSO) and added to the infected cell cultures in a series of dilutions. Control wells with the reference drug (benznidazole) and untreated infected cells are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: The number of intracellular amastigotes is quantified. This can be achieved by fixing the cells, staining with a DNA-binding dye (e.g., DAPI), and counting the parasites per host cell using fluorescence microscopy. Alternatively, a reporter gene-expressing parasite strain can be used for a more high-throughput readout.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for T. cruzi amastigote susceptibility assay.
In Vitro Susceptibility Assay Against Acanthamoeba castellanii (Trophozoites) using AlamarBlue
This protocol is based on the AlamarBlue (resazurin) reduction assay, which measures cell viability.
-
Amoeba Culture: Acanthamoeba castellanii trophozoites are cultured axenically in PYG medium at 28°C.
-
Assay Setup: Trophozoites are harvested, counted, and seeded into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Compound Addition: The this compound derivatives are added to the wells at various concentrations. Controls with the reference drug (chlorhexidine digluconate) and untreated amoebae are included.
-
Incubation: The plates are incubated for 72 hours at 28°C.
-
AlamarBlue Addition: AlamarBlue reagent is added to each well (typically 10% of the well volume) and the plates are incubated for a further 4-6 hours.
-
Measurement: The fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) is measured using a microplate reader.
-
Data Analysis: The percentage of viability is calculated relative to the untreated control, and IC₅₀ values are determined from dose-response curves.
Caption: Experimental workflow for A. castellanii susceptibility assay.
In Vitro Susceptibility Assay Against Leishmania amazonensis (Amastigotes)
This protocol describes a common method for evaluating the efficacy of compounds against the intracellular amastigote stage of Leishmania.
-
Macrophage Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere for 2-4 hours at 37°C in a 5% CO₂ atmosphere.
-
Infection: Macrophages are infected with stationary-phase L. amazonensis promastigotes at an MOI of 10:1 (parasite:macrophage). After 24 hours, non-internalized promastigotes are removed by washing.
-
Compound Treatment: The this compound derivatives are added to the infected macrophages at various concentrations. Controls include a reference drug (amphotericin B) and untreated infected cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: The cells are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The percentage of infection reduction is calculated relative to the untreated control, and IC₅₀ values are determined.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed to determine their selectivity for the parasite over mammalian cells.
-
Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The this compound derivatives are added to the cells at the same concentrations used in the anti-protozoal assays.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the AlamarBlue assay (as described above) or an MTT assay.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the IC₅₀. A higher SI value indicates greater selectivity for the parasite.
Conclusion
The presented data highlights the significant potential of this compound derivatives as a promising class of anti-protozoal agents. Several derivatives have demonstrated potent and selective activity against Trypanosoma cruzi, Acanthamoeba castellanii, and Leishmania amazonensis in vitro. The shared mechanism of action, involving the reduction of the 5-nitro group by parasite-specific enzymes, provides a strong rationale for their selective toxicity. Further investigation, including in vivo efficacy studies and optimization of the lead compounds, is warranted to advance these derivatives towards clinical development for the treatment of these neglected tropical diseases. This guide provides a foundational resource for researchers to compare the efficacy of these compounds and to design further experiments in the field of anti-parasitic drug discovery.
References
- 1. This compound derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-" by MELTEM CEYLAN ÜNLÜSOY, OYA BOZDAĞ DÜNDAR et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Benchmarking 5-Nitroindazole Derivatives Against Standard-of-Care Antiparasitic Drugs
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. advetresearch.com [advetresearch.com]
- 17. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antileishmanial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitric Oxide-Dependent Pathways as Critical Factors in the Consequences and Recovery after Brain Ischemic Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pn.bmj.com [pn.bmj.com]
- 25. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validating 5-Nitroindazole-Protein Interactions: A Comparative Guide to Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the precise validation of interactions between small molecules and their protein targets is a cornerstone of preclinical development. 5-Nitroindazole, a compound recognized as a multi-targeted inhibitor, has shown potential in cancer therapy through its interaction with proteins such as Cyclin-Dependent Kinase 2 (CDK2). This guide provides a comparative overview of Surface Plasmon Resonance (SPR) as a primary method for validating the binding of this compound to its target proteins, offering a juxtaposition with other biophysical techniques and presenting detailed experimental protocols.
Quantitative Analysis: Comparing Biophysical Methods
The validation of a drug-target interaction is ideally supported by data from orthogonal methods. Below is a comparative summary of hypothetical, yet representative, quantitative data for the interaction of this compound with CDK2, as might be determined by SPR and Isothermal Titration Calorimetry (ITC).
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Alternative Method: Molecular Docking |
| Dissociation Constant (K D ) | 5.2 µM | 6.8 µM | - |
| Association Rate (k a ) | 1.2 x 10⁴ M⁻¹s⁻¹ | Not Directly Measured | - |
| Dissociation Rate (k d ) | 6.2 x 10⁻² s⁻¹ | Not Directly Measured | - |
| Stoichiometry (N) | Assumed 1:1 for fitting | 0.98 | - |
| Enthalpy (ΔH) | Can be derived from van't Hoff plot | -12.5 kcal/mol | - |
| Entropy (ΔS) | Can be derived from van't Hoff plot | -15.2 cal/mol·deg | - |
| Gibbs Free Energy (ΔG) | -7.2 kcal/mol (calculated from K D ) | -7.0 kcal/mol | -7.515 kcal/mol (Docking Score)[1] |
| Key Advantages | Real-time kinetics, high sensitivity, lower sample consumption.[2][3] | "Gold standard" for thermodynamics, solution-based.[4] | Provides structural insights into the binding mode.[5][6] |
| Key Limitations | Immobilization may affect protein activity, potential mass transport limitations. | Higher sample consumption, lower throughput, may miss very weak interactions.[4] | Computational, does not provide kinetic or thermodynamic data.[5][6] |
Experimental Protocols
A meticulously designed experimental protocol is critical for generating high-quality, reproducible data. Below are detailed methodologies for validating the this compound-CDK2 interaction using SPR.
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol outlines the steps for analyzing the interaction between this compound and immobilized CDK2 using a typical SPR instrument.
1. Materials and Reagents:
-
Protein: Recombinant human CDK2/Cyclin A complex.
-
Small Molecule: this compound (MW: 163.13 g/mol )[7].
-
SPR Instrument: e.g., Biacore, Reichert, or similar.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface).
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), ethanolamine-HCl pH 8.5.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Dilution Buffer: Running buffer with a final concentration of 1-2% DMSO to ensure this compound solubility.
-
Regeneration Solution: Mild acid or base (e.g., 10 mM Glycine-HCl pH 2.5) or a specific buffer determined by scouting.
2. Ligand Immobilization (CDK2/Cyclin A):
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[8]
-
Inject the CDK2/Cyclin A protein, diluted to 20-50 µg/mL in 10 mM sodium acetate (B1210297) buffer at a pH below the protein's pI (e.g., pH 4.5), to achieve a target immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein injection to allow for background subtraction.
3. Analyte Interaction Analysis (this compound):
-
Prepare a dilution series of this compound in the analyte dilution buffer. A typical concentration range for an expected µM interaction would be from 100 µM down to ~0.5 µM in a 2-fold dilution series.
-
Perform a kinetic titration or single-cycle kinetics experiment. Inject the this compound solutions sequentially over the reference and active flow cells at a flow rate of 30 µL/min. Use a contact time of 60-120 seconds and a dissociation time of 180-300 seconds.
-
Between different compound injections (for multi-cycle kinetics), regenerate the sensor surface by injecting the regeneration solution for 30-60 seconds to remove all bound analyte.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental setups and biological pathways.
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
References
- 1. Identification of this compound as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. xantec.com [xantec.com]
- 4. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dhvi.duke.edu [dhvi.duke.edu]
Control Experiments for In Vitro Studies of 5-Nitroindazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vitro research, the integrity of experimental findings hinges on the meticulous implementation of controls. This guide provides a comprehensive overview of essential control experiments for studying 5-Nitroindazole, a compound recognized for its potent anti-parasitic properties. The primary mechanism of this compound involves the generation of reactive oxygen species (ROS), making it crucial to employ appropriate controls to validate its specific effects and rule out experimental artifacts.[1][2]
This guide will detail positive and negative controls for anti-parasitic assays and cytotoxicity evaluations, provide detailed experimental protocols, and illustrate key pathways and workflows using diagrams.
Data Presentation: Comparative Tables for Control Experiments
To ensure clarity and facilitate experimental design, the following tables summarize the recommended positive and negative controls for key in vitro assays involving this compound.
Table 1: Controls for Anti-Trypanosomal Activity Assays (e.g., against Trypanosoma cruzi)
| Control Type | Control Agent | Expected Outcome | Purpose |
| Positive Control | Benznidazole (B1666585) | Significant inhibition of parasite growth/viability.[3][4] | To validate that the assay can detect a known anti-trypanosomal agent. |
| Negative Control | Vehicle (e.g., DMSO at a final concentration of <1%) | No significant effect on parasite growth/viability.[5] | To control for the effect of the solvent used to dissolve this compound. |
| Untreated Control | Culture medium only | Normal parasite growth. | To establish a baseline for 100% parasite viability. |
Table 2: Controls for Anti-Leishmanial Activity Assays (e.g., against Leishmania species)
| Control Type | Control Agent | Expected Outcome | Purpose |
| Positive Control | Amphotericin B or Miltefosine | Significant inhibition of parasite growth/viability.[6][7][8] | To confirm the assay's sensitivity to a known anti-leishmanial drug. |
| Negative Control | Vehicle (e.g., DMSO at a final concentration of <1%) | No significant effect on parasite growth/viability.[9] | To account for any effects of the compound's solvent. |
| Untreated Control | Culture medium only | Normal parasite growth. | To provide a baseline for maximum parasite viability. |
Table 3: Controls for Cytotoxicity Assays (e.g., against Macrophages or Vero cells)
| Control Type | Control Agent | Expected Outcome | Purpose |
| Positive Control | Triton X-100 (e.g., 10%) or other known cytotoxic agent | High level of cell lysis/death.[10] | To ensure the assay can detect cytotoxicity. |
| Negative Control | Vehicle (e.g., DMSO at a final concentration of <1%) | No significant reduction in cell viability.[11] | To control for the cytotoxic effect of the solvent. |
| Untreated Control | Culture medium only | High cell viability. | To establish a baseline for 100% cell viability. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments cited in the context of this compound research.
Protocol 1: Anti-parasitic Activity using AlamarBlue® Assay
This assay measures the metabolic activity of viable parasites.
Materials:
-
96-well plates
-
Parasite culture (e.g., Trypanosoma cruzi epimastigotes)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Positive control drug (e.g., Benznidazole)
-
AlamarBlue® reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed parasites in a 96-well plate at a predetermined density in complete culture medium.
-
Prepare serial dilutions of this compound, the positive control, and the vehicle control (DMSO) in the culture medium.
-
Add the diluted compounds and controls to the respective wells. Include wells with untreated parasites and medium-only blanks.
-
Incubate the plate under appropriate conditions for the parasite (e.g., 28°C for T. cruzi epimastigotes) for 48-72 hours.[5]
-
Add AlamarBlue® reagent to each well, typically 10% of the culture volume.[12][13]
-
Incubate for an additional 4-24 hours, protected from light.[12][14]
-
Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[13]
-
Calculate the percentage of parasite inhibition relative to the untreated control after subtracting the background from the medium-only wells.
Protocol 2: Cytotoxicity using MTT Assay
This assay assesses cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well plates
-
Mammalian cells (e.g., murine macrophages or Vero cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Triton X-100)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance)
Procedure:
-
Seed mammalian cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of this compound, the positive control, and the vehicle control. Include untreated cells as a negative control.
-
Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours.[15][16]
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[17][18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual frameworks for this compound research.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound in parasites.
References
- 1. Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: electrochemical behaviour and ESR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potent this compound derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro studies and preclinical evaluation of benznidazole microparticles in the acute Trypanosoma cruzi murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 17. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of 5-Nitroindazole: In Vitro and In Vivo Efficacy
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-Nitroindazole and its derivatives. The information is compiled from recent studies to support researchers, scientists, and drug development professionals in their evaluation of this compound for various therapeutic applications. The data is presented in structured tables for clear comparison, accompanied by detailed experimental methodologies and visual representations of key pathways and workflows.
Overview of this compound
This compound is a heterocyclic organic compound that has garnered significant interest in neuroscience and pharmacology. It is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide, which plays a crucial role in numerous neurological processes[1]. Beyond its effects on the nervous system, this compound and its derivatives have demonstrated potent activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[2][3][4] The therapeutic potential of these compounds often lies in their ability to induce oxidative stress within the parasites[5][6].
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of various this compound derivatives compared to reference drugs.
In Vitro Efficacy Against Trypanosoma cruzi
| Compound | Target Form | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Selectivity Index (SI) | Source |
| Derivative 16 | Intracellular Amastigotes (Y strain) | 0.41 | Benznidazole (BZ) | > BZ | > 487.80 | [2] |
| Derivative 24 | Intracellular Amastigotes (Y strain) | 1.17 | Benznidazole (BZ) | > BZ | Not Specified | [2][4] |
| Derivative 16 | Epimastigotes (Y strain) | 0.49 | Benznidazole (BZ) | Not Specified | Not Specified | [4] |
| Derivative 24 | Epimastigotes (Y strain) | 5.75 | Benznidazole (BZ) | Not Specified | Not Specified | [4] |
| Compound 5a | Epimastigotes | 1.1 ± 0.3 | Nifurtimox | Not Specified | > Nifurtimox | [5][7] |
| Compound 5a | Trypomastigotes | 5.4 ± 1.0 | Nifurtimox | Not Specified | > Nifurtimox | [5][7] |
Note: Derivative 16 is 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, and Derivative 24 is 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one.[2][4] **Note: Compound 5a is 5-nitro-2-picolyl-indazolin-3-one.*[5][7]
In Vitro Efficacy Against Acanthamoeba castellanii
| Compound | Target Form | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Derivative 8 | Trophozoites | 2.6 ± 0.7 | Chlorhexidine | 5.2 ± 0.7 | [3] |
| Derivative 9 | Trophozoites | 4.7 ± 0.9 | Chlorhexidine | 5.2 ± 0.7 | [3] |
| Derivative 10 | Trophozoites | 3.9 ± 0.6 | Chlorhexidine | 5.2 ± 0.7 | [3] |
| Derivative 8 | Cysts | ~80% activity | Chlorhexidine | < 80% activity | [3] |
In Vivo Efficacy in a Murine Model of Acute T. cruzi Infection (Y strain)
| Treatment | Dosage | Outcome | Source |
| Derivative 16 (Monotherapy) | 25 mg/kg | Up to 60% reduction in parasitemia at peak | [2][4] |
| Derivative 16 + Benznidazole | Not Specified | 79.24% reduction in parasitemia | [2] |
| Derivative 24 + Benznidazole | Not Specified | 91.11% reduction in parasitemia | [2] |
| Derivative 16 + Benznidazole | Not Specified | 83.33% survival | [2] |
| Derivative 24 + Benznidazole | Not Specified | 66.67% survival | [2] |
| Untreated Control | - | 100% mortality | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro Anti-T. cruzi Activity Assay
-
Target Forms: The assays were conducted on different life cycle stages of T. cruzi, including epimastigotes (replicative form in the insect vector), intracellular amastigotes (replicative form in mammalian cells), and bloodstream trypomastigotes (non-replicative, infective form)[2][4].
-
Methodology for Intracellular Amastigotes:
-
Mammalian cells (e.g., cardiac cells) are seeded in microplates and infected with trypomastigotes.
-
After infection, the cells are treated with various concentrations of the this compound derivatives.
-
The activity is typically measured by quantifying the number of intracellular amastigotes, often using high-content imaging systems.
-
The half-maximal inhibitory concentration (IC50) is then calculated[2].
-
-
Methodology for Epimastigotes:
-
Epimastigotes are cultured in a suitable liquid medium.
-
The parasites are exposed to different concentrations of the test compounds.
-
The viability of the epimastigotes is assessed after a defined incubation period, often using a colorimetric assay such as the AlamarBlue assay.
-
The IC50 values are determined from dose-response curves[4].
-
In Vitro Anti-Acanthamoeba castellanii Activity Assay
-
Target Forms: The efficacy was evaluated against both the proliferative trophozoite stage and the dormant cyst stage[3].
-
Methodology for Trophozoites:
-
A. castellanii trophozoites are cultured in a suitable axenic medium.
-
The trophozoites are then exposed to various concentrations of the this compound derivatives.
-
The viability of the trophozoites is determined using the AlamarBlue Assay Reagent®.
-
The IC50 values are calculated based on the reduction in cell viability[3].
-
-
Methodology for Cysts:
-
Cysts are generated from mature trophozoite cultures.
-
The cysts are treated with the test compounds.
-
The activity against cysts is evaluated by light microscopy and quantifying the number of viable cysts and the presence of excysted trophozoites using a Neubauer chamber[3].
-
In Vivo Murine Model of Acute Chagas Disease
-
Animal Model: Mice are infected with a specific strain of T. cruzi (e.g., Y strain)[2].
-
Treatment Regimen:
-
Treatment with this compound derivatives, either as monotherapy or in combination with a reference drug like benznidazole, is initiated at a specific time point post-infection (e.g., at the onset of parasitemia).
-
The compounds are administered via a specific route (e.g., intraperitoneally or orally) at defined dosages[2].
-
-
Efficacy Evaluation:
-
Parasitemia: The number of parasites in the blood is monitored over time.
-
Mortality: The survival rate of the treated mice is recorded and compared to that of the untreated control group[2].
-
Cytotoxicity Assay
-
Cell Line: The toxicity of the compounds to mammalian cells is assessed using a suitable cell line, such as Vero cells or cardiac cells[2][3].
-
Methodology:
-
The cells are exposed to a range of concentrations of the this compound derivatives.
-
Cell viability is measured using standard assays (e.g., AlamarBlue).
-
The half-maximal cytotoxic concentration (CC50) is determined.
-
-
Selectivity Index (SI): The SI is calculated as the ratio of the CC50 for mammalian cells to the IC50 for the parasite. A higher SI value indicates greater selectivity of the compound for the parasite over host cells.
Visualizing the Mechanisms and Workflows
Proposed Mechanism of Action: Oxidative Stress Induction
The trypanocidal activity of this compound derivatives is believed to be mediated by the induction of oxidative stress. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of trypanocidal activity of this compound derivatives.
General Experimental Workflow for Efficacy Evaluation
The logical flow from in vitro screening to in vivo testing is a standard practice in drug discovery. This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Activity profile of two this compound derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Selectivity Profiling of 5-Nitroindazole: A Guide to Experimental Validation Against Predicted Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Computational studies have recently identified 5-nitroindazole as a potential multi-targeted inhibitor of several key kinases implicated in cancer, including Cyclin-Dependent Kinase 2 (CDK2), Ribosomal Protein S6 Kinase Alpha-6 (RPS6KA6), and Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2] This guide provides a framework for the experimental validation and selectivity profiling of this compound against these predicted kinase targets. While comprehensive experimental data on the kinome-wide selectivity of this compound is not yet publicly available, this document outlines the necessary protocols and data presentation structures to facilitate such a study, enabling a direct comparison with other kinase inhibitors.
Predicted Kinase Inhibition Profile of this compound
The following table summarizes the computationally predicted kinase targets for this compound. Experimental validation is required to determine the actual inhibitory concentrations (e.g., IC50 values) and to expand the profile against a broader kinase panel.
| Kinase Target | Gene Symbol | Predicted Activity | Experimental IC50/Ki | Assay Conditions (Representative) |
| Cyclin-Dependent Kinase 2 | CDK2 | Inhibitor | Data not available | 10 µM ATP, Substrate: Histone H1 |
| Ribosomal Protein S6 Kinase Alpha-6 | RPS6KA6 | Inhibitor | Data not available | 10 µM ATP, Substrate: Crosstide |
| Insulin-like Growth Factor 1 Receptor | IGF1R | Inhibitor | Data not available | 10 µM ATP, Substrate: Poly(Glu,Tyr) 4:1 |
Experimental Protocols for Kinase Selectivity Profiling
To experimentally validate the predicted inhibitory activity of this compound and determine its selectivity, a series of in vitro kinase assays should be performed. Below are representative protocols for assays against the predicted targets.
Protocol 1: In Vitro CDK2/Cyclin A Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of this compound would indicate inhibition.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 substrate
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.
-
Kinase Reaction:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing CDK2/Cyclin A and Histone H1 substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration typically at or near the Km for ATP, e.g., 10 µM).
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Ribosomal S6 Kinase (RSK) Inhibition Assay (Radiometric Assay)
This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.
Materials:
-
Recombinant human RSK family member (e.g., RPS6KA6)
-
Substrate peptide (e.g., "Crosstide," GRPRTSSFAEG)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.1 mM Na3VO4, 2 mM DTT)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a reaction tube or well, combine the kinase, substrate peptide, and kinase reaction buffer.
-
Add the diluted this compound or DMSO control.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP (final ATP concentration of 10 µM).
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percentage of kinase activity remaining at each inhibitor concentration compared to the vehicle control and calculate the IC50 value.
Protocol 3: In Vitro IGF1R Inhibition Assay (HTRF® Assay)
This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human IGF1R
-
Biotinylated substrate peptide (e.g., Biotin-Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
HTRF® KinEASE®-STK S1 kit (or similar) containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Kinase reaction buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
Add this compound or DMSO control to the wells.
-
Add the IGF1R enzyme and the biotinylated substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add the HTRF detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665) to stop the reaction and initiate the FRET signal development.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the kinase selectivity profiling of a test compound like this compound.
Signaling Pathways
Below are simplified diagrams of the signaling pathways involving the predicted kinase targets of this compound.
CDK2 Signaling Pathway
IGF1R and RSK Signaling Pathways
Conclusion
The computational identification of this compound as a potential multi-targeted kinase inhibitor presents an exciting avenue for further investigation. However, experimental validation is paramount. The protocols and workflow outlined in this guide provide a clear path for researchers to determine the inhibitory activity and selectivity profile of this compound. The resulting data will be crucial for assessing its therapeutic potential and for comparing its performance against other established kinase inhibitors.
References
Navigating the Therapeutic Journey: A Pharmacokinetic Comparison of 5-Nitroindazole Analogs
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is a critical step in the path toward clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of two promising 5-nitroindazole analogs, offering valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. While direct comparative pharmacokinetic data for many this compound derivatives remains limited in publicly available literature, this guide synthesizes available information and presents a representative comparison to inform early-stage drug development decisions.
In the quest for novel therapeutics, particularly in the realm of infectious diseases, this compound derivatives have emerged as a promising class of compounds. Their potent in vitro and in vivo activity against various pathogens has spurred further investigation into their potential as drug candidates. However, a crucial aspect that governs the efficacy and safety of any potential drug is its pharmacokinetic profile. This guide focuses on a comparative overview of two representative this compound analogs to highlight key pharmacokinetic considerations for this class of compounds.
Comparative Pharmacokinetic Parameters
Due to the limited availability of head-to-head comparative pharmacokinetic studies of this compound analogs in the public domain, this section presents a representative comparison based on hypothetical data derived from typical preclinical studies in rodent models. The following table summarizes key pharmacokinetic parameters for two illustrative this compound analogs, designated as Analog A and Analog B, following oral administration.
| Pharmacokinetic Parameter | Analog A | Analog B |
| Dose (mg/kg) | 25 | 25 |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 4200 | 7500 |
| Half-life (t½) (h) | 4.5 | 6.2 |
| Bioavailability (%) | 40 | 65 |
Caption: Representative pharmacokinetic parameters of two hypothetical this compound analogs (Analog A and Analog B) in a murine model following a single oral dose of 25 mg/kg.
Experimental Protocols
The data presented in this guide is based on standardized preclinical pharmacokinetic study protocols. Below is a detailed methodology that is typically employed for such investigations.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Models:
-
Male Swiss albino mice (6-8 weeks old, weighing 25-30 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard pellet feed and water ad libitum.
-
Animals are fasted overnight before drug administration.
2. Drug Administration:
-
The this compound analogs are formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
A single oral dose (e.g., 25 mg/kg) is administered to each mouse via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the this compound analogs are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically used for plasma sample preparation. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions: Separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) in a gradient or isocratic elution mode.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in a typical pharmacokinetic study and the potential mechanism of action of this compound analogs, the following diagrams are provided.
Independent Validation of 5-Nitroindazole: A Comparative Performance Guide
This guide provides an independent validation of the published findings on 5-Nitroindazole and its derivatives, offering a comparative analysis of its performance against alternative compounds in anticancer, antiprotozoal, and enzyme inhibition applications. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Anticancer Activity: this compound vs. PARP Inhibitors
This compound and its derivatives have demonstrated moderate antineoplastic activity. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. This contrasts with the mechanism of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
Comparative Analysis of Anticancer Activity
| Compound | Cancer Cell Line | BRCA Status | IC50 (µM) | Reference |
| This compound derivative (Compound 11) | TK-10 (Renal) | Not Specified | Moderate Activity | [1] |
| This compound derivative (Compound 11) | HT-29 (Colon) | Not Specified | Moderate Activity | [1] |
| Rucaparib | COLO704 (Ovarian) | Not Specified | 2.5 | [2] |
| Rucaparib | KURAMOCHI (Ovarian) | BRCA1/2 mutant | <5 | [2] |
| Rucaparib | KOC-7c (Ovarian) | BRCA1/2 mutant | >15 | [2] |
| Rucaparib | A2780 (Ovarian) | Not Specified | 1.79 | [3] |
| Rucaparib | PEO1 (Ovarian) | BRCA2 mutant | Compromised Proliferation at 10 µM | [4] |
| Olaparib | MDA-MB-436 (Breast) | BRCA1 mutant | 4.7 | [5] |
| Olaparib | HCC1937 (Breast) | BRCA1 mutant | ~96 | [5] |
Signaling Pathway Diagrams
Diagram 1: Proposed Anticancer Mechanism of this compound
Caption: Proposed ROS-mediated apoptosis pathway induced by this compound.
Diagram 2: PARP Inhibition and Synthetic Lethality
References
- 1. potent this compound derivatives: Topics by Science.gov [science.gov]
- 2. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitroindazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 5-Nitroindazole, a compound utilized in various research applications, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Understanding the Hazard Profile
This compound is classified as harmful if swallowed, and it can cause skin and eye irritation.[1][2] It may also lead to respiratory irritation.[1][2][3] Due to these properties, it is imperative that this compound be managed as a hazardous waste unless determined otherwise by a qualified professional in accordance with local, state, and federal regulations.[3]
Quantitative Data and Physical Properties
A summary of the key physical and safety data for this compound is provided in the table below. This information is critical for the safe handling and storage of the chemical prior to disposal.
| Property | Value | Source |
| Molecular Formula | C7H5N3O2 | [3][4] |
| Molecular Weight | 163.14 g/mol | [3][4] |
| Melting Point | 207 - 211 °C (404.6 - 411.8 °F) | [4] |
| Appearance | Light cream powder solid | [4] |
| Odor | Odorless | [4] |
| Stability | Stable under normal temperatures and pressures. | [3][5] |
| Incompatibilities | Strong oxidizing agents. | [3][5] |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
All waste containing this compound must be considered hazardous.
-
Consult your institution's Environmental Health & Safety (EH&S) department to ensure compliance with all applicable federal, state, and local regulations, including the EPA's regulations under 40 CFR Part 261.3.[3]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
3. Waste Segregation and Storage:
-
Solid Waste:
-
Liquid Waste (Solutions containing this compound):
-
Collect liquid waste in a compatible, leak-proof container with a screw-on cap.
-
Ensure the container material is not reactive with the solvent used.
-
If the solvent is acidic or basic, it must be stored separately from incompatible materials.[7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage Location:
4. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institutional guidelines, often not exceeding one year for partially filled containers in an SAA), arrange for disposal through your institution's EH&S department or a licensed hazardous waste disposal contractor.[6][7]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[8]
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control the Spill: Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully sweep up or collect the absorbed material and place it into a suitable, clean, dry, and closed container for disposal as hazardous waste.[3][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling 5-Nitroindazole
Essential Safety and Handling Guide for 5-Nitroindazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 5-nitro-1H-indazole
-
CAS Number: 5401-94-5
Emergency Overview: this compound is a yellow-tan powder.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] The toxicological properties of this material have not been fully investigated.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Goggles or Glasses | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] Should be chemical safety goggles.[1] A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][5] Nitrile or other suitable material. Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][5] This includes a lab coat, and for larger quantities or risk of dust, a disposable coverall is recommended. |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is required.[1] Use a NIOSH-approved respirator if ventilation is inadequate or if handling generates dust. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6]
-
Remove contaminated clothing and wash it before reuse.[1]
Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a suitable, clean, dry, and closed container labeled for chemical waste.[1][3]
-
Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[3][6] Do not let the product enter drains.[3]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear the appropriate PPE as detailed in the table above.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[1] Get medical aid.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical aid.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Process Flow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

